Product packaging for Fostriecin Sodium(Cat. No.:CAS No. 87860-39-7)

Fostriecin Sodium

Cat. No.: B1662593
CAS No.: 87860-39-7
M. Wt: 452.4 g/mol
InChI Key: XBUIKNRVGYFSHL-IAVQPKKASA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Fostriecin (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26NaO9P B1662593 Fostriecin Sodium CAS No. 87860-39-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUIKNRVGYFSHL-IAVQPKKASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 300 (mg/mL), Methanol 20 (mg/mL)
Record name FOSTRIECIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

87860-39-7
Record name Fostriecin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSTRIECIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXS63IX8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fostriecin Sodium: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium, a phosphate monoester isolated from Streptomyces pulveraceus, has garnered significant interest in the scientific community for its potent antitumor properties. Initially identified as a topoisomerase II inhibitor, subsequent research has revealed a more complex and potent mechanism of action centered on the inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). This technical guide provides an in-depth exploration of the core mechanisms of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Dual Inhibition of Protein Phosphatases and Topoisomerase II

This compound exerts its biological effects through the inhibition of two key classes of enzymes: serine/threonine protein phosphatases and topoisomerase II. However, its potency is significantly greater towards protein phosphatases, particularly PP2A and PP4.

Potent Inhibition of Protein Phosphatase 2A (PP2A) and 4 (PP4)

The primary mechanism of action of Fostriecin is the potent and selective inhibition of PP2A and PP4.[1][2] These phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A and PP4, Fostriecin disrupts the delicate balance of protein phosphorylation, leading to cell cycle arrest and programmed cell death.

The inhibitory action of Fostriecin on PP2A is highly specific and occurs at nanomolar concentrations.[1] Structural and biochemical studies have revealed that Fostriecin covalently binds to a specific cysteine residue (Cys269) in the catalytic subunit of PP2A.[3] This covalent modification is mediated by the α,β-unsaturated lactone moiety of the Fostriecin molecule and is critical for its potent inhibitory activity.[4]

Weaker Inhibition of Topoisomerase II

While initially characterized as a topoisomerase II inhibitor, Fostriecin's activity against this enzyme is significantly weaker than its effect on PP2A.[5][6] Topoisomerase II is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Fostriecin inhibits the catalytic activity of topoisomerase II in an uncompetitive manner, meaning it binds to the enzyme-DNA complex.[5] Unlike many other topoisomerase II inhibitors, Fostriecin does not stabilize the "cleavable complex," a toxic intermediate that leads to DNA strand breaks.[5]

The cellular consequences of topoisomerase II inhibition by Fostriecin include a block in the G2 phase of the cell cycle.[5] However, the concentrations required to achieve this effect are much higher than those needed for potent PP2A inhibition.[6]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against its primary molecular targets.

Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)1.5 nM - 3.2 nM[1][7]
Protein Phosphatase 4 (PP4)3 nM[1]
Protein Phosphatase 1 (PP1)131 µM[1][7]
Topoisomerase II40 µM[1][5]
EnzymeKi,app ValueInhibition TypeReference
Topoisomerase II110 µMUncompetitive[5]

Signaling Pathways and Cellular Effects

The dual inhibition of PP2A and topoisomerase II by Fostriecin leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis.

Disruption of Cell Cycle Control

The most prominent cellular effect of Fostriecin is the disruption of cell cycle progression. By inhibiting PP2A, Fostriecin promotes the hyperphosphorylation of key cell cycle regulators, such as Cdc2/Cdk1, leading to premature entry into mitosis. This aberrant mitotic entry, often from an unprepared G2 state, triggers a mitotic catastrophe and subsequent apoptosis. The inhibition of topoisomerase II further contributes to a G2 phase block.[5]

Fostriecin_Cell_Cycle_Pathway cluster_pp2a PP2A Inhibition Pathway cluster_topoii Topoisomerase II Inhibition Pathway Fostriecin This compound PP2A PP2A Fostriecin->PP2A inhibits TopoII Topoisomerase II Fostriecin->TopoII inhibits Cdc25 Cdc25 PP2A->Cdc25 dephosphorylates (activates) Wee1 Wee1 PP2A->Wee1 dephosphorylates (inactivates) G2_Phase G2 Phase Cdk1_CyclinB Cdk1/Cyclin B (MPF) Cdc25->Cdk1_CyclinB activates Wee1->Cdk1_CyclinB inhibits Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes entry G2_Phase->Mitosis G2_Arrest G2 Arrest G2_Phase->G2_Arrest block Apoptosis Apoptosis Mitosis->Apoptosis aberrant entry leads to

Caption: Fostriecin's dual inhibitory action on cell cycle progression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the ability of Fostriecin to inhibit the enzymatic activity of purified PP2A.

Materials:

  • Purified recombinant PP2A enzyme

  • This compound

  • Phosphorylase a (as substrate)

  • [γ-³²P]ATP

  • Phosphorylase kinase

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.1 mg/mL BSA)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Prepare serial dilutions of Fostriecin in the assay buffer.

  • Prepare the ³²P-labeled phosphorylase a substrate by incubating phosphorylase b with phosphorylase kinase and [γ-³²P]ATP.

  • In a microcentrifuge tube, combine the purified PP2A enzyme with the various concentrations of Fostriecin or vehicle control.

  • Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at 30°C.

  • Initiate the phosphatase reaction by adding the ³²P-labeled phosphorylase a substrate.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding cold TCA to precipitate the protein.

  • Centrifuge the samples to pellet the precipitated protein.

  • Measure the amount of ³²P released into the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition for each Fostriecin concentration and determine the IC50 value.

PP2A_Inhibition_Workflow start Start prep_fostriecin Prepare Fostriecin Dilutions start->prep_fostriecin prep_substrate Prepare ³²P-labeled Phosphorylase a start->prep_substrate mix_enzyme_inhibitor Mix PP2A Enzyme with Fostriecin prep_fostriecin->mix_enzyme_inhibitor add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate (30°C, 10-15 min) mix_enzyme_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate (30°C, 10 min) add_substrate->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge measure_radioactivity Measure ³²P in Supernatant centrifuge->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the PP2A inhibition assay.
Topoisomerase II Decatenation Assay

This assay assesses the effect of Fostriecin on the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA).

Materials:

  • Purified topoisomerase II enzyme

  • This compound

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis apparatus

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare serial dilutions of Fostriecin in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer, kDNA, and various concentrations of Fostriecin or vehicle control.

  • Add purified topoisomerase II enzyme to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Load the samples onto an agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

  • Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of released minicircles.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with Fostriecin using propidium iodide (PI) staining.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Fostriecin or vehicle control for a desired period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Generate a histogram of PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent antitumor agent with a well-defined, dual mechanism of action. Its primary activity stems from the potent and selective inhibition of protein phosphatases 2A and 4, leading to profound disruption of cell cycle control and induction of apoptosis. Its weaker inhibitory effect on topoisomerase II contributes to its overall cellular effects, particularly G2 phase arrest. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of Fostriecin and for the development of novel anticancer drugs targeting these critical cellular pathways. Although phase I clinical trials were initiated, they were halted due to issues with the stability and purity of the natural product formulation.[7] Further development of synthetic analogs with improved pharmaceutical properties may yet unlock the full therapeutic potential of this promising class of compounds.

References

Fostriecin Sodium: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a polyketide-derived phosphate ester, is a naturally occurring compound first isolated in 1983 from the soil bacterium Streptomyces pulveraceus.[1][2] Initially investigated for its antitumor properties, its mechanism of action was originally attributed to the weak inhibition of topoisomerase II.[3][4] However, subsequent research revealed a far more potent and selective inhibitory activity against protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), establishing it as one of the most selective small molecule inhibitors of these enzymes.[4][5] This discovery has positioned Fostriecin as a valuable tool for studying cellular signaling and a potential candidate for therapeutic development, despite clinical trials being halted due to stability and purity issues with the naturally derived product.[4][6]

Discovery and Origin

Fostriecin (also known as CI-920, NSC 339638, or PD 110,161) was first identified as an antitumor antibiotic produced by the fermentation of Streptomyces pulveraceus.[3][6][7] It belongs to a class of natural products characterized by a phosphate ester, an α,β-unsaturated lactone, and a conjugated polyene chain.[7] Its unique structure and potent biological activity have spurred significant interest in its total synthesis to ensure a stable and pure supply for further investigation.[1][5]

Mechanism of Action

While initially thought to act through the inhibition of topoisomerase II, the primary antitumor effects of Fostriecin are now understood to be a result of its potent and selective inhibition of the serine/threonine protein phosphatases PP2A and PP4.[3][6] These phosphatases play crucial roles in regulating the cell cycle.[3] By inhibiting PP2A and PP4, Fostriecin disrupts the mitotic entry checkpoint, causing cells to enter mitosis prematurely, which ultimately leads to apoptosis.[3][8] The interaction is highly specific, with studies indicating that Fostriecin covalently binds to the Cysteine-269 residue of the PP2A catalytic subunit.[9]

Quantitative Data: Inhibitory Activity of Fostriecin Sodium
Target EnzymeIC50 Value
Protein Phosphatase 2A (PP2A)1.5 - 3.2 nM[5][10][11]
Protein Phosphatase 4 (PP4)3 nM[5][11]
Topoisomerase II40 µM[3]
Protein Phosphatase 1 (PP1)45 µM - 131 µM[5][10]
Protein Phosphatase 2B (PP2B)No apparent inhibition
Protein Phosphatase 5 (PP5)~60 µM[6]

Experimental Protocols

Isolation and Purification of Fostriecin from Streptomyces pulveraceus Fermentation Broth

The following protocol is a summary of the methodology described for the initial isolation and purification of Fostriecin.[5]

  • Fermentation and Filtration:

    • Culture Streptomyces pulveraceus in a suitable fermentation broth.

    • Adjust the pH of the fermentation broth to 6.5.

    • Filter the broth to separate the mycelial cake from the filtrate.

  • Initial Purification by Ion-Exchange Chromatography:

    • Pass the filtrate through an ion-exchange column to capture the anionic Fostriecin.

    • Elute the compound from the column.

  • Resin Column Chromatography:

    • Dissolve the residue from the eluate in acetone.

    • Apply the acetone solution to a Diaion HP-20 resin column.

    • Elute with water to yield two fractions containing Fostriecin.

  • Reverse-Phase Chromatography:

    • Combine the Fostriecin-containing fractions.

    • Chromatograph the combined fractions on a C18-reverse phase column.

    • Use an eluent of 5–7% CH3CN–0.05 M phosphate buffer (pH 6.8).

  • Desalting and Lyophilization:

    • Filter the eluate from the reverse-phase column to remove any particulate matter.

    • Desalt the filtered solution.

    • Lyophilize the desalted solution at pH 6.5 to obtain Fostriecin as a nearly white solid.

Visualizations

Signaling Pathway of Fostriecin-Induced Mitotic Entry

Fostriecin_Signaling_Pathway Fostriecin Signaling Pathway Fostriecin Fostriecin PP2A_PP4 PP2A / PP4 Fostriecin->PP2A_PP4 Inhibits G2_M_Proteins Phosphorylated G2/M Checkpoint Proteins PP2A_PP4->G2_M_Proteins Dephosphorylates (Normal Function) Mitotic_Entry Premature Mitotic Entry G2_M_Proteins->Mitotic_Entry Promotes Apoptosis Apoptosis Mitotic_Entry->Apoptosis

Caption: Fostriecin inhibits PP2A/PP4, leading to premature mitosis and apoptosis.

Experimental Workflow for Fostriecin Isolation

Fostriecin_Isolation_Workflow Fostriecin Isolation Workflow start S. pulveraceus Fermentation Broth filtration Filtration (pH 6.5) start->filtration ion_exchange Ion-Exchange Chromatography filtration->ion_exchange resin_column Diaion HP-20 Resin Column ion_exchange->resin_column reverse_phase C18 Reverse-Phase Chromatography resin_column->reverse_phase desalting Desalting reverse_phase->desalting lyophilization Lyophilization desalting->lyophilization end Pure Fostriecin lyophilization->end

Caption: Workflow for the isolation and purification of Fostriecin.

Key Structural Features of Fostriecin

Caption: Key pharmacophores of Fostriecin responsible for its biological activity.

References

Fostriecin Sodium: A Technical Guide to its Function as a Protein Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium is a potent, water-soluble, and cell-permeable antitumor antibiotic originally isolated from Streptomyces pulveraceus.[1] While initially investigated for its activity against topoisomerase II, subsequent research has unequivocally identified its primary mechanism of action as a highly selective and potent inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2] This targeted inhibition disrupts critical cellular signaling pathways, leading to cell cycle arrest and apoptosis, making Fostriecin a valuable tool for cancer research and a subject of interest in drug development. This guide provides an in-depth technical overview of this compound, focusing on its inhibitory profile, mechanism of action, and the experimental methodologies used for its characterization.

Chemical Properties

This compound is the sodium salt of Fostriecin.

PropertyValue
Molecular Formula C₁₉H₂₆NaO₉P
Molecular Weight 452.37 g/mol
CAS Number 87860-39-7

Quantitative Inhibitory Activity

This compound exhibits a high degree of selectivity for PP2A and PP4 over other protein phosphatases. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀) against various key enzymes.

Target EnzymeIC₅₀ (nM)Reference(s)
Protein Phosphatase 2A (PP2A)1.4 - 3.2[2][3]
Protein Phosphatase 4 (PP4)3.0[4]
Protein Phosphatase 1 (PP1)131,000[2]
Protein Phosphatase 5 (PP5)~60,000[3]
Topoisomerase II40,000[5]

Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate and enzyme concentrations.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the catalytic subunits of PP2A and PP4.[3][4] It has been demonstrated that Fostriecin covalently binds to a specific cysteine residue (Cys269) within the catalytic subunit of PP2A.[6] This covalent modification leads to the inactivation of the phosphatase, preventing the dephosphorylation of its numerous downstream substrates.

The inhibition of PP2A has profound effects on cell cycle regulation, particularly at the G2/M transition. PP2A is a key regulator of mitotic entry, and its inhibition by Fostriecin leads to premature entry into mitosis, overriding the G2 checkpoint that ensures DNA replication is complete and the DNA is undamaged.[5] This premature mitotic entry results in mitotic catastrophe and ultimately apoptosis.

Signaling Pathways Affected by this compound

Mitotic Entry Pathway

Fostriecin's most well-characterized effect is on the signaling pathway that governs entry into mitosis. It disrupts the delicate balance between protein kinases and phosphatases that control this process. Specifically, Fostriecin's inhibition of PP2A leads to the hyperphosphorylation of key mitotic substrates. This is intricately linked to the Greatwall (MASTL) kinase pathway.

G Cdk1 Cdk1/Cyclin B MASTL Greatwall (MASTL) Kinase Cdk1->MASTL Activates ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 Phosphorylates PP2A PP2A-B55 ENSA_ARPP19->PP2A Inhibits Mitotic_Substrates Mitotic Substrates PP2A->Mitotic_Substrates Dephosphorylates Mitosis Mitotic Entry Mitotic_Substrates->Mitosis Promotes Fostriecin Fostriecin Sodium Fostriecin->PP2A Inhibits

Figure 1: Fostriecin's disruption of the mitotic entry pathway.
PI3K/Akt Signaling Pathway

Recent evidence suggests that the MASTL/PP2A module, which is targeted by Fostriecin, also plays a role in regulating the PI3K/Akt signaling pathway. Inhibition of PP2A by Fostriecin can lead to decreased phosphorylation of Akt at Threonine 308, thereby impacting cell survival and metabolism.[7][8]

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) Cell_Survival Cell Survival & Growth Akt->Cell_Survival MASTL MASTL PP2A PP2A MASTL->PP2A Inhibits PP2A->Akt Dephosphorylates (T308) Fostriecin Fostriecin Sodium Fostriecin->PP2A Inhibits

Figure 2: Potential influence of Fostriecin on the PI3K/Akt pathway.

Experimental Protocols

Protein Phosphatase Inhibition Assay

This protocol is adapted from studies determining the IC₅₀ of Fostriecin against protein phosphatases using a radioactive substrate.[3]

1. Preparation of ³²P-labeled Histone Substrate:

  • Prepare a reaction mixture containing:

    • 10 mg/mL Histone (type-2AS)

    • 2 mg/mL Protein Kinase A (PKA)

    • 6 mCi/mL [γ-³²P]ATP (200 µM final ATP concentration)

    • 0.4 mM cAMP

    • 40 mM PIPES, pH 6.8

    • 7 mM MgCl₂

    • 0.1 mM EDTA

    • 5 mM DTT

  • Incubate the reaction at 37°C to allow for phosphorylation.

  • Purify the ³²P-labeled phosphohistone to remove unincorporated [γ-³²P]ATP using an appropriate method (e.g., dialysis, size-exclusion chromatography).

  • Determine the specific activity of the phosphohistone (dpm/nmol of incorporated phosphate).

2. Phosphatase Inhibition Assay:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microcentrifuge tube, combine the purified protein phosphatase (e.g., PP2A catalytic subunit) with the different concentrations of this compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

  • Initiate the dephosphorylation reaction by adding the ³²P-labeled phosphohistone substrate.

  • Incubate the reaction for 10 minutes at 30°C. Ensure that the total dephosphorylation does not exceed 10% of the total substrate to maintain linear reaction kinetics.

  • Terminate the reaction by adding a solution to precipitate the protein (e.g., trichloroacetic acid).

  • Centrifuge to pellet the protein.

  • Measure the amount of released ³²P in the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition for each Fostriecin concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Fostriecin concentration and fitting the data to a sigmoidal dose-response curve.

G Start Start Prepare_Substrate Prepare ³²P-labeled Histone Substrate Start->Prepare_Substrate Prepare_Inhibitor Prepare Fostriecin Serial Dilutions Start->Prepare_Inhibitor Pre_incubation Pre-incubate Enzyme with Fostriecin Prepare_Inhibitor->Pre_incubation Add_Substrate Add ³²P-Histone to Initiate Reaction Pre_incubation->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Terminate Terminate Reaction (e.g., TCA) Incubate->Terminate Separate Separate Supernatant and Pellet Terminate->Separate Measure Measure ³²P in Supernatant Separate->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze End End Analyze->End

Figure 3: Workflow for determining the IC₅₀ of Fostriecin.
Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method for analyzing the effect of Fostriecin on the cell cycle using propidium iodide (PI) staining.[1][9][10][11]

1. Cell Treatment:

  • Seed cells at an appropriate density in culture plates.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24, 48 hours).

2. Cell Harvesting and Fixation:

  • Harvest both adherent and floating cells.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C.

3. Staining:

  • Centrifuge the fixed cells to remove the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in a staining solution containing:

    • Propidium Iodide (e.g., 50 µg/mL)

    • RNase A (to prevent staining of double-stranded RNA)

    • A non-ionic detergent like Triton X-100 (optional, to permeabilize the nuclear membrane)

  • Incubate the cells in the staining solution at room temperature in the dark for at least 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (e.g., >600 nm).

  • Collect data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Start Start Treat_Cells Treat Cells with Fostriecin Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with Cold Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Determine_Phases Determine Cell Cycle Phase Distribution Analyze_FCM->Determine_Phases End End Determine_Phases->End

Figure 4: Workflow for cell cycle analysis.
Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol outlines the detection of Fostriecin-induced apoptosis using Annexin V-FITC and PI co-staining followed by flow cytometry.[12][13][14]

1. Cell Treatment:

  • Treat cells with this compound as described in the cell cycle analysis protocol.

2. Staining:

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells at room temperature in the dark for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry within one hour.

  • Use a 488 nm laser for excitation.

  • Detect Annexin V-FITC fluorescence in the green channel (e.g., ~530 nm) and PI fluorescence in the red channel (e.g., >670 nm).

  • Analyze the dot plot to distinguish between:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

G Start Start Treat_Cells Treat Cells with Fostriecin Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic Cell Populations Analyze->Quantify End End Quantify->End

Figure 5: Workflow for apoptosis detection.

Clinical Development

Conclusion

This compound is a highly potent and selective inhibitor of protein phosphatases 2A and 4. Its ability to disrupt fundamental cellular processes like cell cycle progression and apoptosis has made it an invaluable research tool for dissecting these complex signaling networks. While its clinical development was halted, the detailed understanding of its mechanism of action continues to inform the development of novel therapeutics targeting protein phosphatases for the treatment of cancer and other diseases. This guide provides a comprehensive overview of the technical aspects of this compound, intended to support researchers and drug development professionals in their work with this important compound.

References

Fostriecin Sodium: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium is a potent anti-tumor antibiotic originally isolated from Streptomyces pulveraceus.[1][2] Initially investigated for its activity against topoisomerase II, subsequent research has revealed its primary mechanism of action to be the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3][4][5] This guide provides a comprehensive overview of the target identification and validation of this compound, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Target Identification and Quantitative Analysis

The primary molecular targets of this compound have been identified through extensive enzymatic assays. It is a highly potent inhibitor of the serine/threonine protein phosphatases PP2A and PP4, with significantly lower activity against other phosphatases and topoisomerase II.

Table 1: Inhibitory Activity of this compound against Various Targets
Target EnzymeIC50Reference
Protein Phosphatase 2A (PP2A)1.5 - 3.2 nM[1][2][3][4]
Protein Phosphatase 4 (PP4)3 nM[1][2][4]
Protein Phosphatase 1 (PP1)131 µM[1][2][3]
Topoisomerase II40 µM[1][2][4][6]
Protein Phosphatase 2B (PP2B)No apparent inhibition[1][2][3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

Fostriecin exerts its inhibitory effect on PP2A through a direct and covalent interaction. Studies utilizing biotin-labeled Fostriecin have demonstrated that it binds to the catalytic subunit of PP2A (PP2Ac).[7] This binding has been mapped to a specific cysteine residue, Cys269, located in the β12–β13 loop of PP2Ac.[7] This covalent modification is believed to occur via a conjugate addition reaction with the α,β-unsaturated lactone moiety of Fostriecin, leading to the inhibition of the phosphatase's catalytic activity.[7]

Target Validation

The validation of PP2A and PP4 as the primary targets of Fostriecin's anti-tumor activity is supported by several lines of evidence:

  • Potency Correlation: The potent inhibition of PP2A and PP4 occurs at concentrations significantly lower than those required to inhibit topoisomerase II, correlating better with the observed cellular effects.[8][9]

  • Cellular Phenotypes: Treatment of cancer cells with Fostriecin induces a G2/M phase cell cycle arrest and premature entry into mitosis, phenotypes consistent with the inhibition of PP2A and PP4, which are key regulators of the cell cycle.[6][8][10][11]

  • Direct Binding: Pull-down assays using biotinylated Fostriecin have directly demonstrated the physical interaction between the compound and the PP2A catalytic subunit in cell lysates.[7]

Experimental Protocols

Protein Phosphatase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of Fostriecin against protein phosphatases.

Materials:

  • Purified protein phosphatase (PP1, PP2A, PP4, etc.)

  • This compound

  • [γ-³²P]ATP

  • Protein Kinase A (PKA)

  • Histone H1

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare ³²P-labeled histone H1 by incubating with PKA and [γ-³²P]ATP. Remove unincorporated [γ-³²P]ATP by dialysis or gel filtration.

  • Inhibition Reaction: In a microcentrifuge tube, combine the assay buffer, purified protein phosphatase, and varying concentrations of this compound. Pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Add the ³²P-labeled histone H1 substrate to the reaction mixture to start the dephosphorylation reaction. Incubate for 10-30 minutes at 30°C.

  • Terminate Reaction: Stop the reaction by adding a final concentration of 20% TCA to precipitate the protein.

  • Quantify Released Phosphate: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant containing the released ³²P-inorganic phosphate.

  • Measure Radioactivity: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each Fostriecin concentration and determine the IC50 value by plotting the inhibition curve.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol describes a common method to assess the inhibition of topoisomerase II.

Materials:

  • Purified human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

  • This compound

  • Loading dye

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of this compound.

  • Enzyme Addition: Add purified Topoisomerase II to the reaction mixture to initiate the decatenation reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circles.

  • Data Analysis: The inhibition of Topoisomerase II is determined by the reduction in the amount of decatenated DNA compared to the control without the inhibitor.

Biotin-Labeled Fostriecin Pull-Down Assay

This protocol outlines a method to validate the direct binding of Fostriecin to its target protein.

Materials:

  • Biotin-labeled Fostriecin

  • Streptavidin-coated agarose or magnetic beads

  • Cell lysate from a relevant cancer cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the catalytic subunit of PP2A (PP2Ac)

Procedure:

  • Bead Preparation: Wash the streptavidin-coated beads with lysis buffer to remove any preservatives.

  • Bait Immobilization: Incubate the beads with biotin-labeled Fostriecin for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Wash: Wash the beads with lysis buffer to remove any unbound biotin-labeled Fostriecin.

  • Protein Binding: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of target proteins.

  • Wash: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against PP2Ac to detect the presence of the target protein.

Signaling Pathways and Cellular Effects

The inhibition of PP2A and PP4 by Fostriecin disrupts several critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

G2/M Cell Cycle Checkpoint

PP2A is a key regulator of the G2/M transition. Its inhibition by Fostriecin leads to the hyperphosphorylation of key mitotic proteins, overriding the G2 checkpoint and forcing cells into premature and often aberrant mitosis.

G2_M_Checkpoint Fostriecin Fostriecin PP2A_PP4 PP2A / PP4 Fostriecin->PP2A_PP4 Inhibits Mitotic_Substrates Hyperphosphorylated Mitotic Substrates PP2A_PP4->Mitotic_Substrates Dephosphorylates (Inhibited) G2_M_Arrest G2/M Arrest & Aberrant Mitosis Mitotic_Substrates->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Fostriecin-induced inhibition of PP2A/PP4 leads to G2/M arrest.

MAPK/ERK Signaling Pathway

PP2A can dephosphorylate and inactivate components of the MAPK/ERK pathway, such as MEK and ERK. Inhibition of PP2A by Fostriecin can therefore lead to the sustained activation of this pathway, which can have context-dependent effects on cell proliferation and survival.

MAPK_ERK_Pathway Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Inhibits MEK_P p-MEK PP2A->MEK_P Dephosphorylates (Inhibited) ERK_P p-ERK MEK_P->ERK_P Phosphorylates Proliferation Cell Proliferation & Survival ERK_P->Proliferation Regulates

Caption: Fostriecin's effect on the MAPK/ERK signaling pathway.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for the validation of a drug target, as has been applied to Fostriecin.

Target_Validation_Workflow Compound Fostriecin Enzyme_Assay Enzymatic Assays (PP1, PP2A, PP4, Topo II) Compound->Enzyme_Assay Cell_Based_Assay Cell-Based Assays (Cancer Cell Lines) Compound->Cell_Based_Assay Quantitative_Data IC50 Determination Enzyme_Assay->Quantitative_Data Target_ID Target Identification (PP2A/PP4) Quantitative_Data->Target_ID Phenotype Phenotypic Analysis (Cell Cycle, Apoptosis) Cell_Based_Assay->Phenotype Phenotype->Target_ID Direct_Binding Direct Binding Assays Pull_Down Biotin-Fostriecin Pull-Down Direct_Binding->Pull_Down Mass_Spec Mass Spectrometry Pull_Down->Mass_Spec Mass_Spec->Target_ID

Caption: A logical workflow for Fostriecin target validation.

Conclusion

The identification and validation of PP2A and PP4 as the primary targets of this compound have been crucial in understanding its potent anti-tumor properties. The high selectivity and potency of Fostriecin for these phosphatases, coupled with its distinct cellular effects, underscore its potential as a therapeutic agent. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to further investigate Fostriecin and other compounds targeting cellular phosphatases in the context of drug discovery and development.

References

An In-Depth Technical Guide to Fostriecin Sodium: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin sodium is a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), demonstrating significant antitumor and antibiotic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and an elucidation of its impact on key cellular signaling pathways are presented to support ongoing research and drug development efforts.

Chemical Structure and Properties

This compound is the sodium salt of Fostriecin, a natural product isolated from Streptomyces pulveraceus. Its chemical structure is characterized by a polyene chain, a lactone ring, and a phosphate monoester group, which is crucial for its biological activity.

Chemical Structure:

  • IUPAC Name: sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate[1]

  • CAS Number: 87860-39-7[2]

  • Molecular Formula: C₁₉H₂₆NaO₉P[3]

  • Molecular Weight: 452.37 g/mol [3][4]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Melting Point Data not available
pKa Data not available
Aqueous Solubility Soluble (up to 100 mM)[2]
Optical Rotation Data not available
Appearance Powder[2]

Experimental Protocols

This section outlines detailed methodologies for the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of this compound.

Sample Preparation: A general protocol for preparing samples for ¹H-NMR involves dissolving the compound in a suitable deuterated solvent. For water-soluble compounds like this compound, deuterium oxide (D₂O) is a common choice. To remove interfering signals from proteins in biological samples, a precipitation step with a deuterated organic solvent can be employed[5].

¹H-NMR Spectroscopy Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterium Oxide (D₂O).

  • Sample Concentration: 1-5 mg of this compound dissolved in 0.5-0.7 mL of D₂O.

  • Procedure:

    • Dissolve the this compound sample in D₂O.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H-NMR spectrum at a controlled temperature (e.g., 25 °C).

    • Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.

Mass Spectrometry Protocol (General):

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or water).

    • The solution is then introduced into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in either positive or negative ion mode. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental formula.

  • Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry can be performed. The parent ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.

HPLC Method for Purity Assessment:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The specific gradient will depend on the column and system used.

  • Flow Rate: A flow rate of around 1.0 mL/min is generally appropriate.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm or 254 nm) is often employed[6][7].

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of two serine/threonine protein phosphatases: PP2A and PP4.[8][9] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, thereby disrupting critical signaling pathways involved in cell cycle control, DNA damage response, and apoptosis.

Inhibition of PP2A Signaling Pathway

Protein Phosphatase 2A (PP2A) is a major tumor suppressor that negatively regulates multiple oncogenic signaling pathways. By inhibiting PP2A, this compound promotes the phosphorylation and activation of key proteins in these pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

PP2A_Inhibition_Pathway cluster_0 MAPK Pathway Fostriecin This compound PP2A PP2A Fostriecin->PP2A Inhibits MEK MEK PP2A->MEK Dephosphorylates (Inactivates) Akt Akt PP2A->Akt Dephosphorylates (Inactivates) ERK ERK MEK->ERK Phosphorylates (Activates) CellCycle Cell Cycle Progression ERK->CellCycle Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: this compound inhibits PP2A, leading to hyperphosphorylation and activation of the MAPK (MEK/ERK) and Akt pathways.

Inhibition of PP4 Signaling Pathway

Protein Phosphatase 4 (PP4) plays a critical role in the DNA damage response (DDR). Inhibition of PP4 by this compound impairs the cell's ability to repair DNA damage, leading to the accumulation of genomic instability and the activation of inflammatory signaling pathways that can promote an antitumor immune response.[10][11][12][13]

PP4_Inhibition_Pathway Fostriecin This compound PP4 PP4 Fostriecin->PP4 Inhibits DDR DNA Damage Response (DDR) PP4->DDR Regulates DNA_Damage DNA Damage DNA_Damage->DDR Activates STAT1 STAT1 DDR->STAT1 Activates NFkB NF-κB DDR->NFkB Activates Inflammation Inflammatory Cytokine Production STAT1->Inflammation Promotes NFkB->Inflammation Promotes ImmuneResponse Antitumor Immune Response Inflammation->ImmuneResponse Induces

References

Fostriecin Sodium: A Deep Dive into its Anticancer Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin sodium, a phosphate monoester isolated from Streptomyces pulveraceus, has garnered significant interest in the field of oncology for its potent antitumor properties. Initially identified for its activity against murine leukemias, subsequent research has elucidated its primary mechanism of action as a highly potent and selective inhibitor of protein phosphatase 2A (PP2A). This inhibition disrupts the tightly regulated process of mitotic entry, forcing cancer cells into premature and often lethal mitosis, ultimately leading to apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, detailing its mechanism of action, impact on cellular signaling pathways, and a summary of its quantitative effects. Detailed experimental protocols for key assays and visual representations of the underlying molecular pathways are included to facilitate further research and drug development efforts in this promising area.

Mechanism of Action

Fostriecin's primary mode of action is the potent and selective inhibition of the serine/threonine protein phosphatase 2A (PP2A), with a reported IC50 value as low as 3.2 nM.[1] It also exhibits inhibitory activity against protein phosphatase 1 (PP1) and topoisomerase II, but at significantly higher concentrations.[2]

The inhibition of PP2A, a crucial regulator of numerous cellular processes, disrupts the phosphorylation-dephosphorylation balance that governs cell cycle progression. Specifically, Fostriecin's inhibition of PP2A leads to the hyperphosphorylation of key mitotic regulatory proteins, overriding the G2/M checkpoint and forcing cells into a premature and often catastrophic mitosis.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of Fostriecin against key cellular enzymes and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies.

Table 1: Inhibitory Activity of Fostriecin Against Purified Enzymes
Enzyme TargetIC50 ValueReference
Protein Phosphatase 2A (PP2A)3.2 nM[1]
Protein Phosphatase 1 (PP1)131 µM[1]
Topoisomerase II40 µM[2]
Table 2: Cytotoxic Activity of Fostriecin in Human Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)
L1210Leukemia0.46

Note: Comprehensive public data on Fostriecin's IC50 values across a wide panel of human cancer cell lines is limited. The value for L1210, a murine leukemia cell line, is frequently cited in the literature.

Impact on Cellular Signaling Pathways

Fostriecin's inhibition of PP2A triggers a cascade of events that ultimately lead to cell cycle arrest and apoptosis. The following sections detail the key signaling pathways affected.

Disruption of Mitotic Entry

The entry into mitosis is tightly controlled by the activity of the Cyclin B-Cdk1 complex. PP2A plays a critical role in this regulation by dephosphorylating and thereby modulating the activity of key upstream regulators of Cdk1, namely Cdc25C and Wee1.

  • Cdc25C: This phosphatase activates Cdk1 by removing inhibitory phosphates. PP2A dephosphorylates Cdc25C at Ser216, keeping it inactive and sequestered in the cytoplasm during interphase.[3]

  • Wee1: This kinase inhibits Cdk1 by adding inhibitory phosphates. PP2A is involved in maintaining Wee1 in an active state during interphase.[4][5]

By inhibiting PP2A, Fostriecin leads to the hyperphosphorylation and activation of Cdc25C and the inactivation of Wee1. This results in a surge of Cdk1 activity, driving the cell into mitosis prematurely, without the proper checkpoints being met.

Mitotic_Entry_Regulation cluster_mitosis Cellular Outcome Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Cdc25C Cdc25C (inactive) PP2A->Cdc25C dephosphorylates (maintains inactivity) Wee1 Wee1 (active) PP2A->Wee1 maintains activity Cdk1_CyclinB Cdk1/Cyclin B (inactive) Cdc25C->Cdk1_CyclinB activates Wee1->Cdk1_CyclinB Mitosis Mitosis Cdk1_CyclinB->Mitosis drives

Caption: Fostriecin-induced disruption of mitotic entry.
Induction of Apoptosis

The premature and aberrant mitosis induced by Fostriecin often leads to the activation of the apoptotic cascade. PP2A is also directly involved in regulating the activity of Bcl-2 family proteins, which are central to the intrinsic apoptotic pathway.

  • Bcl-2: This anti-apoptotic protein can be inactivated by phosphorylation. PP2A can dephosphorylate and thereby activate Bcl-2, promoting cell survival.

  • BAD: This pro-apoptotic protein is activated by dephosphorylation. PP2A can dephosphorylate BAD, leading to its pro-apoptotic activity.

By inhibiting PP2A, Fostriecin can lead to the hyperphosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the prevention of dephosphorylation and activation of the pro-apoptotic protein BAD. This shift in the balance between pro- and anti-apoptotic proteins contributes to the induction of apoptosis.

Apoptosis_Regulation cluster_apoptosis Cellular Outcome Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Bcl2 Bcl-2 (anti-apoptotic) PP2A->Bcl2 dephosphorylates (activates) BAD BAD (pro-apoptotic) PP2A->BAD dephosphorylates (activates) Apoptosis Apoptosis Bcl2->Apoptosis inhibits BAD->Apoptosis promotes

Caption: Fostriecin's influence on apoptotic signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the ability of Fostriecin to inhibit the enzymatic activity of purified PP2A.

  • Materials:

    • Purified PP2A enzyme

    • Phosphorylase a (as substrate)

    • This compound (or other inhibitors)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT)

    • Malachite green reagent for phosphate detection

    • 96-well microplate

    • Incubator and microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, purified PP2A enzyme, and the various concentrations of Fostriecin or control vehicle.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, phosphorylase a, to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

    • Calculate the percentage of inhibition for each Fostriecin concentration relative to the control and determine the IC50 value by non-linear regression analysis.

PP2A_Inhibition_Assay prep Prepare Serial Dilutions of Fostriecin mix Mix PP2A Enzyme and Fostriecin in 96-well plate prep->mix preincubate Pre-incubate at 30°C mix->preincubate add_substrate Add Phosphorylase a (Substrate) preincubate->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Add Malachite Green Reagent incubate->stop_reaction read_absorbance Measure Absorbance (620-650 nm) stop_reaction->read_absorbance analyze Calculate % Inhibition and IC50 read_absorbance->analyze

Caption: Workflow for PP2A inhibition assay.
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in cancer cells treated with Fostriecin.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Fostriecin or vehicle control for a specified time (e.g., 24, 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following Fostriecin treatment.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Complete cell culture medium

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with Fostriecin as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour.

    • Use quadrant analysis to differentiate cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion

This compound exhibits potent anticancer activity primarily through the targeted inhibition of protein phosphatase 2A. This mechanism disrupts the normal cell cycle, leading to premature mitotic entry and subsequent apoptosis in cancer cells. The detailed understanding of its molecular targets and downstream signaling effects provides a strong rationale for its continued investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers dedicated to advancing our knowledge of Fostriecin and its potential clinical applications in oncology. Further research is warranted to establish a broader profile of its cytotoxic efficacy across diverse cancer types and to explore its potential in combination therapies.

References

Fostriecin Sodium: A Preclinical Data Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical data for Fostriecin Sodium, a potent and selective inhibitor of protein phosphatase 2A (PP2A). The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

Fostriecin, a phosphate monoester produced by Streptomyces pulveraceus, has demonstrated significant antitumor activity in preclinical studies.[1] Initially investigated as a topoisomerase II inhibitor, subsequent research revealed its primary mechanism of action to be the potent and highly selective inhibition of protein phosphatase 2A (PP2A) and the related protein phosphatase 4 (PP4).[2][3][4][5] This activity disrupts normal cell cycle control, leading to premature mitotic entry and apoptosis in cancer cells.[5][6][7] Although early clinical trials were initiated, they were discontinued due to issues with the storage stability of the naturally derived compound.[8][9]

Mechanism of Action

Fostriecin's primary antitumor effect is attributed to its inhibition of PP2A, a crucial serine/threonine phosphatase involved in regulating numerous cellular processes, including cell cycle progression. Fostriecin covalently binds to the Cys269 residue of the PP2A catalytic subunit (PP2Ac), effectively inactivating the enzyme.[1] This inhibition leads to the hyperphosphorylation of key cell cycle proteins, overriding the mitotic entry checkpoint and forcing cells into premature mitosis, ultimately resulting in apoptotic cell death.[4][5][7]

Signaling Pathway of Fostriecin-Induced Mitotic Entry

Fostriecin_Signaling cluster_cell Cancer Cell Fostriecin This compound PP2A PP2A (Protein Phosphatase 2A) Fostriecin->PP2A Inhibits CellCycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cdk1/Cyclin B) PP2A->CellCycle_Proteins Dephosphorylates (Inactivated by Fostriecin) Mitosis Premature Mitotic Entry CellCycle_Proteins->Mitosis Promotes Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Caption: Fostriecin inhibits PP2A, leading to hyperphosphorylation of cell cycle proteins and premature mitosis.

Quantitative Preclinical Data

The following tables summarize the in vitro inhibitory activity and in vivo toxicity of this compound.

Table 1: In Vitro Inhibitory Activity of Fostriecin
Target EnzymeIC50 ValueSource
Protein Phosphatase 2A (PP2A)1.5 nM - 40 nM[2][4][10][11][12]
Protein Phosphatase 4 (PP4)3 nM[11][12]
Protein Phosphatase 1 (PP1)4 µM - 131 µM[2][4][11]
Topoisomerase II40 µM[5][7][11]
Protein Phosphatase 2B (PP2B)No apparent inhibition[2][11]
Table 2: Single-Dose Intravenous Toxicity of Fostriecin in Rats
Dose Level (mg/kg)OutcomeObserved EffectsSource
8.8 - 17.5Non-lethalReversible bone marrow hypocellularity, leukopenia, neutropenia, thrombocytopenia, necrosis of lymphoid tissues.[13]
20Non-lethalIncreased serum BUN and creatinine, glucose excretion, vacuolization and necrosis of renal tubular epithelium.[13]
≥ 35Lethal-[13]
Table 3: Repeated-Dose (5 days) Intravenous Toxicity of Fostriecin in Rats
Dose Level (mg/kg/day)OutcomeObserved EffectsSource
2.5Tolerated-[13]
≥ 10DeathSimilar hematologic, bone marrow, lymphoid, and renal changes as the single-dose study.[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of Fostriecin.

Identification of Fostriecin Binding to PP2A Catalytic Subunit

Objective: To confirm the direct and covalent binding of fostriecin to the catalytic subunit of PP2A (PP2Ac) in mammalian cells.

Methodology:

  • Synthesis of Biotin-labeled Fostriecin (bio-Fos): Fostriecin was chemically modified to include a biotin label, creating bio-Fos, without compromising its inhibitory activity against mouse leukemia cell proliferation.[1]

  • Pull-Down Assay:

    • HeLa S3 cell lysates were incubated with bio-Fos.

    • Streptavidin-coated beads were added to the lysate to capture the bio-Fos and any bound proteins.

    • The beads were washed to remove non-specifically bound proteins.

    • The captured proteins were eluted and analyzed by Western blotting using an antibody specific for PP2Ac.

  • Mass Spectrometry Analysis:

    • The protein complex captured in the pull-down assay was subjected to enzymatic digestion.

    • The resulting peptides were analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

    • The mass spectra were analyzed to identify the specific peptide fragment of PP2Ac that was covalently modified by fostriecin, confirming the binding to the Cys269 residue.[1]

Experimental Workflow for Fostriecin-PP2A Binding Confirmation

Experimental_Workflow cluster_workflow Binding Confirmation Workflow cluster_analysis Analysis Start Start Synthesis Synthesize Biotin-labeled Fostriecin (bio-Fos) Start->Synthesis Incubation Incubate bio-Fos with HeLa Cell Lysate Synthesis->Incubation PullDown Pull-Down with Streptavidin Beads Incubation->PullDown Wash Wash Beads PullDown->Wash Elution Elute Bound Proteins Wash->Elution WesternBlot Western Blot (Anti-PP2Ac) Elution->WesternBlot MassSpec MALDI-TOF Mass Spectrometry Elution->MassSpec Result1 PP2Ac Detected WesternBlot->Result1 Result2 Covalent Binding to Cys269 Confirmed MassSpec->Result2

Caption: Workflow for confirming Fostriecin's binding to the PP2A catalytic subunit.

In Vitro Phosphatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of fostriecin against various protein phosphatases.

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant protein phosphatase enzymes (PP1, PP2A, PP2B, PP4, PP5) and a suitable phosphorylated substrate (e.g., phosphorylase a) were prepared in an appropriate assay buffer.

  • Inhibition Assay:

    • A range of fostriecin concentrations was pre-incubated with the phosphatase enzyme.

    • The enzymatic reaction was initiated by the addition of the phosphorylated substrate.

    • The reaction was allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction was terminated, and the amount of released free phosphate was quantified using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The percentage of inhibition at each fostriecin concentration was calculated relative to a control without the inhibitor. The IC50 value was determined by fitting the dose-response data to a suitable sigmoidal curve.[2]

Cell Cycle Analysis

Objective: To assess the effect of fostriecin on cell cycle progression.

Methodology:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, L1210 leukemia) were cultured under standard conditions.[1][9] Cells were treated with fostriecin at various concentrations for different durations. In some experiments, cells were co-treated with DNA replication inhibitors (e.g., aphidicolin) to assess the effect on the mitotic entry checkpoint.[4][7]

  • Flow Cytometry:

    • Cells were harvested, fixed, and stained with a DNA-intercalating fluorescent dye (e.g., propidium iodide).

    • The DNA content of individual cells was measured using a flow cytometer.

    • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed based on their DNA content. An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.

  • Microscopy:

    • Treated cells were fixed and stained with a DNA dye (e.g., DAPI or Hoechst) to visualize nuclear morphology.

    • The percentage of cells exhibiting mitotic features, such as condensed chromosomes, was determined by fluorescence microscopy. The observation of premature chromosome condensation in S-phase arrested cells indicates an override of the mitotic entry checkpoint.[10]

Conclusion

The preclinical data for this compound strongly indicate that it is a potent and highly selective inhibitor of PP2A and PP4. Its mechanism of action, involving the disruption of cell cycle control and induction of premature mitosis, has been well-characterized. While in vivo studies have demonstrated its antitumor efficacy, they have also highlighted dose-limiting toxicities, primarily related to hematologic and renal systems. The primary obstacle to its clinical development has been the instability of the natural product. Future research may focus on the development of more stable synthetic analogs that retain the potent and selective PP2A inhibitory activity of fostriecin while exhibiting an improved safety and stability profile.

References

Fostriecin Sodium: An In-Depth Technical Guide on In Vivo Antitumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin Sodium, a phosphate monoester antibiotic isolated from Streptomyces pulveraceus subsp. fostreus, has demonstrated significant antitumor activity in preclinical studies. Initially investigated for its weak inhibition of topoisomerase II, subsequent research has revealed its primary mechanism of action to be the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). This activity disrupts the mitotic entry checkpoint, leading to premature mitosis and subsequent apoptosis in cancer cells.[1][2][3][4] This technical guide provides a comprehensive overview of the in vivo antitumor effects of this compound, including quantitative efficacy data, detailed experimental protocols, and a visualization of its core signaling pathway.

Mechanism of Action

This compound exerts its primary antitumor effect through the potent inhibition of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial regulator of numerous signaling pathways that govern cell cycle progression, particularly the entry into mitosis. By inhibiting PP2A, Fostriecin disrupts the dephosphorylation of key mitotic proteins, leading to an override of the G2/M checkpoint and forcing cells into premature and often lethal mitosis.[1][5] A secondary, much weaker mechanism of action is the inhibition of topoisomerase II.[1]

Below is a diagram illustrating the proposed signaling pathway for Fostriecin's antitumor activity.

Fostriecin_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Fostriecin This compound Topoisomerase_II Topoisomerase II Fostriecin->Topoisomerase_II Weak Inhibition PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Potent Inhibition DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Enables Wee1_Myt1 Wee1/Myt1 Kinases PP2A->Wee1_Myt1 Dephosphorylates (Activates) Cdc25 Cdc25 Phosphatase PP2A->Cdc25 Dephosphorylates (Inhibits) CDK1_CyclinB CDK1/Cyclin B (MPF) Wee1_Myt1->CDK1_CyclinB Phosphorylates (Inhibits) Cdc25->CDK1_CyclinB Dephosphorylates (Activates) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Induces Apoptosis Apoptosis Mitosis->Apoptosis Leads to (in cancer cells)

Caption: Signaling pathway of this compound's antitumor activity.

In Vivo Antitumor Effects

This compound has demonstrated significant antitumor efficacy in various murine cancer models. The data from these preclinical studies are summarized in the tables below.

Table 1: Efficacy of this compound in Murine Leukemia Models
Tumor ModelCell LineHostDrug AdministrationDosing ScheduleEfficacy EndpointResultReference
Lymphocytic LeukemiaP388MiceIntraperitoneal (i.p.)Not SpecifiedT/C %246[6]
Lymphoid LeukemiaL1210MiceIntraperitoneal (i.p.)Not SpecifiedT/C %207[6]

*T/C % = (Median survival time of treated group / Median survival time of control group) x 100.

Table 2: Efficacy of this compound in a Murine Solid Tumor Model
Tumor ModelCell LineHostDrug AdministrationDosing ScheduleEfficacy EndpointResultReference
Colon AdenocarcinomaColon 38B6D2F1 MiceIntraperitoneal (i.p.)65 mg/kg, single doseTumor Growth Delay & HistologyExtensive tumor necrosis at 24h; significant growth delay of at least 10 days.[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below. It is important to note that the full detailed protocol from the original Tunac et al. (1983) study was not available. The following protocol for the leukemia models is based on the information provided in the abstract and standard practices for such studies at the time.

Murine Leukemia (P388 and L1210) Efficacy Studies
  • Animal Model: Inbred mice (specific strain not detailed in the abstract) were used as the host for the leukemia models.

  • Tumor Cell Inoculation: A standardized number of P388 or L1210 leukemia cells were inoculated intraperitoneally (i.p.) into the mice to establish the disease.

  • Drug Preparation and Administration: this compound (CI-920) was dissolved in a suitable vehicle for intraperitoneal injection. The exact vehicle and concentration were not specified in the available literature.

  • Dosing Regimen: The dosing schedule was not explicitly detailed in the abstract from Tunac et al. (1983).

  • Endpoint Measurement: The primary endpoint was the median survival time of the treated and control groups of mice. The antitumor efficacy was expressed as a percentage of the treated versus control (T/C %) survival times. A T/C % of ≥ 125 is generally considered significant antitumor activity.

  • Data Analysis: The median survival times for each group were calculated, and the T/C % was determined using the formula: (Median survival time of treated group / Median survival time of control group) x 100.

The workflow for these in vivo leukemia studies can be visualized as follows:

Leukemia_Workflow start Start inoculation Inoculate Mice with P388 or L1210 Cells (i.p.) start->inoculation treatment Administer this compound or Vehicle Control (i.p.) inoculation->treatment monitoring Monitor Daily for Survival treatment->monitoring endpoint Calculate Median Survival Time and T/C % monitoring->endpoint end End endpoint->end Solid_Tumor_Workflow cluster_endpoints Endpoint Assessment start Start implantation Implant Colon 38 Tumor Fragments (s.c.) start->implantation treatment Administer Single Dose of This compound (65 mg/kg, i.p.) implantation->treatment histology Histological Examination of Tumors at 24h treatment->histology growth_delay Monitor Tumor Growth to Determine Delay treatment->growth_delay end End histology->end growth_delay->end

References

Fostriecin Sodium: A Potent Modulator of the Mitotic Entry Checkpoint

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium is a potent antitumor antibiotic isolated from Streptomyces pulveraceus.[1] Initially investigated for its activity against topoisomerase II, subsequent research has revealed that its primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase.[2][3] This inhibition has profound effects on cell cycle regulation, particularly at the G2/M transition, making Fostriecin a valuable tool for studying the mitotic entry checkpoint and a potential therapeutic agent. This guide provides a comprehensive overview of Fostriecin's role in this critical cellular process, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action: Overriding the G2/M Checkpoint

The entry into mitosis is a tightly regulated process controlled by the mitotic entry checkpoint, which ensures that DNA replication is complete and any DNA damage is repaired before the cell commits to division. A key player in this checkpoint is the cyclin-dependent kinase 1 (Cdk1), which, when activated, phosphorylates a multitude of substrates to drive the cell into mitosis.

The activity of Cdk1 is regulated by a delicate balance of phosphorylation and dephosphorylation. The kinases Wee1 and Myt1 phosphorylate Cdk1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), keeping it in an inactive state during the G2 phase.[4] The phosphatase Cdc25 removes these inhibitory phosphates to activate Cdk1 and trigger mitotic entry.[5]

Protein Phosphatase 2A (PP2A) plays a crucial, albeit indirect, role in maintaining Cdk1 in its inactive state during G2. PP2A is thought to positively regulate Wee1 and/or negatively regulate Cdc25, thus tipping the balance towards Cdk1 inhibition.

Fostriecin exerts its effect by directly inhibiting PP2A.[2][6] This inhibition disrupts the normal regulation of the Cdk1 activation pathway. With PP2A inhibited, the balance shifts towards the dephosphorylation of Cdk1 by Cdc25, leading to premature Cdk1 activation and entry into mitosis. This override of the G2/M checkpoint occurs even in the presence of DNA damage or incompletely replicated DNA, a phenomenon that can be exploited for therapeutic purposes.[2][7]

Quantitative Data

The following tables summarize the quantitative data from key studies on Fostriecin's activity and its effects on the cell cycle.

Enzyme Inhibition IC50 Value Reference
Protein Phosphatase 2A (PP2A)3.2 nM - 40 nM[1][2]
Protein Phosphatase 1 (PP1)4 µM - 131 µM[1][2]
Topoisomerase II40 µM[2][8]
Cell Cycle Effects of Fostriecin
Cell Line Fostriecin Concentration Effect
L1210 murine leukemia cells5 µMG2 phase block after 12 hours of exposure.[8]
Chinese Hamster Ovary (CHO) cells1-20 µMDose-dependent G2/M phase arrest.[9]
Various rodent, simian, and human cell linesNot specifiedPremature entry into mitosis, overriding the mitotic entry checkpoint induced by DNA replication inhibitors or DNA damaging agents.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Fostriecin on the mitotic entry checkpoint.

Cell Culture and Synchronization
  • Cell Lines: A variety of cell lines can be used, including HeLa (human cervical carcinoma), U2OS (human osteosarcoma), and CHO (Chinese hamster ovary) cells.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Synchronization: To study specific cell cycle phases, cells can be synchronized. A common method is a double thymidine block to arrest cells at the G1/S boundary.

    • Treat cells with 2 mM thymidine for 16-18 hours.

    • Wash the cells with phosphate-buffered saline (PBS) and release them into fresh medium for 9-10 hours.

    • Add 2 mM thymidine for a second block of 16-18 hours.

    • Release from the second block by washing with PBS and adding fresh medium. Cells will then proceed synchronously through the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.

  • Cell Preparation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.

    • Incubate at 37°C for 30 minutes in the dark.

  • Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

In Vitro Protein Phosphatase Activity Assay

This assay measures the activity of PP1 and PP2A in the presence of inhibitors like Fostriecin.

  • Substrate Preparation:

    • Use a commercially available phosphorylated substrate, such as 32P-labeled phosphorylase a or a synthetic phosphopeptide.

  • Assay Reaction:

    • Prepare a reaction mixture containing the purified PP1 or PP2A enzyme, the substrate, and varying concentrations of Fostriecin in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol).

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Measurement of Activity:

    • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.

    • Centrifuge to pellet the protein and measure the amount of 32P released into the supernatant using a scintillation counter.

    • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the Fostriecin concentration.

Immunoblotting

This technique is used to detect the levels and phosphorylation status of key cell cycle proteins.

  • Protein Extraction:

    • Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for proteins of interest (e.g., phospho-Cdk1 (Tyr15), Cyclin B1, Histone H3 (Ser10)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Mitotic_Entry_Checkpoint cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis cluster_Fostriecin Fostriecin Action Wee1 Wee1/Myt1 Cdk1_inactive Cdk1-Cyclin B (Inactive) Wee1->Cdk1_inactive Phosphorylates (Thr14, Tyr15) Cdk1_active Cdk1-Cyclin B (Active) Cdc25_inactive Cdc25 (Inactive) Cdc25_active Cdc25 (Active) Cdc25_inactive->Cdc25_active Activation PP2A PP2A PP2A->Wee1 Maintains Activity PP2A->Cdc25_inactive Inhibits Mitotic_Events Mitotic Events Cdk1_active->Mitotic_Events Phosphorylates Substrates Cdc25_active->Cdk1_inactive Fostriecin Fostriecin Fostriecin->PP2A Inhibits

Caption: Signaling pathway of the mitotic entry checkpoint and the inhibitory action of Fostriecin.

Fostriecin_Mechanism Fostriecin This compound PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Inhibition Wee1_Myt1 Wee1/Myt1 Kinases PP2A->Wee1_Myt1 Positive Regulation Cdc25 Cdc25 Phosphatase PP2A->Cdc25 Negative Regulation Cdk1_CyclinB Cdk1-Cyclin B Complex Wee1_Myt1->Cdk1_CyclinB Adds Cdc25->Cdk1_CyclinB Removes Phosphorylation Inhibitory Phosphorylation (Tyr15, Thr14) Cdk1_CyclinB->Phosphorylation Mitotic_Entry Premature Mitotic Entry Cdk1_CyclinB->Mitotic_Entry Drives Phosphorylation->Mitotic_Entry Prevents Dephosphorylation Dephosphorylation

Caption: Mechanism of Fostriecin-induced premature mitotic entry.

Cell_Cycle_Analysis_Workflow Start Cultured Cells Treatment Treat with Fostriecin (or control) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Cell Cycle Profile (G0/G1, S, G2/M phases) Analysis->Result

References

Fostriecin Sodium: A High-Affinity Ligand Targeting PP2A and PP4 Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium, a phosphate monoester antibiotic isolated from Streptomyces pulveraceous, has garnered significant attention in the scientific community for its potent antitumor properties.[1] Initially, its mechanism of action was attributed to the inhibition of topoisomerase II.[2][3] However, subsequent research revealed a more potent and selective activity: the inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), two key serine/threonine phosphatases involved in critical cellular processes.[1][2][4] This guide provides a comprehensive overview of this compound's selectivity for PP2A and PP4, detailing the quantitative data, experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Analysis of this compound's Selectivity

This compound exhibits remarkable potency and selectivity for PP2A and PP4 over other protein phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature, demonstrating its preferential inhibition of PP2A and PP4.

Target PhosphataseIC50 ValueReference(s)
Protein Phosphatase 2A (PP2A)1.5 nM - 3.2 nM[4][5]
Protein Phosphatase 4 (PP4)3 nM[4][6]
Protein Phosphatase 1 (PP1)4 µM - 131 µM[3][4][5]
Protein Phosphatase 5 (PP5)~60 µM[7]
Topoisomerase II40 µM[2][3][4]
Protein Phosphatase 2B (PP2B)No apparent inhibition[4][5]

Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme preparation used.

The data clearly indicates that this compound is a nanomolar inhibitor of both PP2A and PP4, with a selectivity of over 10,000-fold for these phosphatases compared to PP1 and PP5.[7][8]

Mechanism of Inhibition

The high-affinity binding and potent inhibition of PP2A by Fostriecin are attributed to a covalent interaction. Studies have shown that Fostriecin's α,β-unsaturated lactone moiety engages in a conjugate addition reaction with a specific cysteine residue (Cys269) within the catalytic subunit of PP2A (PP2Ac).[9] This covalent binding explains the potent and sustained inhibition of the enzyme. It is hypothesized that a homologous cysteine residue in the β12-β13 loop of PP4 contributes to its strong inhibition by Fostriecin.[10]

Experimental Protocols

The determination of this compound's selectivity and potency relies on various in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Phosphatase Activity Assay

This assay directly measures the enzymatic activity of purified phosphatases in the presence of varying concentrations of the inhibitor.

Objective: To determine the IC50 value of this compound for a specific phosphatase.

Materials:

  • Purified recombinant protein phosphatase (e.g., PP2A, PP4)

  • This compound stock solution

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • Phosphorylated substrate (e.g., 32P-labeled phosphorylase a, or a synthetic phosphopeptide)

  • Method for detecting dephosphorylation (e.g., scintillation counting for 32P, or a colorimetric/fluorometric method for non-radioactive assays)

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of this compound pre_incubate Pre-incubate enzyme with Fostriecin or vehicle prep_inhibitor->pre_incubate prep_enzyme Prepare phosphatase enzyme solution prep_enzyme->pre_incubate prep_substrate Prepare phosphorylated substrate solution initiate Initiate reaction by adding substrate prep_substrate->initiate pre_incubate->initiate incubate Incubate at optimal temperature and time initiate->incubate terminate Terminate reaction incubate->terminate measure Measure phosphate release (e.g., radioactivity, absorbance) terminate->measure analyze Plot data and calculate IC50 value measure->analyze

Figure 1: General workflow for an in vitro phosphatase inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a multi-well plate, add the diluted this compound or vehicle control.

  • Add the purified phosphatase to each well and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the phosphorylated substrate.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a time that ensures the reaction is in the linear range.

  • Terminate the reaction (e.g., by adding a strong acid).

  • Quantify the amount of free phosphate released. For radioactive assays, this can be done by separating the released 32P from the substrate and measuring with a scintillation counter. For colorimetric assays, such as the malachite green assay, the absorbance is measured, which is proportional to the amount of free phosphate.[11][12][13]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a drug in a cellular context. It relies on the principle that a protein's thermal stability increases upon ligand binding.

Objective: To confirm the direct binding of this compound to PP4 in intact cells.

Materials:

  • Cell line of interest (e.g., OVCAR3, OVCAR4 ovarian cancer cells)[14]

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating cells, SDS-PAGE, and Western blotting

  • Antibody specific to the target protein (PP4C)

Workflow:

G cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Analysis treat_cells Treat cells with Fostriecin Sodium or vehicle heat_aliquots Heat cell aliquots at a range of temperatures treat_cells->heat_aliquots lyse_cells Lyse cells and separate soluble and precipitated fractions heat_aliquots->lyse_cells sds_page Analyze soluble fractions by SDS-PAGE lyse_cells->sds_page western_blot Perform Western blot with anti-PP4C antibody sds_page->western_blot quantify Quantify band intensities to determine thermal stability western_blot->quantify

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with this compound (e.g., 1 nM) or a vehicle control for a specified duration (e.g., 30 minutes).[14]

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into separate tubes.

  • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an antibody specific for PP4C.

  • Quantify the band intensities at each temperature. An increase in the amount of soluble PP4C at higher temperatures in the Fostriecin-treated samples compared to the control indicates thermal stabilization and therefore direct binding.

Signaling Pathways Modulated by this compound

The inhibition of PP2A and PP4 by this compound has profound effects on cell cycle regulation, ultimately leading to apoptosis in cancer cells.[2][15] Both PP2A and PP4 are crucial for the G2/M checkpoint and proper mitotic progression.

G cluster_phosphatases Target Phosphatases cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome Fostriecin This compound PP2A PP2A Fostriecin->PP2A inhibition PP4 PP4 Fostriecin->PP4 inhibition G2M G2/M Checkpoint (e.g., Wee1/Cdk1) PP2A->G2M dephosphorylates & regulates Mitosis Mitotic Progression (e.g., Spindle Assembly) PP2A->Mitosis regulates PP4->G2M dephosphorylates & regulates PP4->Mitosis regulates Premature_Mitosis Premature Mitotic Entry G2M->Premature_Mitosis dysregulation leads to Mitotic_Arrest Mitotic Arrest/ Aberrant Mitosis Mitosis->Mitotic_Arrest dysregulation leads to Apoptosis Apoptosis Premature_Mitosis->Apoptosis Mitotic_Arrest->Apoptosis

Figure 3: Simplified signaling pathway of this compound's effect on cell cycle progression.

By inhibiting PP2A and PP4, Fostriecin disrupts the dephosphorylation of key cell cycle regulators, such as components of the Cdk1/Cyclin B complex. This leads to the premature activation of Cdk1, forcing cells to enter mitosis before DNA replication is complete or DNA damage is repaired.[2][15] Furthermore, the inhibition of these phosphatases interferes with the proper functioning of the mitotic spindle, leading to mitotic arrest and ultimately, apoptosis.[16]

Conclusion

This compound is a highly potent and selective inhibitor of PP2A and PP4. Its mechanism of action, involving covalent modification of the catalytic subunit, and its profound effects on cell cycle regulation make it a valuable tool for studying the roles of these phosphatases in cellular signaling. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel, even more selective phosphatase inhibitors for the treatment of cancer and other diseases.

References

Fostriecin Sodium in Neurobiological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fostriecin Sodium, a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), and its applications in neurobiological research. Initially identified as an antitumor antibiotic from Streptomyces pulveraceous, Fostriecin's specific mechanism of action has made it an invaluable tool for investigating the complex roles of protein phosphorylation in the central nervous system. This document outlines its core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes its impact on neuronal signaling pathways.

Core Mechanism of Action in a Neurobiological Context

This compound's primary utility in neurobiology stems from its potent and selective inhibition of the serine/threonine protein phosphatases PP2A and PP4. PP2A is a crucial phosphatase in the brain, responsible for dephosphorylating a wide array of substrate proteins, thereby regulating numerous cellular processes.[1] In the context of neurological function, PP2A plays a critical role in synaptic plasticity, neuronal structure, and cell survival.

Dysregulation of PP2A activity has been implicated in the pathology of several neurodegenerative diseases, most notably Alzheimer's disease, where reduced PP2A activity is linked to the hyperphosphorylation of the tau protein.[2][3] Fostriecin, by inhibiting PP2A, serves as a powerful chemical probe to mimic this pathological state, allowing researchers to dissect the downstream consequences of impaired phosphatase activity.

The inhibitory action of Fostriecin is direct and potent. It has been demonstrated that Fostriecin covalently binds to the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac), thereby blocking its enzymatic function.[4] While initially also investigated for its ability to inhibit topoisomerase II, its potency against PP2A is significantly higher, making phosphatase inhibition its major mechanism of action at cytotoxic levels.[5][6][7]

Quantitative Data: Inhibitory Profile of Fostriecin

The selectivity of Fostriecin is a key attribute for its use in research. The following table summarizes its inhibitory concentrations (IC50) against various protein phosphatases and other enzymes, highlighting its strong preference for PP2A and PP4.

Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)1.4 nM - 3.2 nM[8][9]
Protein Phosphatase 4 (PP4)3 nM
Protein Phosphatase 1 (PP1)4 µM - 131 µM[6][9]
Protein Phosphatase 5 (PP5)~60 µM[8]
Topoisomerase II40 µM[6][7]
Protein Phosphatase 2B (PP2B)No apparent inhibition[9]

Key Signaling Pathways and Experimental Visualizations

Fostriecin's inhibition of PP2A allows for the detailed study of signaling cascades regulated by phosphorylation. Its most studied application in neurobiology is the investigation of tau protein phosphorylation.

Tau Phosphorylation Pathway

PP2A is recognized as the primary phosphatase that dephosphorylates the microtubule-associated protein tau.[2] In tauopathies like Alzheimer's disease, hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a key pathological hallmark.[2][3] By using Fostriecin to inhibit PP2A in neuronal cell cultures, researchers can induce tau hyperphosphorylation and study the subsequent cellular dysfunction. For example, treatment of primary neurons with Fostriecin has been shown to increase phosphorylation at specific tau residues.[2]

Fostriecin_Mechanism cluster_effect Downstream Effect Fostriecin This compound PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Inhibits pTau Phosphorylated Tau (p-Tau) PP2A->pTau Dephosphorylates n1 Microtubule Destabilization pTau->n1 n2 Neurofibrillary Tangle Formation pTau->n2 Tau Tau Kinase Tau Kinase (e.g., GSK-3β, CDK5) Kinase->Tau Phosphorylates

Caption: Fostriecin inhibits PP2A, preventing tau dephosphorylation.

Other Neuronal Signaling Pathways

The influence of Fostriecin extends beyond tau. PP2A is a master regulator involved in numerous signaling cascades. Research citations indicate its use in studying:

  • Dopaminergic Signaling : Investigating the role of PP2A in dopamine D2 receptor-mediated effects on long-term potentiation in the prefrontal cortex.

  • NMDA Receptor Signaling : Examining the dephosphorylation of NMDA receptor subunits.

  • GABAergic Neurotransmission : Studying the trafficking of GABAA receptors modulated by TNF-α through a PP1-dependent mechanism, where Fostriecin can be used as a comparative tool.

  • mTOR Signaling : Fostriecin can block the effects of compounds like metformin that act on tau phosphorylation via a PP2A-dependent pathway linked to mTOR.[2]

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments utilizing this compound in a neurobiological setting.

Protocol 1: In Vitro Protein Phosphatase Activity Assay

This protocol is adapted from methodologies used to determine the IC50 values of Fostriecin against various phosphatases.

Objective: To quantify the inhibitory effect of Fostriecin on PP1, PP2A, and PP5 activity.

Materials:

  • Purified recombinant PP1, PP2A, and PP5 enzymes.

  • [³²P]-labeled phosphohistone (substrate).

  • This compound salt, serially diluted.

  • Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EDTA, 5 mM DTT, pH 7.4).

  • Trichloroacetic acid (TCA).

Procedure:

  • Prepare Substrate: Synthesize [³²P]phosphohistone by phosphorylating histone with cAMP-dependent protein kinase (PKA) in the presence of [³²P]ATP.[8]

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of Fostriecin (or vehicle control), and the purified phosphatase enzyme. Pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Add the [³²P]phosphohistone substrate to the mixture to start the phosphatase reaction. Incubate for 10 minutes at 30°C.

  • Terminate Reaction: Stop the reaction by adding cold 20% TCA. This will precipitate the remaining phosphorylated histone.

  • Quantify Released Phosphate: Centrifuge the tubes to pellet the precipitated protein. Measure the radioactivity of the supernatant, which contains the ³²P released by phosphatase activity, using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each Fostriecin concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot Analysis of Tau Phosphorylation in Neuronal Cells

Objective: To assess the effect of Fostriecin on the phosphorylation status of tau protein in a cellular model.

Procedure:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) to an appropriate confluency.

  • Treatment: Treat the cells with varying concentrations of Fostriecin (e.g., 1 µM) or a vehicle control for a defined period (e.g., 4 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., p-Ser202) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, re-probe the membrane with an antibody for total tau or a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated tau signal to the total tau or loading control signal.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis c1 Culture Primary Neurons or SH-SY5Y Cells c2 Treat with Fostriecin (e.g., 1 µM, 4h) c1->c2 c3 Lyse Cells & Quantify Protein c2->c3 w1 SDS-PAGE Separation c3->w1 w2 Transfer to PVDF Membrane w1->w2 w3 Immunoblotting (p-Tau, Total Tau, GAPDH) w2->w3 w4 ECL Detection w3->w4 a1 Quantify Band Intensity w4->a1 a2 Normalize p-Tau Signal a1->a2

References

Methodological & Application

Application Notes: Fostriecin Sodium In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Fostriecin sodium is a phosphate monoester antibiotic isolated from Streptomyces pulveraceus.[1][2] Initially investigated for its antitumor properties, its mechanism of action was first attributed to the inhibition of topoisomerase II.[3][4] However, subsequent research revealed that Fostriecin is a highly potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and the related Protein Phosphatase 4 (PP4).[1][5] Its inhibitory activity against PP2A is observed in the low nanomolar range, making it thousands of times more selective for PP2A/PP4 over other serine/threonine phosphatases like PP1 and PP5.[3][6] This potent inhibition disrupts the cell cycle by triggering premature entry into mitosis, ultimately leading to apoptosis, which is the primary basis for its antitumor effects.[3][7]

These application notes provide detailed protocols for conducting in vitro assays to characterize the activity of this compound, including direct enzyme inhibition and cell-based cytotoxicity assays.

Mechanism of Action: PP2A Inhibition

Fostriecin exerts its biological effects by targeting the catalytic subunit of PP2A (PP2Ac). It has been demonstrated that Fostriecin covalently binds to the Cysteine-269 residue within the PP2Ac active site.[8] This binding event blocks the phosphatase's ability to dephosphorylate its substrate proteins. The resulting hyperphosphorylation of key regulatory proteins, such as those involved in cell cycle checkpoints, disrupts normal cellular processes and promotes cell death in cancer cells.

Fostriecin_Pathway cluster_cell Cellular Environment Fostriecin Fostriecin PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Inhibition pSubstrate Phosphorylated Substrate (pS) PP2A->pSubstrate Dephosphorylation Substrate Substrate (S) Downstream Downstream Effects (e.g., Mitotic Entry, Apoptosis) pSubstrate->Downstream

Caption: Fostriecin inhibits PP2A, preventing substrate dephosphorylation.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against several protein phosphatases. The half-maximal inhibitory concentration (IC50) values highlight its high selectivity for PP2A and PP4.

Target EnzymeReported IC50 ValuesReference(s)
Protein Phosphatase 2A (PP2A) 1.5 nM - 3.2 nM [1][2][6]
Protein Phosphatase 4 (PP4) ~3 nM [1][5]
Protein Phosphatase 1 (PP1)131 µM[1][2]
Protein Phosphatase 5 (PP5)~60 µM[6]
Topoisomerase II40 µM[1][3]

Experimental Protocols

Protocol 1: In Vitro PP2A Inhibition Assay (Biochemical)

This protocol describes a method to determine the IC50 of Fostriecin against purified PP2A enzyme by measuring the release of phosphate from a synthetic substrate.

A. Required Materials

  • Purified, active PP2A enzyme

  • This compound salt

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM DTT, 0.1 mM EDTA

  • Phosphopeptide substrate (e.g., KRpTIRR)

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

  • Microplate reader

B. Experimental Procedure

  • Prepare Fostriecin Dilutions: Prepare a serial dilution of this compound in the Assay Buffer. The concentration range should span from picomolar to micromolar to generate a full dose-response curve.

  • Enzyme & Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of each Fostriecin dilution (or buffer for control wells) to wells containing 20 µL of diluted PP2A enzyme in Assay Buffer.

  • Incubate: Gently mix and incubate the plate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the phosphatase reaction by adding 20 µL of the phosphopeptide substrate to each well.

  • Incubate: Incubate the reaction for 10-30 minutes at 30°C. The reaction time should be optimized to ensure it remains within the linear range (less than 20% of substrate consumed in control wells).

  • Stop Reaction & Detect Phosphate: Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate released by the enzyme.

  • Read Absorbance: After a 15-minute color development period, measure the absorbance at ~620-650 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no enzyme control). Plot the percentage of inhibition versus the log of Fostriecin concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol outlines the determination of Fostriecin's cytotoxic effects on a cancer cell line using a resazurin-based viability assay.

Workflow_Diagram cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cells (e.g., HeLa, L1210) in 96-well plate B 2. Allow Adherence (24 hours) A->B C 3. Treat with Fostriecin (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add Viability Reagent (e.g., Resazurin, MTT) D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Signal (Fluorescence/Absorbance) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: General workflow for a cell-based Fostriecin cytotoxicity assay.

A. Required Materials

  • Human cancer cell line (e.g., HeLa, Jurkat, L1210)

  • Complete cell culture medium

  • This compound salt

  • Resazurin-based viability assay kit (e.g., alamarBlue)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Fluorescence plate reader

B. Experimental Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Drug Treatment: Prepare a 2X serial dilution of Fostriecin in complete medium. Remove the old medium from the cells and add 100 µL of the Fostriecin dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • Viability Assessment: Add 10 µL of the resazurin reagent to each well.

  • Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Measure Fluorescence: Read the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of Fostriecin concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis of Substrate Phosphorylation

This protocol is for assessing the effect of Fostriecin on the phosphorylation status of a known PP2A substrate in a cell-based system.

A. Required Materials

  • Cell line of interest

  • This compound salt

  • 6-well plates

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for a PP2A substrate, e.g., Akt, CaMKII)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot equipment

  • Chemiluminescent substrate

B. Experimental Procedure

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of Fostriecin (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 30 minutes to 2 hours).[1] Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold Lysis Buffer.

  • Protein Quantification: Scrape the lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a loading control like β-actin. An increase in the phospho-protein signal relative to the total protein signal indicates inhibition of phosphatase activity by Fostriecin.

References

Fostriecin Sodium: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium is a potent antitumor antibiotic isolated from Streptomyces pulveraceus. It is a highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), key regulators of cellular processes.[1][2][3] While it also exhibits weaker inhibitory activity against topoisomerase II, its primary mechanism of cytotoxic action is attributed to the disruption of protein dephosphorylation cascades controlled by PP2A and PP4.[2][4] This disruption leads to cell cycle arrest, induction of apoptosis, and ultimately, cancer cell death.[2][5] These application notes provide detailed protocols for the use of this compound in cell culture, including recommended treatment conditions and methodologies for assessing its biological effects.

Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of the catalytic subunits of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3] These serine/threonine phosphatases are crucial components of signaling pathways that regulate cell cycle progression, DNA damage response, and apoptosis. By inhibiting PP2A and PP4, this compound leads to the hyperphosphorylation of numerous substrate proteins, disrupting normal cellular function.

One of the key consequences of PP2A inhibition by this compound is the premature entry of cells into mitosis, even with incompletely replicated DNA. This overrides the mitotic entry checkpoint, leading to mitotic catastrophe and subsequent apoptosis.[2]

While Fostriecin was initially identified as a topoisomerase II inhibitor, its potency against this enzyme is significantly lower than its activity against PP2A and PP4.[3][4] However, inhibition of topoisomerase II may contribute to its overall antitumor activity at higher concentrations.

Fostriecin_Mechanism_of_Action cluster_main_pathway Primary Mechanism cluster_secondary_pathway Secondary Mechanism Fostriecin This compound PP2A_PP4 PP2A & PP4 (Protein Phosphatases) Fostriecin->PP2A_PP4 Inhibits Fostriecin->PP2A_PP4 Topo_II Topoisomerase II Fostriecin->Topo_II Weakly Inhibits Fostriecin->Topo_II Substrate_P Hyperphosphorylation of Substrate Proteins Checkpoint Mitotic Entry Checkpoint Disruption Substrate_P->Checkpoint Mitosis Premature Mitotic Entry Checkpoint->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis DNA_Damage DNA Damage DNA_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: this compound's primary mechanism of action.

Quantitative Data

This compound Inhibitory Activity
Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)1.4 nM - 3.2 nM[1][3]
Protein Phosphatase 4 (PP4)~3 nM[2]
Protein Phosphatase 1 (PP1)~60 µM - 131 µM[1][3]
Topoisomerase II~40 µM[2]
This compound Treatment Conditions in Cell Culture
Cell LineEffectConcentration RangeIncubation TimeReference
HL-60 (Human Promyelocytic Leukemia)Cytostatic (S and G2 arrest)1 - 5 µMHours to Days[5]
Apoptosis5 - 100 µMHours[5]
Necrosis> 100 µMHours[5]
MOLT-4 (Human Lymphoblastic Leukemia)Cytostatic (S and G2 arrest)1 - 30 µMHours to Days[5]
Necrosis> 30 µMHours[5]

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitution Reconstitute Fostriecin Sodium in DMSO or Sterile Water Cell_Seeding Seed Cells at Optimal Density Reconstitution->Cell_Seeding Treatment Treat Cells with Desired Concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for Appropriate Duration Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining, Caspase Activity) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Incubation->Cell_Cycle Western_Blot Western Blotting (e.g., for Phospho-proteins) Incubation->Western_Blot

Caption: General experimental workflow for this compound treatment.

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO or sterile water. Perform serial dilutions in complete medium to achieve a range of desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable tool for studying the roles of PP2A and PP4 in cellular signaling and for investigating novel anticancer therapeutic strategies. The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture experiments. Due to the variability between cell lines, it is essential to empirically determine the optimal treatment conditions for each specific experimental system. Careful consideration of the concentration and duration of exposure will be critical for obtaining meaningful and reproducible results.

References

Fostriecin Sodium: Application Notes and Protocols for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin Sodium, also known as CI-920, is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), with IC50 values of 1.5 nM and 3 nM, respectively.[1][2] It also exhibits weaker inhibitory activity against Topoisomerase II (IC50 = 40 μM).[1][2] Fostriecin was initially identified as an antitumor antibiotic produced by Streptomyces pulveraceus.[1][2] Its mechanism of action, primarily through the inhibition of critical phosphatases involved in cell cycle regulation, has made it a subject of interest in cancer research.[3][4] Although clinical trials were initiated, they were halted due to challenges with the drug's stability and purity.[4][5] Nevertheless, Fostriecin remains a valuable tool for preclinical research to explore the therapeutic potential of PP2A and PP4 inhibition.

These application notes provide a summary of the available data on this compound dosage in animal studies and offer detailed protocols for its use in preclinical cancer models.

Mechanism of Action Signaling Pathway

Fostriecin_Mechanism_of_Action cluster_cell Cancer Cell cluster_phosphatases Protein Phosphatases cluster_downstream Downstream Effects Fostriecin This compound PP2A PP2A Fostriecin->PP2A Inhibition PP4 PP4 Fostriecin->PP4 Inhibition CellCycle Cell Cycle Progression (G2/M Arrest) PP2A->CellCycle Dephosphorylation (Enables Progression) PP4->CellCycle Dephosphorylation (Enables Progression) Apoptosis Apoptosis CellCycle->Apoptosis Dysregulation Leads to Colon_Cancer_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Tumor_Implant Subcutaneous Implantation of Colon 38 Tumor Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Tumor_Implant->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Fostriecin_Prep Prepare this compound Solution (65 mg/kg) Randomization->Fostriecin_Prep IP_Injection Administer Single IP Injection Fostriecin_Prep->IP_Injection Tumor_Measurement Measure Tumor Volume (e.g., every 2-3 days) IP_Injection->Tumor_Measurement Body_Weight Monitor Body Weight and Clinical Signs IP_Injection->Body_Weight Endpoint Endpoint Criteria: Tumor Size, Ulceration, or Moribund State Tumor_Measurement->Endpoint Body_Weight->Endpoint Leukemia_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Inoculation Intraperitoneal Inoculation of Leukemia Cells Randomization Randomize Mice into Treatment and Control Groups Cell_Inoculation->Randomization Fostriecin_Prep Prepare this compound Solution (e.g., 10 mg/mL) Randomization->Fostriecin_Prep Drug_Administration Administer Treatment (Route and Schedule to be Optimized) Fostriecin_Prep->Drug_Administration Survival_Monitoring Monitor Survival Daily Drug_Administration->Survival_Monitoring Toxicity_Assessment Monitor Body Weight and Clinical Signs for Toxicity Drug_Administration->Toxicity_Assessment Endpoint Endpoint: Moribund State or Pre-defined Study Duration Survival_Monitoring->Endpoint Toxicity_Assessment->Endpoint

References

Fostriecin Sodium: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), making it a valuable tool in cancer research and drug discovery.[1][2][3] Its ability to induce premature mitotic entry and override cell cycle checkpoints highlights its potential as an antitumor agent.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.

Mechanism of Action

This compound exerts its biological effects primarily through the potent inhibition of the serine/threonine protein phosphatases PP2A and PP4.[1][2] The inhibition of PP2A, a key regulator of numerous signaling pathways, disrupts the dephosphorylation of critical cell cycle proteins. This leads to the premature activation of cyclin-dependent kinases (CDKs) and forces cells into mitosis, even in the presence of DNA damage or incomplete replication.[4][5] Fostriecin has been shown to covalently bind to the Cys269 residue of the PP2A catalytic subunit. While initially thought to target topoisomerase II, its inhibitory activity against this enzyme is significantly weaker.[1][4]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative inhibitory activity of this compound against various protein phosphatases and other enzymes. This data is crucial for designing experiments and interpreting results.

Target EnzymeIC50 ValueReference(s)
Protein Phosphatase 2A (PP2A)1.4 nM - 3.2 nM[1][2][6]
Protein Phosphatase 4 (PP4)3 nM[1]
Protein Phosphatase 1 (PP1)4 µM - 131 µM[1][4]
Protein Phosphatase 5 (PP5)~60 µM[2]
Topoisomerase II40 µM[1][4]
Protein Phosphatase 2B (PP2B)No apparent inhibition[1]

Signaling Pathway

Fostriecin_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_fostriecin Molecular Intervention G2 G2 Phase Checkpoint G2/M Checkpoint G2->Checkpoint M Mitosis CDK1_CyclinB CDK1/Cyclin B (MPF) Checkpoint->CDK1_CyclinB Blocks Activation (e.g., DNA Damage) CDK1_CyclinB->M Promotes Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1_CyclinB Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB Activating Dephosphorylation Fostriecin This compound Fostriecin->Checkpoint Overrides PP2A PP2A Fostriecin->PP2A Inhibits PP2A->Wee1_Myt1 Activates PP2A->Cdc25 Inhibits

Caption: this compound's mechanism of action.

Experimental Protocols

The following are representative protocols for high-throughput screening using this compound as a positive control or as a tool to identify novel modulators of the PP2A pathway.

Cell-Based Phenotypic Screen for Mitotic Entry

This assay identifies compounds that, like Fostriecin, induce premature mitotic entry.

a. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, U2OS) stably expressing a fluorescent mitotic marker (e.g., H2B-GFP).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • 384-well clear-bottom imaging plates.

  • This compound (positive control).

  • Compound library.

  • DNA damage agent (e.g., Etoposide) to arrest cells in G2.

  • Fixation and permeabilization buffers.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system.

b. Protocol:

  • Cell Plating: Seed cells in 384-well plates at a density optimized for automated imaging and allow them to adhere overnight.

  • G2 Arrest (Optional): Treat cells with a DNA damaging agent (e.g., Etoposide) for a sufficient time to induce a G2/M checkpoint arrest.

  • Compound Addition: Using an automated liquid handler, add compounds from the library to the wells at a final concentration typically in the range of 1-10 µM. Include wells with DMSO (negative control) and this compound (e.g., 100 nM) as a positive control.

  • Incubation: Incubate the plates for a predetermined time (e.g., 16-24 hours) to allow for effects on mitotic entry.

  • Cell Staining: Fix, permeabilize, and stain the cells with a nuclear counterstain like DAPI.

  • Imaging: Acquire images using a high-content imaging system, capturing both the mitotic marker and the nuclear stain channels.

  • Data Analysis: Use image analysis software to quantify the percentage of cells in mitosis (e.g., based on condensed chromatin and mitotic marker localization). Hits are identified as compounds that significantly increase the mitotic index compared to the negative control.

Biochemical Assay for PP2A Inhibition

This assay directly measures the inhibition of PP2A activity.

a. Materials and Reagents:

  • Purified recombinant PP2A enzyme.

  • Phosphorylated substrate (e.g., a phosphopeptide with a fluorescent label).

  • Assay buffer.

  • 384-well low-volume plates (e.g., black, non-binding surface).

  • This compound (positive control).

  • Compound library.

  • Plate reader capable of measuring the assay signal (e.g., fluorescence).

b. Protocol:

  • Compound Dispensing: Dispense compounds from the library and controls (DMSO, this compound) into the 384-well plates using an acoustic dispenser or pin tool.

  • Enzyme Addition: Add purified PP2A enzyme to each well and incubate briefly with the compounds.

  • Reaction Initiation: Add the phosphorylated substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Measure the signal (e.g., fluorescence) using a plate reader. The signal will be proportional to the amount of dephosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition are selected as hits.

HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Confirmation Plate_Cells Plate Cells or Dispense Reagents Dispense_Compounds Dispense Compounds (Automated) Plate_Cells->Dispense_Compounds Compound_Plate Prepare Compound Library Plate Compound_Plate->Dispense_Compounds Incubate Incubate Dispense_Compounds->Incubate Readout Assay Readout (Imaging or Plate Reader) Incubate->Readout Data_Analysis Primary Data Analysis (Calculate % Inhibition/Effect) Readout->Data_Analysis Hit_Selection Hit Selection (Z-score, % activity) Data_Analysis->Hit_Selection Dose_Response Dose-Response Confirmation Hit_Selection->Dose_Response IC50 IC50 Determination Dose_Response->IC50

References

Fostriecin Sodium: A Potent Tool for Interrogating Protein Phosphatase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), making it an invaluable tool for studying the roles of these key serine/threonine phosphatases in cellular signaling pathways. Originally identified as an antitumor antibiotic from Streptomyces pulveraceous, its mechanism of action has been elucidated as a covalent binding to the catalytic subunit of PP2A. This specific inhibition allows for the detailed investigation of PP2A- and PP4-mediated dephosphorylation events that are critical in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis. Its high selectivity, particularly when compared to other phosphatase inhibitors like okadaic acid, provides a more precise means to dissect the specific functions of PP2A and PP4.

Mechanism of Action

This compound exerts its inhibitory effect by covalently binding to a specific cysteine residue (Cys269) in the catalytic subunit of PP2A (PP2Ac).[1] This interaction is facilitated by the α,β-unsaturated lactone moiety within the fostriecin structure, which acts as a Michael acceptor for the sulfhydryl group of the cysteine residue. This covalent modification leads to the irreversible inactivation of the phosphatase. The high potency and selectivity of fostriecin for PP2A and PP4 over other phosphatases like PP1 and PP2B are attributed to the specific structural conformation of its binding pocket.

Quantitative Data

The inhibitory activity of this compound against various protein phosphatases is summarized in the table below. The IC50 values highlight its potent and selective inhibition of PP2A and PP4.

Target Protein PhosphataseIC50 Value (nM)Reference
Protein Phosphatase 2A (PP2A)1.5 - 3.2[2]
Protein Phosphatase 4 (PP4)3
Protein Phosphatase 1 (PP1)131,000
Protein Phosphatase 2B (PP2B)No apparent inhibition
Topoisomerase II40,000

Signaling Pathway

The following diagram illustrates the central role of PP2A in cellular signaling and how its inhibition by this compound can impact downstream events.

Fostriecin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade activates Signal External Signal Signal->Receptor Protein Substrate Protein (Inactive) Kinase_Cascade->Protein phosphorylates pProtein Phosphorylated Substrate Protein (Active) pProtein->Protein dephosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) pProtein->Cellular_Response leads to Protein->pProtein PP2A PP2A PP2A->pProtein dephosphorylates Fostriecin This compound Fostriecin->PP2A inhibits

Caption: this compound inhibits PP2A, preventing the dephosphorylation of substrate proteins and thereby modulating downstream cellular responses.

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to study protein phosphatase function.

In Vitro Protein Phosphatase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on purified protein phosphatases using a radiolabeled substrate.

Materials:

  • Purified protein phosphatase (e.g., recombinant PP2A)

  • This compound (stock solution in water or appropriate buffer)

  • [³²P]-labeled phosphoprotein substrate (e.g., phosphorylase a or a synthetic phosphopeptide)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in the phosphatase assay buffer.

  • In a microcentrifuge tube, add the purified protein phosphatase to the assay buffer.

  • Add the various concentrations of this compound or vehicle control to the enzyme mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the phosphatase reaction by adding the [³²P]-labeled phosphoprotein substrate.

  • Incubate the reaction mixture at 30°C for a time period determined to be in the linear range of the assay.

  • Terminate the reaction by adding a final concentration of 20% TCA.

  • Centrifuge the tubes at high speed to pellet the precipitated protein.

  • Carefully collect the supernatant containing the released [³²P] inorganic phosphate.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cultured cells of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (containing protease and phosphatase inhibitors, but no detergents that would denature proteins upon heating)

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against PP2A and a loading control)

Procedure:

  • Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lyse the cells by freeze-thaw cycles.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Centrifuge the heated samples at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PP2A at each temperature by Western blotting.

  • A shift in the melting curve of PP2A in the this compound-treated samples compared to the control indicates target engagement.

Immunoblotting for Phospho-Substrates

This protocol allows for the analysis of the phosphorylation status of specific PP2A substrates in cells treated with this compound.

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated form of the substrate and the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to normalize the data.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular pathway.

Fostriecin_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis and Interpretation A Hypothesis: This compound affects Pathway X by inhibiting PP2A B Cell Culture and Treatment with this compound A->B C In Vitro Phosphatase Assay (IC50 Determination) A->C D Cell Lysate Preparation B->D F Cell-Based Assays (e.g., Proliferation, Apoptosis) B->F G Quantify Changes in Protein Phosphorylation C->G E Western Blot for Phospho-Proteins D->E E->G H Correlate with Cellular Phenotype F->H G->H I Conclusion and Model Refinement H->I

Caption: A logical workflow for studying the impact of this compound on cellular signaling and function.

Conclusion

This compound is a powerful and specific inhibitor of PP2A and PP4, providing researchers with a critical tool to dissect the complex roles of these phosphatases in health and disease. The protocols and information provided herein offer a comprehensive guide for its effective application in the laboratory. Careful experimental design and adherence to these methodologies will enable robust and reproducible results, furthering our understanding of serine/threonine phosphatase-mediated signaling.

References

Application Notes: Fostriecin Sodium in Cancer Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fostriecin Sodium is a potent, water-soluble, and structurally unique antitumor antibiotic isolated from Streptomyces pulveraceus.[1] Initially, its cytotoxic effects were attributed to the inhibition of topoisomerase II.[2][3] However, subsequent research revealed that Fostriecin is a highly potent and selective inhibitor of serine/threonine protein phosphatase 2A (PP2A) and the related protein phosphatase 4 (PP4).[3][4] This high affinity for PP2A and PP4, with inhibitory concentrations in the low nanomolar range, makes it a valuable tool for investigating the roles of these phosphatases in cellular processes, particularly in the context of cancer.[1]

The primary mechanism of Fostriecin's antitumor activity is the inhibition of PP2A.[3][5] PP2A is a crucial tumor suppressor that regulates numerous signaling pathways involved in cell growth, proliferation, and apoptosis. By inhibiting PP2A, Fostriecin promotes the hyperphosphorylation of key cell cycle proteins, leading to an override of the G2/M checkpoint, premature entry into mitosis, and subsequent apoptotic cell death.[2][6] This makes Fostriecin an excellent chemical probe for studying mitotic regulation and for exploring PP2A inhibition as a therapeutic strategy in cancer.

Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of PP2A and PP4. It covalently binds to the cysteine-269 residue within the catalytic subunit of PP2A (PP2Ac), effectively blocking its phosphatase activity.[5] This inhibition leads to the sustained phosphorylation of PP2A substrates, which include key regulators of the cell cycle and apoptosis. The resulting disruption of cellular signaling pathways ultimately triggers cell cycle arrest and programmed cell death in cancer cells.

Fostriecin_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Processes Fostriecin This compound PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Inhibits PP2A_Substrates Hyperphosphorylation of PP2A Substrates (e.g., cdc25, Wee1) PP2A->PP2A_Substrates Dephosphorylates Mitotic_Entry Premature Mitotic Entry (G2/M Checkpoint Override) PP2A_Substrates->Mitotic_Entry Promotes Apoptosis Apoptosis Mitotic_Entry->Apoptosis Leads to PP2A_Inhibition_Assay_Workflow A Prepare Serial Dilutions of this compound B Combine Assay Buffer, PP2A Enzyme, and Fostriecin A->B C Pre-incubate at 30°C (15 min) B->C D Add ³²P-labeled Substrate to Initiate Reaction C->D E Incubate at 30°C (10-30 min) D->E F Terminate with TCA E->F G Centrifuge and Collect Supernatant F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and Determine IC50 H->I Cell_Viability_Workflow A Seed Cells in 96-well Plate and Incubate Overnight B Treat Cells with Serial Dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT or CCK-8 Reagent C->D E Incubate for 1-4 hours D->E F Measure Absorbance with Microplate Reader E->F G Calculate % Viability and Determine IC50 F->G Cell_Cycle_Analysis_Workflow A Seed and Treat Cells with this compound B Harvest Cells (Adherent + Floating) A->B C Wash with PBS and Fix in Ice-Cold 70% Ethanol B->C D Wash and Stain with Propidium Iodide/RNase C->D E Acquire Data using a Flow Cytometer D->E F Analyze DNA Content Histograms to Quantify Cell Cycle Phases E->F

References

Fostriecin Sodium in Combination Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin Sodium is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), key regulators of cellular processes frequently dysregulated in cancer.[1][2] While the clinical development of this compound as a single agent was halted due to formulation challenges, its mechanism of action presents a compelling rationale for its investigation in combination with conventional chemotherapy agents. This document provides detailed application notes and experimental protocols for researchers exploring the synergistic potential of this compound in combination with other anticancer drugs. The information herein is based on the known molecular targets of Fostriecin and preclinical data from other PP2A inhibitors in combination settings, offering a foundational framework for future research.

Introduction

Fostriecin, a natural product isolated from Streptomyces pulveraceus, was initially identified for its antitumor properties.[3] Subsequent research elucidated its primary mechanism of action as a potent inhibitor of the serine/threonine protein phosphatases PP2A and PP4, with IC50 values in the low nanomolar range.[1][2] Fostriecin also exhibits weaker inhibitory activity against topoisomerase II.[4][5]

The inhibition of PP2A, a critical tumor suppressor, can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents and mitotic inhibitors. By disrupting cell cycle checkpoints and apoptotic signaling pathways, this compound holds the potential to enhance the efficacy of standard-of-care chemotherapeutics. This document outlines the scientific basis for combining this compound with other agents and provides exemplary protocols for preclinical evaluation.

Mechanism of Action and Rationale for Combination Therapy

This compound's primary molecular target is the catalytic subunit of PP2A. PP2A is a complex holoenzyme that dephosphorylates a multitude of protein substrates, thereby regulating critical cellular functions including cell cycle progression, DNA damage response, and apoptosis. In many cancers, PP2A activity is suppressed, contributing to uncontrolled cell proliferation and survival.

Signaling Pathway of this compound (as a PP2A Inhibitor)

Fostriecin_Mechanism cluster_downstream Downstream Effects of PP2A Inhibition Fostriecin This compound PP2A PP2A/PP4 Fostriecin->PP2A Inhibits p_Akt p-Akt (S473) ↑ PP2A->p_Akt Dephosphorylates p_Erk p-Erk (T202/Y204) ↑ PP2A->p_Erk Dephosphorylates p_CDK1 p-CDK1 (T14/Y15) ↓ PP2A->p_CDK1 Dephosphorylates Apoptosis Apoptosis ↑ p_Akt->Apoptosis Promotes Survival (Inhibited) p_Akt->Apoptosis CellCycle G2/M Arrest p_Erk->CellCycle Promotes Proliferation p_Erk->CellCycle p_CDK1->CellCycle Inhibits Mitotic Entry p_CDK1->CellCycle CellCycle->Apoptosis DNARepair DNA Repair ↓ DNARepair->Apoptosis

Caption: this compound inhibits PP2A, leading to altered phosphorylation of key signaling proteins, cell cycle arrest, and apoptosis.

The rationale for combining this compound with other chemotherapy agents is based on the principle of synergistic cytotoxicity:

  • With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): By inhibiting PP2A, Fostriecin can impair the DNA damage response and repair mechanisms, preventing cancer cells from recovering from the genotoxic stress induced by these agents. This can lead to an accumulation of DNA damage and trigger apoptosis.

  • With Mitotic Inhibitors (e.g., Paclitaxel, Docetaxel): Fostriecin's ability to induce G2/M arrest can sensitize cells to agents that target the mitotic spindle. The combination can lead to mitotic catastrophe and enhanced cell death.

Quantitative Data Summary

Direct quantitative data for this compound in combination therapies is limited. The following table summarizes the known inhibitory concentrations of this compound against its primary targets and provides a template for recording data from combination experiments.

Target/AssayThis compound IC50Combination AgentCombination IC50 (Fostriecin)Combination IC50 (Agent)Combination Index (CI)Cell LineReference
PP2A1.5 nM-----[1]
PP43 nM-----[1]
Topoisomerase II40 µM-----[1]
PP1131 µM-----[1][2]
Example:-Cisplatin[Experimental Data][Experimental Data][Experimental Data]A549-
Example:-Paclitaxel[Experimental Data][Experimental Data][Experimental Data]MCF-7-

Note: The Combination Index (CI) should be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Experimental Protocols

The following are detailed, exemplary protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents.

In Vitro Cytotoxicity Assay

Objective: To determine the synergistic cytotoxic effect of this compound in combination with another chemotherapy agent on cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay

in_vitro_workflow start Seed Cancer Cells in 96-well plates treatment Treat with this compound, Chemotherapy Agent, and Combination start->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay data_analysis Calculate IC50 and Combination Index (CI) assay->data_analysis

Caption: Workflow for assessing in vitro synergistic cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stored at -20°C, protected from light)

  • Chemotherapy agent of choice (e.g., Cisplatin, Paclitaxel)

  • 96-well cell culture plates

  • MTT reagent or other cell viability assay kit (e.g., CellTiter-Glo®)

  • DMSO

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation:

    • Prepare stock solutions of this compound and the combination agent in an appropriate solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of each drug and the combination at a fixed ratio (e.g., based on the IC50 of each drug alone).

  • Treatment:

    • Remove the medium from the wells.

    • Add 100 µL of fresh medium containing the single agents or the combination at various concentrations. Include vehicle control wells.

    • Incubate for 48-72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each agent alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a mouse tumor xenograft model.

Workflow for In Vivo Xenograft Study

in_vivo_workflow inoculation Subcutaneous inoculation of cancer cells into nude mice tumor_growth Allow tumors to reach ~100-150 mm³ inoculation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound, Chemotherapy Agent, and Combination randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Euthanize mice at endpoint and collect tumors for analysis monitoring->endpoint

Caption: Workflow for assessing in vivo antitumor efficacy.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for xenograft

  • This compound

  • Chemotherapy agent

  • Vehicle control (e.g., saline, PBS)

  • Calipers

  • Animal balance

Protocol:

  • Tumor Inoculation:

    • Subcutaneously inject 1-5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Chemotherapy agent alone

      • Group 4: this compound + Chemotherapy agent

  • Drug Administration:

    • Administer drugs according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous). The doses should be based on previous tolerability studies.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

    • Compare tumor growth inhibition between the treatment groups.

Conclusion

This compound, as a potent PP2A inhibitor, represents a promising candidate for combination cancer therapy. The protocols and application notes provided here offer a framework for the preclinical investigation of this compound in synergy with established chemotherapy agents. Rigorous in vitro and in vivo studies are essential to validate these combinations and to pave the way for potential future clinical applications. Researchers should be mindful of the previously reported stability issues with the natural product and ensure the use of a stable and pure formulation for all experiments.

References

Application Notes and Protocols: Fostriecin Sodium for Inducing G2-M Phase Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin Sodium is a potent, water-soluble phosphate ester originally isolated from Streptomyces pulveraceus.[1] It is a highly selective inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[2] While initially investigated for its activity against DNA topoisomerase II, its primary mechanism of antitumor activity and cell cycle modulation is now attributed to its potent inhibition of these key phosphatases.[3][4] This document provides detailed application notes and protocols for utilizing this compound to induce G2-M phase cell cycle arrest in experimental settings.

Mechanism of Action: G2-M Arrest

This compound induces a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle.[3] This effect is not a classic G2 checkpoint arrest but rather a "mitotic block." Fostriecin's inhibition of PP2A and PP4 disrupts the critical dephosphorylation events required for proper mitotic entry and progression. This interference can override the mitotic entry checkpoint, forcing cells with unreplicated or damaged DNA to prematurely enter mitosis.[5]

The key molecular events following Fostriecin treatment include:

  • Inhibition of PP2A/PP4: Prevents the dephosphorylation of key mitotic substrates. This leads to the activation of cyclin-dependent kinase 1 (Cdc2), a primary driver of mitotic entry.[4]

  • Aberrant Mitotic Events: The resulting mitotic state is dysfunctional, characterized by abnormal centrosome replication, the formation of aberrant mitotic spindles, and the absence of normal anaphase and telophase figures.[3][5]

  • Cell Fate: The mitotic block is reversible if Fostriecin is removed within approximately 24 hours. However, prolonged exposure (beyond 24-30 hours) leads to irreversible arrest and subsequent cell death.[3]

Fostriecin_Pathway Fostriecin This compound PP2A_PP4 Protein Phosphatase 2A (PP2A) Protein Phosphatase 4 (PP4) Fostriecin->PP2A_PP4 Inhibits Cdc2 Cdc2 Kinase (CDK1) PP2A_PP4->Cdc2 Dephosphorylates (Inactivates) Mitotic_Substrates Mitotic Substrates (e.g., Lamins, Histone H1) Cdc2->Mitotic_Substrates Phosphorylates Mitotic_Entry Mitotic Entry Mitotic_Substrates->Mitotic_Entry Promotes Aberrant_Mitosis Aberrant Mitosis (Abnormal Spindles, Centrosome Amplification) Mitotic_Entry->Aberrant_Mitosis Dysfunctional Progression G2M_Arrest G2-M Phase Arrest Aberrant_Mitosis->G2M_Arrest

Caption: this compound signaling pathway for inducing G2-M arrest.

Data Presentation

Table 1: Inhibitory Activity of this compound

This table summarizes the 50% inhibitory concentrations (IC50) of this compound against various enzymes, highlighting its high selectivity for PP2A and PP4.

Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)1.5 - 40 nM[1][2][4][5]
Protein Phosphatase 4 (PP4)3 nM[2]
Protein Phosphatase 1 (PP1)4 - 131 µM[1][2][4][5]
Topoisomerase II40 µM[2][4][5]
Protein Phosphatase 2B (PP2B)No apparent effect[1]
Table 2: Effective Concentrations for Cell Cycle Arrest

This table provides the effective concentration range of this compound for inducing G2-M phase arrest in a model cell line. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line.

Cell LineEffective Concentration RangeDurationOutcomeReference
Chinese Hamster Ovary (CHO)1 - 20 µM< 24 hoursReversible G2-M Arrest[3]
Chinese Hamster Ovary (CHO)1 - 20 µM> 24-30 hoursIrreversible Arrest & Cell Death[3]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the most common method for quantifying the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Cell_Cycle_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Seed_Cells 1. Seed Cells Treat_Cells 2. Treat with Fostriecin Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest Cells (Including Supernatant) Treat_Cells->Harvest_Cells Fix_Cells 4. Fix in Cold 70% Ethanol Harvest_Cells->Fix_Cells Wash_Cells 5. Wash with PBS Fix_Cells->Wash_Cells RNase_Treat 6. Treat with RNase A Wash_Cells->RNase_Treat PI_Stain 7. Stain with Propidium Iodide RNase_Treat->PI_Stain Flow_Cytometry 8. Acquire Data on Flow Cytometer PI_Stain->Flow_Cytometry Analyze_Data 9. Analyze DNA Content Histogram Flow_Cytometry->Analyze_Data

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cells of interest

  • This compound (and appropriate solvent, e.g., water or DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 12, 24, 48 hours).

  • Harvesting:

    • Carefully collect the culture medium from each well into a labeled 15 mL conical tube. This is crucial to include floating mitotic or apoptotic cells.[6]

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the corresponding collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Wash the cell pellet with 1-2 mL of ice-cold PBS and centrifuge again.

    • Resuspend the pellet in the residual PBS (~100 µL).

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.

    • Incubate at -20°C for at least 2 hours. Samples can be stored at -20°C for several weeks.[7]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet twice with cold PBS.[6]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 20-30 minutes.[7][8]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[9]

  • Data Analysis:

    • Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot.

    • Generate a histogram of the PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M peak relative to the control indicates cell cycle arrest.

Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins

This protocol provides a general workflow to assess changes in the levels and phosphorylation status of key G2/M regulatory proteins (e.g., Cyclin B1, total Cdc2, phospho-Cdc2) following Fostriecin treatment.

Procedure Outline:

  • Cell Lysis: After treating cells with this compound as described above, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.

Application Notes

  • Reagent Stability: Fostriecin is sensitive to oxidation, light, and pH changes. It is unstable above pH 8.0 and very labile in dilute acid.[10] Prepare fresh dilutions for each experiment from a stock solution stored under appropriate conditions (consult the manufacturer's data sheet).

  • Determining Optimal Concentration: The effective concentration of Fostriecin can vary significantly between cell lines. It is essential to perform a dose-response curve (e.g., from nanomolar to micromolar ranges) to identify the optimal concentration for inducing G2-M arrest without causing excessive immediate cytotoxicity in your model system.

  • Expected Morphological Changes: In addition to cell cycle arrest, Fostriecin treatment may induce visible morphological changes, such as an increased number of rounded, mitotic-like cells, and evidence of abnormal mitotic figures upon microscopic examination.[3]

  • Controls: Always include a vehicle-only control (the solvent used to dissolve Fostriecin) to account for any effects of the solvent on the cell cycle. If available, a known G2-M arresting agent can be used as a positive control.

References

Application Notes: Fostriecin Sodium for Investigating Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fostriecin Sodium is a potent antitumor antibiotic isolated from Streptomyces pulveraceus.[1] Initially investigated for its ability to inhibit DNA topoisomerase II, subsequent research revealed that its primary mechanism of action and potent cytotoxicity stems from the potent and selective inhibition of Protein Phosphatase 2A (PP2A) and the related Protein Phosphatase 4 (PP4).[2][3] This inhibition disrupts the normal regulation of the cell cycle, forcing cells into premature mitosis, which ultimately leads to apoptotic cell death.[2] These properties make this compound a valuable pharmacological tool for researchers, scientists, and drug development professionals investigating the signaling pathways that govern mitosis and apoptosis.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting serine/threonine protein phosphatases, with remarkable selectivity for PP2A and PP4.[3] It is a weak inhibitor of Protein Phosphatase 1 (PP1) and Topoisomerase II (Topo II).[4] The inhibition of PP2A, a crucial regulator of cell cycle progression, leads to the hyperphosphorylation of key mitotic proteins. This effectively overrides the G2/M checkpoint, causing cells to enter mitosis prematurely, even in the presence of DNA damage or incomplete replication, a phenomenon that culminates in apoptosis.[2][5]

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound against various cellular targets, highlighting its potent and selective activity against PP2A and PP4.

Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)1.4 nM - 3.2 nM[1][3]
Protein Phosphatase 4 (PP4)3 nM
Protein Phosphatase 1 (PP1)131 µM[1]
Topoisomerase II (Topo II)40 µM[4]
Protein Phosphatase 5 (PP5)~60 µM[3]

Apoptosis Induction Pathway

This compound's induction of apoptosis is intrinsically linked to its role as a potent phosphatase inhibitor. By disrupting the phosphorylation state of key cellular proteins, it triggers a cascade of events that forces the cell into a catastrophic mitotic event, leading to the activation of the intrinsic apoptotic pathway.

Fostriecin_Apoptosis_Pathway Fostriecin This compound PP2A_PP4 PP2A / PP4 Fostriecin->PP2A_PP4 inhibits G2M_Checkpoint G2/M Checkpoint Override PP2A_PP4->G2M_Checkpoint disruption Premature_Mitosis Premature Mitotic Entry G2M_Checkpoint->Premature_Mitosis Apoptosis Apoptosis Premature_Mitosis->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

This compound's mechanism of inducing apoptosis via PP2A/PP4 inhibition.

Experimental Protocols

Here we provide detailed protocols for key experiments to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound by measuring the metabolic activity of cells.

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for desired exposure time (e.g., 24-72h) Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate (1-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Workflow for the MTT cell viability assay.

Methodology

  • Cell Plating: Seed cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include untreated wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Western Blot for Caspase and PARP Cleavage

This protocol is used to detect the activation of key apoptotic proteins, such as caspase-3 and the cleavage of its substrate, PARP-1.[8]

Western_Blot_Workflow Start Start Culture_Treat Culture and treat cells with this compound Start->Culture_Treat Lyse_Cells Lyse cells in RIPA buffer with protease inhibitors Culture_Treat->Lyse_Cells Quantify Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% milk or BSA) for 1 hour Transfer->Block Primary_Ab Incubate with primary antibodies (anti-Caspase-3, anti-cleaved PARP) overnight at 4°C Block->Primary_Ab Wash1 Wash membrane 3x with TBST Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody for 1 hour Wash1->Secondary_Ab Wash2 Wash membrane 3x with TBST Secondary_Ab->Wash2 Detect Detect signal using ECL and imaging system Wash2->Detect End End Detect->End

Workflow for Western Blot analysis of apoptotic markers.

Methodology

  • Sample Preparation: Culture cells and treat with this compound for the desired time. Lyse cells in RIPA buffer containing a protease inhibitor cocktail.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, and cleaved PARP-1 overnight at 4°C.[8][11]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] The appearance of cleaved caspase-3 (p17/p12 subunits) and cleaved PARP-1 (89 kDa fragment) indicates apoptosis activation.[8]

DNA Fragmentation Assay (DNA Ladder)

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose gel.[13]

DNA_Ladder_Workflow Start Start Culture_Treat Culture and treat cells with this compound Start->Culture_Treat Harvest Harvest both floating and adherent cells Culture_Treat->Harvest Extract_DNA Extract low molecular weight DNA (e.g., using an apoptosis DNA ladder kit) Harvest->Extract_DNA Electrophoresis Run DNA on a 1.5-2% agarose gel with a DNA marker Extract_DNA->Electrophoresis Stain_Visualize Stain gel with Ethidium Bromide or SYBR Safe and visualize under UV light Electrophoresis->Stain_Visualize End End Stain_Visualize->End

Workflow for the DNA fragmentation (ladder) assay.

Methodology

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound for a time period sufficient to induce late-stage apoptosis (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by centrifugation.

  • DNA Extraction: Extract fragmented DNA using a commercial kit or a standard phenol-chloroform extraction protocol designed to isolate low molecular weight DNA.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., Ethidium Bromide or SYBR Safe). Run the gel until the dye front has migrated sufficiently.[13]

  • Visualization: Visualize the DNA under a UV transilluminator. The appearance of a ladder-like pattern of DNA fragments (multiples of ~180-200 bp) is indicative of apoptosis.[13][14]

References

Fostriecin Sodium: A Powerful Tool for Interrogating the Phosphoproteome

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin Sodium is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 4 (PP4).[1][2] Its ability to specifically inhibit one of the major serine/threonine phosphatases in the cell makes it an invaluable tool for studying the dynamic landscape of protein phosphorylation. By blocking the removal of phosphate groups by PP2A, this compound treatment leads to a global increase in protein phosphorylation, allowing for the identification of PP2A substrates and the elucidation of signaling pathways regulated by this critical phosphatase. This document provides detailed application notes and protocols for the use of this compound in phosphoproteomic studies.

Mechanism of Action

This compound exerts its inhibitory effect through the covalent modification of a specific cysteine residue (Cys269) in the catalytic subunit of PP2A.[3] This irreversible binding inactivates the phosphatase, leading to the accumulation of phosphorylated proteins within the cell. The high selectivity of this compound for PP2A over other major phosphatases, such as PP1, makes it a preferred tool for dissecting PP2A-specific signaling events.[2]

Applications in Phosphoproteomics

The primary application of this compound in phosphoproteomics is to enrich for and identify the substrates of PP2A. By comparing the phosphoproteome of cells treated with this compound to that of untreated cells, researchers can identify proteins that exhibit a significant increase in phosphorylation. These hyperphosphorylated proteins are candidate substrates for PP2A. This approach can be applied to:

  • Identify novel PP2A substrates: Uncover previously unknown targets of PP2A, expanding our understanding of its cellular roles.

  • Elucidate signaling pathways: Map the signaling cascades regulated by PP2A by observing the phosphorylation changes in response to this compound treatment.

  • Drug discovery and development: Investigate the effects of drug candidates on PP2A-regulated pathways and identify potential therapeutic targets.

Quantitative Data Summary

While a specific, comprehensive quantitative phosphoproteomics dataset for this compound treatment is not publicly available in a centralized database, the expected outcome of such an experiment is a significant increase in the phosphorylation of known and novel PP2A substrates. The following table illustrates the type of quantitative data that would be generated from a SILAC-based phosphoproteomics experiment comparing this compound-treated cells to control cells.

ProteinPhosphositeFold Change (Fostriecin/Control)Function
VimentinSerine/Threonine sites> 2.0Intermediate filament protein, cytoskeletal organization
Histone H2AThreonine sites> 2.0Nucleosome structure, chromatin organization
Histone H3Serine/Threonine sites> 2.0Chromatin remodeling, gene regulation
Hypothetical Protein ASerine 123> 2.0Kinase activity, signal transduction
Hypothetical Protein BThreonine 456> 2.0Cell cycle progression

Note: The fold changes are hypothetical and represent the expected trend of hyperphosphorylation upon PP2A inhibition. Actual values would be determined experimentally.

Experimental Protocols

The following protocols provide a general framework for conducting a quantitative phosphoproteomics experiment using this compound. Optimization of specific parameters, such as cell type, this compound concentration, and treatment time, is recommended.

Protocol 1: Cell Culture, SILAC Labeling, and this compound Treatment

This protocol outlines the steps for preparing cell cultures for a quantitative phosphoproteomics experiment using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • SILAC-grade DMEM or other appropriate cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • "Light" amino acids (e.g., L-Arginine, L-Lysine)

  • "Heavy" amino acids (e.g., ¹³C₆-L-Arginine, ¹³C₆¹⁵N₂-L-Lysine)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

Procedure:

  • Cell Culture and SILAC Labeling:

    • Culture cells in "light" and "heavy" SILAC media for at least six cell doublings to ensure complete incorporation of the labeled amino acids.

    • The "light" medium contains standard L-Arginine and L-Lysine, while the "heavy" medium is supplemented with the corresponding stable isotope-labeled amino acids.

  • This compound Treatment:

    • Plate the "heavy" labeled cells and treat with an optimized concentration of this compound (e.g., 100 nM - 1 µM) for a predetermined duration (e.g., 1-4 hours).

    • Plate the "light" labeled cells and treat with an equivalent volume of the vehicle (DMSO) to serve as the control.

  • Cell Harvesting:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using a lysis buffer containing phosphatase and protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Combine the "light" and "heavy" cell lysates in a 1:1 protein ratio.

Protocol 2: Protein Digestion and Phosphopeptide Enrichment

This protocol describes the preparation of protein lysates for mass spectrometry analysis, including protein digestion and the enrichment of phosphorylated peptides.

Materials:

  • Combined SILAC cell lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads

  • Enrichment and wash buffers

  • Elution buffer

  • C18 desalting columns

Procedure:

  • Protein Reduction and Alkylation:

    • Reduce the disulfide bonds in the protein lysate by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Protein Digestion:

    • Dilute the lysate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Phosphopeptide Enrichment:

    • Acidify the peptide mixture.

    • Incubate the peptides with TiO₂ or IMAC beads to capture phosphopeptides.

    • Wash the beads extensively to remove non-phosphorylated peptides.

    • Elute the phosphopeptides from the beads using an appropriate elution buffer.

  • Desalting:

    • Desalt the enriched phosphopeptides using C18 columns prior to mass spectrometry analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

This protocol provides an overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and subsequent data processing.

Procedure:

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and quantify the "heavy"/"light" ratios.

    • Filter the data to identify high-confidence phosphosite localizations.

    • Perform statistical analysis to identify phosphosites with significant changes in abundance upon this compound treatment.

    • Perform bioinformatics analysis (e.g., pathway analysis, motif analysis) to interpret the biological significance of the observed phosphorylation changes.

Visualizations

Fostriecin_Mechanism_of_Action cluster_Inhibition Inhibition cluster_Dephosphorylation Normal Dephosphorylation (Blocked) Fostriecin This compound PP2A Protein Phosphatase 2A (PP2A) Catalytic Subunit Fostriecin->PP2A Covalent binding to Cys269 (Inactivation) Dephosphorylated_Protein Dephosphorylated Protein PP2A->Dephosphorylated_Protein Dephosphorylation Phosphate Pi PP2A->Phosphate Phosphorylated_Protein Phosphorylated Protein (Substrate) Phosphorylated_Protein->PP2A Substrate binding

Caption: Mechanism of this compound action on PP2A.

Phosphoproteomics_Workflow start Start: Cell Culture & SILAC Labeling treatment This compound (Heavy) & Vehicle (Light) Treatment start->treatment harvest Cell Lysis & Lysate Combination treatment->harvest digestion Protein Reduction, Alkylation & Digestion harvest->digestion enrichment Phosphopeptide Enrichment (TiO2 or IMAC) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis step1 Protocol 1 step2 Protocol 2 step3 Protocol 3

Caption: General workflow for this compound phosphoproteomics.

Conclusion

This compound is a powerful chemical probe for investigating the roles of PP2A in cellular signaling. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute phosphoproteomics experiments aimed at identifying PP2A substrates and unraveling the complexities of PP2A-regulated pathways. The use of quantitative mass spectrometry in conjunction with this compound treatment will continue to be a valuable approach in both basic research and drug discovery.

References

Fostriecin Sodium: A Potent and Selective Chemical Probe for Protein Phosphatase 2A (PP2A)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin sodium is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and its close homolog, Protein Phosphatase 4 (PP4).[1][2] Originally identified as an antitumor antibiotic produced by Streptomyces pulveraceus, its mechanism of action has been elucidated as a covalent inhibitor of the PP2A catalytic subunit.[3] This high selectivity and cell permeability make this compound an invaluable chemical probe for elucidating the diverse cellular functions of PP2A and for exploring its potential as a therapeutic target in various diseases, including cancer.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe for PP2A.

Mechanism of Action

This compound exerts its inhibitory effect through a direct and covalent interaction with the catalytic subunit of PP2A (PP2Ac). Specifically, it has been demonstrated to bind to the Cys269 residue of PP2Ac.[3] This covalent modification of the active site leads to the irreversible inactivation of the phosphatase.

Data Presentation

The inhibitory activity of this compound has been quantified against a panel of phosphatases and other enzymes. The following table summarizes the reported 50% inhibitory concentration (IC50) values, highlighting its potent and selective inhibition of PP2A and PP4.

Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)1.5 - 3.2 nM[4]
Protein Phosphatase 4 (PP4)3 nM[2]
Protein Phosphatase 1 (PP1)131 µM[4]
Protein Phosphatase 5 (PP5)~60 µM[1]
Topoisomerase II40 µM[5]

Signaling Pathways and Cellular Effects

Inhibition of PP2A by this compound leads to the hyperphosphorylation of numerous downstream protein substrates, impacting a variety of cellular signaling pathways and processes. Key consequences of PP2A inhibition include:

  • Cell Cycle Progression: this compound treatment can induce premature entry into mitosis and can override the G2/M checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.[6]

  • Apoptosis: By modulating the phosphorylation status of pro- and anti-apoptotic proteins, this compound can trigger programmed cell death.

  • MAPK and PI3K/Akt Signaling: PP2A is a critical negative regulator of several kinase signaling cascades. Its inhibition by this compound can lead to the sustained activation of pathways such as the ERK/MAPK and PI3K/Akt pathways, which are central to cell growth, proliferation, and survival.

Fostriecin This compound PP2A PP2A Fostriecin->PP2A inhibits pAkt p-Akt (S473) p-ERK1/2 (T202/Y204) PP2A->pAkt dephosphorylates CellCycle Cell Cycle Progression (G2/M Arrest) pAkt->CellCycle promotes Apoptosis Apoptosis pAkt->Apoptosis inhibits

Figure 1. Simplified signaling pathway illustrating the effect of this compound on the PP2A-Akt/ERK axis.

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound as a chemical probe.

In Vitro PP2A Activity Assay (Malachite Green-based)

This protocol describes the measurement of PP2A activity in the presence of this compound using a colorimetric assay that detects the release of free phosphate.

Materials:

  • Purified PP2A enzyme

  • This compound

  • Serine/Threonine Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate Detection Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO or water).

  • Add the purified PP2A enzyme to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and detect the released phosphate by adding the Malachite Green solution to each well.

  • Incubate for 15-20 minutes at room temperature for color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.[7][8][9]

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

start Start prep_fos Prepare Fostriecin Dilution Series start->prep_fos add_fos Add Fostriecin to 96-well plate prep_fos->add_fos add_pp2a Add Purified PP2A add_fos->add_pp2a incubate1 Incubate (10-15 min) add_pp2a->incubate1 add_sub Add Phosphopeptide Substrate incubate1->add_sub incubate2 Incubate (15-30 min) add_sub->incubate2 add_malachite Add Malachite Green incubate2->add_malachite incubate3 Incubate (15-20 min) add_malachite->incubate3 read Read Absorbance (620-650 nm) incubate3->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Figure 2. Experimental workflow for the in vitro PP2A activity assay.

Cell Viability Assay (MTT-based)

This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[10][11][12]

  • Carefully aspirate the medium containing MTT.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570-590 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of PP2A Signaling

This protocol details the procedure for analyzing changes in the phosphorylation status of key proteins in the PP2A signaling pathway, such as Akt and ERK, following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[13][14][15][16]

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Biotinylated Fostriecin Pull-Down Assay and Mass Spectrometry

This advanced protocol is for the identification of direct binding partners of Fostriecin in a cellular context using a biotin-labeled version of the compound.

Materials:

  • Biotin-labeled Fostriecin

  • Cell line of interest

  • Cell lysis buffer

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Treat cells with biotin-labeled Fostriecin for a specified period. Include a control with unlabeled Fostriecin.

  • Lyse the cells and clarify the lysate.

  • Incubate the cell lysate with streptavidin beads to capture the biotin-Fostriecin-protein complexes.

  • Wash the beads extensively to remove non-specific binding proteins.

  • Elute the bound proteins from the beads.

  • Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel digestion).

  • Analyze the protein samples by LC-MS/MS to identify the proteins that were pulled down with the biotinylated Fostriecin.[17][18][19][20][21]

Fostriecin This compound PP2A_PP4 PP2A / PP4 Fostriecin->PP2A_PP4 inhibits PP1_PP5 PP1 / PP5 Fostriecin->PP1_PP5 inhibits TopoII Topoisomerase II Fostriecin->TopoII inhibits High_Potency High Potency (nM range) PP2A_PP4->High_Potency Low_Potency Low Potency (µM range) PP1_PP5->Low_Potency TopoII->Low_Potency

Figure 3. Logical diagram illustrating the selectivity of this compound.

Conclusion

This compound is a powerful and selective chemical probe for the study of PP2A biology. Its ability to potently and specifically inhibit PP2A and PP4 allows for the detailed investigation of their roles in various cellular processes. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies to further unravel the complexities of PP2A-mediated signaling and to explore its therapeutic potential.

References

Fostriecin Sodium: Application Notes and Protocols for Myocardial Infarction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin Sodium, a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A), has demonstrated significant cardioprotective effects in preclinical studies of myocardial infarction.[1] Its ability to reduce infarct size, even when administered after the onset of ischemia, makes it a compelling candidate for further investigation as a therapeutic agent for ischemic heart disease.[1][2] This document provides detailed application notes and experimental protocols based on published research to guide researchers in studying the effects of this compound in the context of myocardial infarction.

Fostriecin's primary mechanism of action is the inhibition of PP2A, a major serine/threonine phosphatase in cardiomyocytes.[1] By inhibiting PP2A, Fostriecin promotes the phosphorylation of downstream signaling proteins, leading to the activation of pro-survival pathways.

Quantitative Data Summary

The cardioprotective effects of Fostriecin have been quantified in a rabbit model of myocardial infarction. The following tables summarize the key findings from these studies.

Table 1: Effect of Fostriecin on Myocardial Infarct Size in Isolated Rabbit Hearts

Treatment GroupNInfarct Size (% of Risk Zone)P-value vs. Control
Control632.9 ± 2.0-
Fostriecin (1 µM, Pre-treatment)68.4 ± 1.8<0.001
Fostriecin (10 µM, Post-treatment)618.4 ± 2.7<0.05
Ischemic Preconditioning69.3 ± 1.8<0.001

Data presented as mean ± SEM. Pre-treatment involved administering Fostriecin 15 minutes before a 30-minute ischemic period. Post-treatment involved administering Fostriecin 10 minutes after the onset of the 30-minute ischemic period.[2]

Table 2: Hemodynamic Parameters in Isolated Rabbit Hearts

ParameterControlFostriecin (Pre-treatment)Fostriecin (Post-treatment)Ischemic Preconditioning
Baseline LVDP (mm Hg)85 ± 480 ± 575 ± 673 ± 5
Heart Rate (beats/min)180 ± 10175 ± 12178 ± 9182 ± 11
Coronary Flow (mL/min)25 ± 220 ± 321 ± 224 ± 3

*LVDP: Left Ventricular Developed Pressure. *P<0.05 vs. Control.[2]

Signaling Pathways and Experimental Workflows

The cardioprotective effects of Fostriecin are mediated through the inhibition of PP2A and the subsequent activation of pro-survival signaling pathways. The following diagrams illustrate the proposed signaling cascade and a typical experimental workflow.

Fostriecin_Signaling_Pathway Fostriecin This compound PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A pAkt p-Akt (Active) PP2A->pAkt Dephosphorylates (Inhibits activation) pERK p-ERK1/2 (Active) PP2A->pERK Dephosphorylates (Inhibits activation) Akt Akt (Protein Kinase B) pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Phosphorylates (Inactivates) Cardioprotection Cardioprotection (Reduced Infarct Size) pAkt->Cardioprotection ERK ERK1/2 pERK->pGSK3b Phosphorylates (Inactivates) pERK->Cardioprotection GSK3b GSK-3β Mitochondria Mitochondria mPTP mPTP Opening (Cell Death) pGSK3b->mPTP Inhibits opening

Caption: Proposed signaling pathway of Fostriecin-mediated cardioprotection.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (e.g., Rabbit Anesthesia) Heart_Isolation Heart Isolation and Langendorff Perfusion Setup Animal_Prep->Heart_Isolation Stabilization Stabilization Period Heart_Isolation->Stabilization Fostriecin_Prep This compound Solution Preparation Treatment Fostriecin Administration (Pre- or Post-Ischemia) Fostriecin_Prep->Treatment Ischemia Regional Ischemia (e.g., 30 min) Stabilization->Ischemia Reperfusion Reperfusion (e.g., 2 hours) Ischemia->Reperfusion Infarct_Size Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Size Biochemical_Assays Biochemical Assays (e.g., PP2A activity, Western Blot) Reperfusion->Biochemical_Assays Treatment->Ischemia

Caption: Experimental workflow for studying Fostriecin in a Langendorff heart model.

Experimental Protocols

Protocol 1: Isolated Perfused Rabbit Heart Model of Ischemia-Reperfusion

This protocol is adapted from the methodology used in key studies demonstrating the cardioprotective effects of Fostriecin.[1][2]

Materials:

  • New Zealand White rabbits

  • Sodium pentobarbital

  • Krebs-Henseleit buffer (in mmol/L: NaCl 118.5, KCl 4.7, MgSO4 1.2, CaCl2 2.5, NaHCO3 24.8, KH2PO4 1.2, glucose 10)

  • This compound

  • 95% O2 / 5% CO2 gas mixture

  • Langendorff perfusion apparatus

  • Latex balloon catheter

  • Triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Anesthetize the rabbit with intravenous sodium pentobarbital (30 mg/kg).

  • Heart Excision and Perfusion:

    • Rapidly excise the heart and mount it on a Langendorff apparatus.

    • Perfuse the heart at a constant pressure (e.g., 100 cm H2O) with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 and maintained at 38°C.

    • Insert a saline-filled latex balloon into the left ventricle to monitor cardiac function.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Ischemia-Reperfusion:

    • Induce regional ischemia by occluding a coronary artery for 30 minutes.

    • Initiate reperfusion by releasing the occlusion and continue for 2 hours.

  • Fostriecin Administration:

    • Pre-treatment: Infuse this compound (1 µM) into the perfusion buffer 15 minutes prior to the onset of ischemia and continue throughout the ischemic period.

    • Post-treatment: Introduce this compound (10 µM) into the perfusion buffer 10 minutes after the start of ischemia and maintain for the remainder of the ischemic period.

  • Infarct Size Measurement:

    • At the end of reperfusion, freeze the heart and slice it into sections.

    • Incubate the slices in 1% triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • Quantify the infarct size as a percentage of the at-risk area.

Protocol 2: Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile, deionized water or appropriate buffer (e.g., Krebs-Henseleit)

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • This compound is soluble in water (up to 100 mM).

  • To prepare a stock solution, dissolve the required amount of this compound powder in sterile water to a desired concentration (e.g., 1 mM).

  • Gently vortex the solution until the powder is completely dissolved.

  • For use in perfusion experiments, dilute the stock solution to the final desired concentration in the Krebs-Henseleit buffer.

  • It is recommended to prepare fresh solutions on the day of the experiment. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, thaw the solution and ensure no precipitation has occurred.

Protocol 3: Protein Phosphatase 2A (PP2A) Activity Assay

This protocol provides a general method for measuring PP2A activity in cardiac tissue homogenates.

Materials:

  • Cardiac tissue biopsies

  • Homogenization buffer (e.g., 50 mmol/L Tris-HCl, pH 7.4, 1 mmol/L EDTA)

  • Bead beater or similar homogenizer

  • Serine/Threonine Phosphatase Assay System (commercially available kits)

  • Bradford protein assay reagent

Procedure:

  • Tissue Homogenization:

    • Homogenize weighed cardiac tissue biopsies in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using the Bradford assay.

  • PP2A Activity Measurement:

    • Follow the manufacturer's instructions for the chosen Serine/Threonine Phosphatase Assay System. These kits typically involve the use of a specific phosphopeptide substrate and measure the amount of free phosphate generated.

    • To specifically measure PP2A activity, the assay can be performed in the presence and absence of known concentrations of Fostriecin or other specific PP2A inhibitors. The difference in phosphatase activity represents the PP2A-specific activity.

Conclusion

This compound presents a promising therapeutic strategy for mitigating myocardial infarction by targeting PP2A. The provided application notes and protocols offer a framework for researchers to further explore its cardioprotective mechanisms and potential for clinical translation. Careful adherence to established experimental procedures and accurate data analysis are crucial for advancing our understanding of this novel therapeutic candidate.

References

Troubleshooting & Optimization

Fostriecin Sodium stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using Fostriecin Sodium. It provides essential information on stability and storage to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is hydroscopic and should be stored under desiccated conditions at -20°C.[1][2] When stored properly, it has a shelf life of over two years.[3]

Q2: How should I prepare and store this compound solutions?

A2: It is highly recommended to prepare this compound solutions fresh for immediate use.[2][4] If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month.[4] Some suppliers suggest that stock solutions can be stored at -20°C for several months.[1][2] Before use, allow the solution to equilibrate to room temperature and visually inspect to ensure there is no precipitation.[4]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water (up to 100 mM) and DMSO.[2][3][4] For higher concentrations in aqueous solutions, warming the tube at 37°C and using an ultrasonic bath may aid in dissolution.[2]

Q4: Is this compound sensitive to pH?

A4: Yes, this compound is highly sensitive to pH. Its biological activity can be significantly diminished upon brief exposure to acidic conditions (pH < 5.5) or basic conditions (pH > 7.5).[5] It is crucial to maintain a neutral pH when preparing and using solutions.

Q5: Is this compound sensitive to light?

Q6: How is this compound shipped, and what does this indicate about its short-term stability?

A6: this compound is typically shipped at ambient temperature or on blue ice.[1][3][4] This suggests that the compound is stable for short durations (a few weeks) at temperatures above the recommended long-term storage temperature of -20°C.[3] However, upon receipt, it should be immediately stored under the recommended long-term conditions.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in an assay 1. Improper storage of solid compound. 2. Degradation of stock solution. 3. Exposure to incompatible pH.1. Ensure solid this compound is stored at -20°C under desiccated conditions. 2. Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions. 3. Verify the pH of all buffers and media used in your experiment to ensure they are within the stable range for this compound (pH 5.5 - 7.5).[5]
Precipitate observed in thawed stock solution 1. Poor solubility at low temperatures. 2. Solvent evaporation.1. Before use, warm the vial to room temperature and vortex or sonicate briefly to redissolve the compound. 2. Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to increased concentration and precipitation.
Inconsistent experimental results 1. Inconsistent concentration of stock solutions. 2. Degradation of the compound over the course of an experiment.1. Always equilibrate stock solutions to room temperature and mix thoroughly before use. 2. For lengthy experiments, consider adding this compound to the experimental system at the last possible moment. If possible, conduct experiments at lower temperatures to slow potential degradation.

Data Presentation

Storage and Handling Conditions Summary
Parameter Solid this compound This compound in Solution
Storage Temperature -20°C[1][2][4][6]-20°C[1][2][4]
Storage Duration > 2 years (if stored properly)[3]Up to 1 month (recommended)[4]
pH Stability Not applicableStable between pH 5.5 and 7.5[5]
Light Sensitivity Store protected from light[3]Minimize exposure to light
Handling Store under desiccated conditions[1][2]Prepare fresh; avoid freeze-thaw cycles

Experimental Protocols

While specific, detailed experimental protocols for stability testing of this compound are not extensively published, a general approach to assess the stability in your own experimental setup would involve the following:

Protocol: Assessing this compound Stability in an Aqueous Buffer

  • Materials:

    • This compound

    • High-purity water

    • Buffer components (e.g., phosphate, HEPES)

    • pH meter

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).

  • Methodology:

    • Prepare a stock solution of this compound in your chosen buffer at a known concentration.

    • Divide the solution into multiple aliquots for testing under different conditions (e.g., different temperatures, light exposure).

    • Immediately analyze a t=0 sample by HPLC to determine the initial peak area corresponding to intact this compound.

    • Store the aliquots under the desired test conditions.

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

    • Compare the peak area of this compound at each time point to the t=0 sample to determine the percentage of degradation.

Visualizations

Factors Affecting this compound Stability

Fostriecin_Stability Solid Solid Form Temperature Temperature Solid->Temperature -20°C Recommended Light Light Solid->Light Protect Moisture Moisture Solid->Moisture Desiccate Stable Stable Compound Solution Solution Form Solution->Temperature -20°C Recommended pH pH Solution->pH Maintain Neutral pH Degraded Degraded Compound Temperature->Degraded > -20°C (Long Term) pH->Degraded < 5.5 or > 7.5 Light->Degraded Exposure Moisture->Degraded Exposure (Solid)

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_conditions Test Conditions prep Prepare this compound Solution t0 Analyze t=0 Sample (HPLC) prep->t0 incubate Incubate Aliquots under Test Conditions prep->incubate data Calculate % Degradation t0->data temp Temperature incubate->temp ph_light pH / Light incubate->ph_light analysis Analyze Samples at Time Points (HPLC) temp->analysis ph_light->analysis analysis->data conclusion Determine Stability Profile data->conclusion

Caption: Workflow for assessing this compound stability.

References

Fostriecin Sodium Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and potential degradation pathways of Fostriecin Sodium. Due to the compound's known instability, which led to the discontinuation of its clinical trials, a thorough understanding of its degradation is critical for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a structurally complex molecule known to be sensitive to several environmental factors. The primary concerns are its susceptibility to degradation by heat, light, and moisture.[1] Improper handling and storage can lead to a rapid loss of purity and the formation of degradation products, which may impact experimental results and biological activity.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, and kept at -20°C in a desiccated environment.[2] For solutions, it is highly recommended to prepare them fresh for each experiment. If storage of a solution is necessary, it should be aliquoted and stored at -20°C for no longer than one month.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing a phosphate monoester, a lactone, and a conjugated polyene system, several degradation routes are plausible under stress conditions. These include hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The phosphate ester and the lactone ring are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the cleavage of these functional groups, resulting in inactive or altered-activity compounds.

  • Oxidation: The conjugated polyene chain is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants. This can lead to the formation of various oxygenated derivatives and potential cleavage of the polyene system.

  • Photodegradation: The extended conjugated system in this compound makes it susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to isomerization of the double bonds or more complex photolytic cleavage reactions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound stock solution. Prepare a fresh stock solution of this compound from a new vial of solid material.Restoration of expected biological activity.
Improper storage of solid this compound. Verify that the solid compound has been consistently stored at -20°C in a desiccated, light-protected environment.Consistent results with a new, properly stored vial.
Degradation during the experiment. Minimize the exposure of this compound solutions to light and elevated temperatures during the experimental setup and execution.Improved consistency and activity in experimental results.
Issue 2: Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step Expected Outcome
On-instrument degradation. Ensure the mobile phase is degassed and free of contaminants. If possible, use a chilled autosampler.Reduction or elimination of extraneous peaks.
Hydrolysis in aqueous buffers. Prepare buffers fresh and adjust the pH immediately before use. Analyze samples as quickly as possible after preparation.A cleaner chromatogram with fewer degradation-related peaks.
Photodegradation. Protect the sample from light at all stages, from preparation to analysis, using amber vials or covering with aluminum foil.Minimized appearance of light-induced degradation peaks.

Hypothetical Degradation Pathways

Due to the limited publicly available data on the specific degradation products of this compound, the following diagrams illustrate potential degradation pathways based on its chemical structure and general principles of organic chemistry. These are intended as a guide for researchers to anticipate potential degradation products in their analyses.

Hydrolysis Fostriecin This compound C₁₉H₂₆NaO₉P Hydrolyzed_Phosphate Hydrolyzed Phosphate Derivative Cleavage of Phosphate Ester Fostriecin->Hydrolyzed_Phosphate Acid/Base Hydrolysis Hydrolyzed_Lactone Hydrolyzed Lactone Derivative Opening of Lactone Ring Fostriecin->Hydrolyzed_Lactone Acid/Base Hydrolysis

Potential Hydrolytic Degradation of this compound.

Oxidation Fostriecin This compound Conjugated Polyene Epoxides Epoxide Derivatives Oxidation of double bonds Fostriecin->Epoxides Oxidizing agents (e.g., O₂, peroxides) Cleavage_Products Cleavage Products Scission of the polyene chain Epoxides->Cleavage_Products Further Oxidation

Potential Oxidative Degradation of this compound.

Photodegradation Fostriecin This compound (all-E)-polyene Isomers Cis-Trans Isomers Isomerization of double bonds Fostriecin->Isomers UV/Vis Light Photocyclization_Products Photocyclization Products Intramolecular reactions Fostriecin->Photocyclization_Products UV/Vis Light

Potential Photodegradation Pathways of this compound.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to avoid the formation of secondary degradation products.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV Analysis Acid->HPLC Analyze for degradation Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze for degradation Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze for degradation Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze for degradation Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC Analyze for degradation LCMS LC-MS for Identification HPLC->LCMS Identify degradation products NMR NMR for Structure Elucidation LCMS->NMR Confirm structure Fostriecin_Sample This compound Sample Fostriecin_Sample->Acid Expose to stress Fostriecin_Sample->Base Expose to stress Fostriecin_Sample->Oxidation Expose to stress Fostriecin_Sample->Thermal Expose to stress Fostriecin_Sample->Photolytic Expose to stress

References

Technical Support Center: Overcoming Fostriecin Sodium Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Fostriecin Sodium in cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Decreased sensitivity or acquired resistance to this compound in our cell line.

  • Question: Our cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential mechanisms of this acquired resistance?

    Answer: While specific mechanisms of acquired resistance to this compound have not been extensively documented in the literature, resistance to inhibitors of the Protein Phosphatase 2A (PP2A), Fostriecin's primary target, can arise from several factors:

    • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

    • Alterations in the PP2A Holoenzyme: Mutations in the genes encoding the subunits of the PP2A holoenzyme, particularly the scaffolding (Aα/β) or catalytic (Cα/β) subunits, can prevent Fostriecin from binding to its target.[1]

    • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of PP2A. The most common of these are the PI3K/AKT/mTOR and MAPK/ERK pathways.[2] Inhibition of PP2A can lead to the activation of AKT and ERK signaling, promoting cell survival and proliferation despite the presence of the drug.[2][3]

    • Increased Expression of Endogenous PP2A Inhibitors: Overexpression of endogenous inhibitory proteins of PP2A, such as SET and CIP2A, can counteract the effects of Fostriecin.[4]

  • Question: How can we investigate the mechanism of resistance in our Fostriecin-resistant cell line?

    Answer: A systematic approach can help elucidate the resistance mechanism in your cell line:

    • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the half-maximal inhibitory concentration (IC50) in the resistant line compared to the parental, sensitive line.

    • Assess Drug Efflux: Use a fluorescent substrate-based efflux assay, such as the rhodamine 123 efflux assay, to determine if ABC transporter activity is elevated in the resistant cells.

    • Sequence PP2A Subunits: Sequence the genes encoding the PP2A scaffolding (PPP2R1A, PPP2R1B) and catalytic (PPP2CA, PPP2CB) subunits to identify potential mutations.

    • Analyze Signaling Pathways: Use Western blotting to compare the phosphorylation status of key proteins in the PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR, p-S6K) and MAPK/ERK (e.g., p-ERK) pathways between the sensitive and resistant cell lines, both with and without Fostriecin treatment.

Issue 2: How to overcome observed this compound resistance.

  • Question: We have confirmed this compound resistance in our cell line. What strategies can we employ to resensitize these cells?

    Answer: Based on the potential resistance mechanisms, several strategies can be explored:

    • Combination Therapy with Efflux Pump Inhibitors: If increased efflux is suspected, co-treatment with known ABC transporter inhibitors (chemosensitizers) may restore Fostriecin sensitivity.

    • Synergistic Combination with Pathway Inhibitors:

      • PI3K/AKT/mTOR Inhibitors: If the PI3K/AKT/mTOR pathway is activated in your resistant line, combining Fostriecin with a PI3K, AKT, or mTOR inhibitor could lead to a synergistic cytotoxic effect.[2]

      • MAPK/ERK Inhibitors: Similarly, if the MAPK/ERK pathway is hyperactivated, a combination with a MEK or ERK inhibitor may overcome resistance.[2][3]

    • Targeting Endogenous PP2A Inhibitors: If overexpression of SET or CIP2A is identified, strategies to reduce their expression or activity could restore sensitivity to Fostriecin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of serine/threonine protein phosphatases 2A (PP2A) and 4 (PP4).[5][6] It has a much weaker inhibitory effect on topoisomerase II and protein phosphatase 1 (PP1).[5][7]

Q2: What are the typical IC50 values for this compound?

A2: The in vitro inhibitory concentrations (IC50) of this compound are highly dependent on the target enzyme.

Target EnzymeReported IC50
Protein Phosphatase 2A (PP2A)1.5 - 3.2 nM[5][6]
Protein Phosphatase 4 (PP4)~3 nM[5]
Topoisomerase II40 µM[5][7]
Protein Phosphatase 1 (PP1)131 µM[5][6]

Q3: Is there known cross-resistance between this compound and other anticancer agents?

A3: One study has shown a lack of cross-resistance to Fostriecin in a human small-cell lung carcinoma cell line (GLC4/ADR) that is resistant to several topoisomerase II inhibitors due to decreased Topo II activity. In fact, this resistant cell line was more sensitive to Fostriecin than the parental line.

Cell LineTopo II ActivityFostriecin IC50 (continuous incubation)
GLC4 (parental)100%11.2 µM
GLC4/ADR (Topo II-deficient)35%4.1 µM
GLC4/cDDP (cisplatin-resistant)130%14.9 µM

This suggests that resistance mechanisms to conventional topoisomerase II inhibitors may not confer resistance to Fostriecin.

Q4: Have combination therapies with this compound been explored?

A4: While specific studies on overcoming Fostriecin resistance with combination therapies are limited, the rationale for combining PP2A inhibitors with inhibitors of bypass signaling pathways is strong. For instance, combining PP2A activators with MEK inhibitors has shown synergistic effects in KRAS-driven lung cancer models.[2][3] This suggests that a similar approach with Fostriecin (a PP2A inhibitor) and inhibitors of the PI3K/AKT/mTOR or MAPK pathways could be a promising strategy to overcome resistance.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating drug concentrations.[4][8]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile culture flasks and plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT assay, see Protocol 2) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound by 1.5- to 2-fold.

  • Monitoring and Maintenance: Monitor the cells for viability and proliferation. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.

  • Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells.

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation until the cells are able to proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5- to 10-fold the initial IC50).

  • Characterization of the Resistant Line: Once a resistant cell line is established, confirm the degree of resistance by determining the new IC50 and compare it to the parental line.

Protocol 2: Determination of IC50 using the MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of this compound.[1][9][10]

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period equivalent to the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Rhodamine 123 Efflux Assay for ABC Transporter Activity

This protocol describes a method to assess the activity of ABC transporters, such as P-glycoprotein (MDR1), by measuring the efflux of the fluorescent substrate rhodamine 123.[5][11][12]

Materials:

  • Parental and resistant cell lines

  • Serum-free culture medium

  • Rhodamine 123

  • ABC transporter inhibitor (e.g., verapamil) as a positive control

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 1% Triton X-100)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and grow them to confluency.

  • Rhodamine 123 Loading: Wash the cells with PBS and incubate them with a medium containing rhodamine 123 (e.g., 1-5 µM) for a specified time (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.

  • Efflux Period: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123. Add fresh, pre-warmed, serum-free medium and incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for efflux.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorometer (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Compare the intracellular fluorescence of the resistant cells to that of the parental cells. A lower fluorescence in the resistant cells indicates increased efflux. Include a control where the resistant cells are co-incubated with an ABC transporter inhibitor to confirm that the increased efflux is mediated by these transporters.

Visualizations

Fostriecin_Resistance_Mechanisms cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Signaling Pathways Fostriecin_ext Fostriecin (extracellular) Fostriecin_int Fostriecin (intracellular) Fostriecin_ext->Fostriecin_int Uptake ABC ABC Transporters Fostriecin_int->ABC PP2A PP2A Fostriecin_int->PP2A Inhibition ABC->Fostriecin_ext Efflux (Resistance) PI3K_AKT PI3K/AKT/mTOR Pathway PP2A->PI3K_AKT Inhibition MAPK MAPK/ERK Pathway PP2A->MAPK Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Activation MAPK->Proliferation Activation

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow start Start with Parental Sensitive Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial exposure Continuous Exposure to Escalating Doses of This compound ic50_initial->exposure selection Selection and Expansion of Resistant Clones exposure->selection selection->exposure Repeat ic50_final Determine New IC50 of Resistant Cell Line selection->ic50_final characterization Characterize Resistance Mechanisms ic50_final->characterization efflux Efflux Assay (Rhodamine 123) characterization->efflux sequencing PP2A Subunit Sequencing characterization->sequencing western Signaling Pathway Analysis (Western Blot) characterization->western

Caption: Workflow for generating and characterizing Fostriecin-resistant cell lines.

Combination_Therapy_Logic Fostriecin This compound PP2A PP2A Fostriecin->PP2A Inhibits Synergy Synergistic Cell Death Fostriecin->Synergy Bypass Bypass Signaling (PI3K/AKT or MAPK) PP2A->Bypass Inhibits Proliferation Cell Proliferation & Survival Bypass->Proliferation Activates (Resistance) Pathway_Inhibitor Pathway Inhibitor (e.g., PI3K or MEK inhibitor) Pathway_Inhibitor->Bypass Inhibits Pathway_Inhibitor->Synergy

Caption: Rationale for combining Fostriecin with pathway inhibitors to overcome resistance.

References

Technical Support Center: Optimizing Fostriecin Sodium for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 of Fostriecin Sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, water-soluble antitumor antibiotic originally isolated from Streptomyces pulveraceus.[1] Its primary mechanism of action is the potent inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2][3] By inhibiting these phosphatases, this compound disrupts critical cellular signaling pathways, leading to premature entry into mitosis and ultimately apoptosis (programmed cell death).[1][4] While it was initially investigated as a topoisomerase II inhibitor, its activity against PP2A and PP4 is significantly more potent.[1][3][5]

Q2: What are the reported IC50 values for this compound?

A2: The IC50 values for this compound are highly dependent on its target. For its primary targets, the inhibition is in the low nanomolar range:

  • Protein Phosphatase 2A (PP2A): IC50 values are reported to be approximately 1.5 nM to 3.2 nM.[3][6]

  • Protein Phosphatase 4 (PP4): The IC50 value is reported to be around 3 nM.[3] For other targets, the inhibition is much weaker:

  • Topoisomerase II: IC50 is approximately 40 µM.[1][3]

  • Protein Phosphatase 1 (PP1): IC50 is approximately 131 µM.[3]

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in water and DMSO.[2][7]

  • Preparation: For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in sterile water or DMSO.[2][3] Before use, warm the vial to 37°C for about 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[3]

  • Storage of Powder: The solid powder should be stored desiccated at -20°C for long-term storage.[2][7] It is stable for shipping at ambient temperatures.[2]

  • Storage of Solutions: It is best to prepare solutions on the same day of use. If storage is necessary, aliquots of the stock solution can be stored at -20°C for up to one month.[2][3] Avoid repeated freeze-thaw cycles.

Q4: What is a recommended starting concentration range for an IC50 determination experiment?

A4: Based on its potent activity against PP2A and PP4, a wide concentration range is recommended to generate a full dose-response curve. A sensible approach is to start with a high concentration and perform serial dilutions. For a preliminary experiment, you could use a range covering several orders of magnitude, such as 0.1 nM to 10 µM. A typical dilution series might start at 2.56 mg/mL and proceed with 2-fold dilutions.[8]

Q5: What is a typical incubation time for cells with this compound?

A5: Incubation time is a critical parameter and can significantly affect the calculated IC50 value.[9] Common incubation times for cell viability assays range from 24 to 72 hours. It is crucial to keep the incubation time consistent across experiments to ensure reproducibility. A 48- or 72-hour endpoint is often chosen to allow sufficient time for the compound to induce its full effect, such as apoptosis.

Q6: Which cell viability assay is recommended for use with this compound?

A6: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and well-established colorimetric method for assessing cell viability and is suitable for determining the IC50 of this compound.[8] Other valid options include XTT, MTS, WST-1, or assays that measure ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release). The choice of assay may depend on the specific cell line and available laboratory equipment.

Troubleshooting Guide

Q: My cell viability is over 100% at low drug concentrations. What could be the cause?

A: This is a common phenomenon known as hormesis, where a low dose of a substance can stimulate a response opposite to that seen at a high dose.

  • Potential Cause 1: Cell Overgrowth in Control Wells: The control (untreated) cells may be over-confluent by the end of the assay. This can lead to cell death and reduced metabolic activity, making the low-dose treated cells appear healthier in comparison.

    • Solution: Optimize your initial cell seeding density. Run a time-course experiment with untreated cells to find the optimal time point for the assay before cells become over-confluent.[10]

  • Potential Cause 2: Assay Interference: The compound itself or the solvent (like DMSO) at very low concentrations might enhance cell proliferation or interfere with the assay chemistry.

    • Solution: Ensure your DMSO concentration is consistent across all wells (including controls) and kept to a minimum (ideally ≤ 0.5%).[11] You can also try a different type of viability assay (e.g., measure total protein with Sulforhodamine B) to see if the effect persists.[10]

  • Data Analysis: When fitting the curve, you can choose to normalize the data by setting the 100% viability mark to the highest observed value or by excluding the points that show stimulation.[10]

Q: I am observing high variability between my replicate wells. What should I do?

A: High variability can compromise the reliability of your IC50 value.

  • Potential Cause 1: "Edge Effect": Wells on the periphery of a 96-well plate are prone to evaporation, leading to changes in media and drug concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[10]

  • Potential Cause 2: Inconsistent Cell Seeding: Uneven distribution of cells during plating will lead to different cell numbers in each well at the start of the experiment.

    • Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Use calibrated pipettes and consistent technique.

  • Potential Cause 3: Pipetting Errors: Inaccurate serial dilutions or additions of the compound will lead to significant errors.

    • Solution: Use calibrated pipettes and change tips between concentrations. Prepare sufficient volume for all replicates of a single concentration in one tube before dispensing.

Q: My dose-response curve is not sigmoidal and does not fit the standard four-parameter logistic model.

A: An atypical curve shape can indicate several issues.

  • Potential Cause 1: Incorrect Concentration Range: If the concentrations tested are too high or too low, you may only capture the top or bottom plateau of the curve.

    • Solution: Perform a wider range of dilutions in a preliminary experiment to identify the dynamic range of the compound's effect.

  • Potential Cause 2: Compound Solubility Issues: At high concentrations, this compound may precipitate out of the solution, leading to a flattening of the curve (a "partial inhibition" effect).[11]

    • Solution: Visually inspect your solutions for any precipitation. Ensure the final solvent concentration does not exceed the solubility limit. You may need to adjust your stock concentration or solvent.

  • Potential Cause 3: Time-Dependent Effects: The chosen endpoint may be too early to see the full inhibitory effect or too late, causing confounding effects from cell death in controls.

    • Solution: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation time that yields a clear sigmoidal curve.[9]

Q: I am observing precipitate in my this compound solution after thawing.

A: Precipitate indicates that the compound is not fully dissolved, which will lead to inaccurate concentrations in your assay.

  • Potential Cause: The compound may have come out of solution during freezing or may not have been fully dissolved initially.

    • Solution: Before use, always equilibrate the vial to room temperature.[2] If precipitate is visible, gently warm the solution (e.g., 37°C for 10 min) and vortex or sonicate until the solution is clear.[3] Centrifuge the vial briefly to collect the solution at the bottom before pipetting.

Data Summary Table

ParameterRecommended Value / RangeNotes
Target IC50 (PP2A/PP4) 1.5 - 3.2 nMPotent inhibition of primary targets.[3][6]
Target IC50 (Topo II) ~40 µMWeaker inhibition.[3]
Stock Solution Conc. 10 - 100 mMIn sterile water or DMSO.[2][3]
Experimental Conc. Range 0.1 nM - 10 µMA wide range is suggested for initial experiments.
Incubation Time 24 - 72 hoursMust be optimized and kept consistent.[9]
Final DMSO Conc. in Assay ≤ 0.5%To avoid solvent-induced toxicity or artifacts.[11]
Storage (Solid) -20°C (desiccated)Long-term storage.[2]
Storage (Solution) -20°C (up to 1 month)Prepare fresh if possible; avoid freeze-thaw cycles.[2]

Experimental Protocols & Visualizations

Protocol: IC50 Determination using MTT Assay

This protocol provides a general framework for determining the IC50 of this compound on adherent cancer cell lines.

1. Materials:

  • This compound
  • Adherent cell line of choice
  • Complete cell culture medium
  • 96-well flat-bottom cell culture plates
  • MTT reagent (5 mg/mL in sterile PBS)
  • DMSO (cell culture grade)
  • Phosphate-Buffered Saline (PBS)

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count cells.
  • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
  • Incubate for 24 hours (37°C, 5% CO2) to allow cells to attach.
  • Compound Preparation and Treatment:
  • Prepare a 2X concentrated serial dilution of this compound in complete medium from your stock solution.
  • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium (containing the same final concentration of DMSO).
  • Include "vehicle control" wells (medium + DMSO) and "blank" wells (medium only, no cells).
  • Incubate for the desired period (e.g., 48 or 72 hours).
  • MTT Assay:
  • Add 20 µL of MTT solution (5 mg/mL) to each well.[8]
  • Incubate for 4 hours at 37°C until purple formazan crystals are visible.
  • Carefully aspirate the medium from each well without disturbing the crystals.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
  • Shake the plate on an orbital shaker for 10 minutes at low speed to ensure complete dissolution.[8]
  • Data Acquisition:
  • Measure the absorbance at 490 nm using a microplate reader.[8]
  • Data Analysis:
  • Subtract the average absorbance of the blank wells from all other wells.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100
  • Plot % Viability against the log of the drug concentration.
  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h for Attachment seed_cells->incubate_24h prep_drug Prepare Fostriecin Serial Dilutions incubate_24h->prep_drug treat_cells Add Drug Dilutions to Cells prep_drug->treat_cells incubate_48h Incubate for 24-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve Aspirate Medium & Add DMSO incubate_4h->dissolve read_plate Read Absorbance (490nm) dissolve->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 via Non-Linear Regression plot_curve->calc_ic50 end_node End calc_ic50->end_node

Caption: Experimental workflow for IC50 determination using an MTT assay.

signaling_pathway cluster_phosphatases Protein Phosphatases cluster_cell_cycle Cell Cycle Regulation fostriecin This compound PP2A PP2A fostriecin->PP2A Inhibits PP4 PP4 fostriecin->PP4 Inhibits Mitotic_Entry Premature Mitotic Entry PP2A->Mitotic_Entry Normally Prevents PP4->Mitotic_Entry Normally Prevents Apoptosis Apoptosis Mitotic_Entry->Apoptosis

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Fostriecin Sodium Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Fostriecin Sodium.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

This compound is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2][3] Its antitumor properties were initially attributed to the inhibition of topoisomerase II, which is now considered a weaker, off-target effect.[4][5][6] Fostriecin also exhibits weak inhibition of Protein Phosphatase 1 (PP1).[1][2]

Quantitative Inhibitory Activity of this compound

Target EnzymeIC50 ValueTarget Type
Protein Phosphatase 2A (PP2A)1.5 - 3.2 nMOn-Target
Protein Phosphatase 4 (PP4)3 nMOn-Target
Topoisomerase II40 µMOff-Target
Protein Phosphatase 1 (PP1)131 µMOff-Target
Protein Phosphatase 2B (PP2B)No apparent inhibitionNon-Target

IC50 values are collated from multiple sources and may vary based on experimental conditions.[1][2][7]

Q2: What is the mechanism of action for this compound's primary on-target inhibition?

This compound has been shown to covalently bind to the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac).[5] This interaction is thought to occur via a conjugate addition reaction at the α,β-unsaturated lactone of Fostriecin, leading to the inhibition of PP2A activity.[5]

Q3: How should this compound be handled and stored to ensure its stability and activity?

This compound is sensitive to oxidation, light, and pH changes.[1] The lactone ring, which is crucial for its selectivity, is not stable above pH 8.0 and is very labile in dilute acid.[1][5]

Storage and Handling Recommendations

FormStorage ConditionDurationNotes
Dry Powder-80°C, protected from lightLong-term
Concentrated Stock in DMF-20°C, under argon in a tightly sealed vial~2 monthsMinimal loss of potency observed.
Diluted Aqueous SolutionsUse immediatelyShort-termAvoid long-term storage of solutions.[8]

Q4: What are the known effects of this compound on the cell cycle?

Fostriecin has been observed to interfere with the mitotic entry checkpoint, inducing premature entry into mitosis.[6][9] It can override cell cycle arrest induced by DNA replication inhibitors or DNA-damaging agents.[9] This effect is linked to its potent inhibition of PP2A and PP4, which are key regulators of the cell cycle.[6]

Troubleshooting Guides

Phosphatase/Kinase Activity Assays

Problem: Inconsistent or lower-than-expected inhibition of PP2A/PP4.

  • Possible Cause 1: Fostriecin degradation.

    • Solution: Ensure proper storage and handling as per the recommendations. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. The inhibitory activity of fostriecin can be greatly reduced by even a brief exposure to weak acid (pH <5.5) or base (pH >7.5).[5]

  • Possible Cause 2: "Titration effect" due to high enzyme concentration.

    • Solution: If the concentration of PP2A/PP4 in your assay is near or in excess of the Fostriecin concentration, the free inhibitor concentration will be significantly reduced, leading to an artificially high IC50 value.[1] Dilute your cell or tissue extracts to minimize this effect. It is recommended to first determine the amount of toxin-sensitive phosphatase in your preparation.[1]

  • Possible Cause 3: Incorrect buffer pH.

    • Solution: Maintain a stable pH between 5.5 and 7.5 in your assay buffer, as Fostriecin is unstable outside this range.[5]

Problem: Unexpected inhibition of off-target kinases.

  • Possible Cause: Broad-spectrum activity or compound promiscuity.

    • Solution: To confirm if the observed kinase inhibition is a true off-target effect of Fostriecin, perform a kinome-wide screening assay.[10] This will provide a comprehensive profile of kinases inhibited by the compound. Additionally, consider using computational methods to predict potential off-target interactions.[11][12]

Fostriecin Interaction Pathway

Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Potent Inhibition (On-Target) PP4 PP4 Fostriecin->PP4 Potent Inhibition (On-Target) Topoisomerase_II Topoisomerase_II Fostriecin->Topoisomerase_II Weak Inhibition (Off-Target) PP1 PP1 Fostriecin->PP1 Weak Inhibition (Off-Target) Cell_Cycle_Progression Cell_Cycle_Progression PP2A->Cell_Cycle_Progression Regulation PP4->Cell_Cycle_Progression Regulation Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Dysregulation leads to

Caption: Fostriecin's on-target and off-target interactions.

Cell-Based Assays (e.g., Viability, Proliferation, Cell Cycle)

Problem: High variability in cell viability or proliferation assay results.

  • Possible Cause 1: Uneven cell seeding or edge effects in multi-well plates.

    • Solution: Ensure a homogenous cell suspension before and during seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS.

  • Possible Cause 2: Mycoplasma contamination.

    • Solution: Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell health and experimental outcomes.

  • Possible Cause 3: Instability of Fostriecin in culture media.

    • Solution: Due to its sensitivity, the effective concentration of Fostriecin may decrease over long incubation periods. Consider refreshing the media with freshly diluted Fostriecin for long-term experiments.

Problem: Difficulty resolving cell cycle phases in flow cytometry.

  • Possible Cause 1: Inadequate RNase treatment.

    • Solution: Propidium iodide (PI) can bind to RNA, leading to high background fluorescence and poor resolution. Ensure complete RNase treatment by optimizing enzyme concentration and incubation time.[13]

  • Possible Cause 2: Cell clumping.

    • Solution: Cell aggregates can be mistaken for cells in the G2/M phase. Filter your cell suspension through a cell strainer before analysis to obtain a single-cell suspension.[13]

  • Possible Cause 3: Inappropriate fixation method.

    • Solution: The choice of fixative can impact staining quality. Ethanol fixation often yields better cell cycle profiles than aldehyde-based methods.[13] However, if you are performing dual intra- and extracellular staining, test the compatibility of the fixative with your surface epitope.[14]

Problem: No significant effect on cell viability at expected active concentrations.

  • Possible Cause: Cell line resistance.

    • Solution: Different cell lines can exhibit varying sensitivity to Fostriecin. Perform a dose-response curve to determine the IC50 for your specific cell line.

Experimental Workflow for Off-Target Identification

cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_validation Target Validation Kinome_Screening Kinome-wide Profiling Phenotypic_Screening Phenotypic Screening (e.g., Morphology, Viability) Kinome_Screening->Phenotypic_Screening Phosphatase_Panel Phosphatase Panel Screening Phosphatase_Panel->Phenotypic_Screening Target_Engagement Cellular Target Engagement Assays Phenotypic_Screening->Target_Engagement Western_Blot Western Blot for Pathway Analysis Target_Engagement->Western_Blot CRISPR_KO CRISPR/Cas9 Knockout of Putative Off-Target Western_Blot->CRISPR_KO Biophysical_Assays Biophysical Binding Assays (e.g., SPR, ITC) CRISPR_KO->Biophysical_Assays Fostriecin Fostriecin Fostriecin->Kinome_Screening Fostriecin->Phosphatase_Panel

Caption: A workflow for identifying and validating Fostriecin's off-targets.

Detailed Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMF).[1] Perform serial dilutions to create a range of concentrations for screening.

  • Kinase Panel Selection: Choose a comprehensive kinase panel that represents a broad range of the human kinome. Several commercial services offer such panels.[10]

  • Assay Performance: The screening is typically performed using a radiometric or fluorescence-based assay format.

    • Radiometric Assay (e.g., [γ-³²P]ATP filter binding):

      • In each well of a multi-well plate, combine the kinase, its specific substrate, ATP (spiked with [γ-³²P]ATP), and the required cofactors in a kinase buffer.

      • Add this compound at the desired concentrations. Include appropriate controls (no inhibitor and no enzyme).

      • Incubate the reaction at the optimal temperature for the kinase (usually 30°C).

      • Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

      • Wash the membrane to remove unincorporated [γ-³²P]ATP.

      • Quantify the radioactivity on the filter using a scintillation counter.

    • Fluorescence-Based Assay (e.g., TR-FRET):

      • Follow the kit manufacturer's instructions. Typically, this involves combining the kinase, a fluorescently labeled substrate, ATP, and this compound.

      • After incubation, add a detection reagent containing an antibody that specifically recognizes the phosphorylated substrate.

      • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the no-inhibitor control. Determine the IC50 values for any significantly inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its putative on- and off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture the cells of interest to a sufficient density.

    • Treat the cells with either vehicle control or this compound at various concentrations.

    • Incubate for a sufficient time to allow for target engagement.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer containing protease and phosphatase inhibitors.[7][15][16]

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 37°C to 67°C) for a set time (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction (containing stabilized target proteins) from the precipitated proteins by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Target Protein Detection (Western Blot):

    • Normalize the protein concentrations of the soluble fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target proteins of interest (e.g., PP2A, PP4, Topoisomerase II, and any kinases identified in the profiling).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature for both vehicle- and Fostriecin-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Fostriecin indicates target engagement.

References

Technical Support Center: Enhancing Fostriecin Sodium In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of Fostriecin Sodium.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo bioavailability of this compound?

Currently, there is limited publicly available data on the oral bioavailability of this compound. Most preclinical and clinical studies have utilized intravenous administration.[1][2] Phase I clinical trials were conducted using an intravenous infusion, but these trials were suspended due to concerns about the storage stability of the natural compound, not explicitly due to its bioavailability profile via the IV route.[1][3] The inherent instability of fostriecin, particularly its Z,Z,E-triene moiety, presents a significant challenge for oral administration and maintaining its structural integrity in the gastrointestinal tract.[3]

Q2: What are the primary challenges affecting the in vivo performance of this compound?

The primary challenges associated with the in vivo administration of this compound include:

  • Chemical Instability: Fostriecin is susceptible to degradation, which was a key reason for the discontinuation of its clinical trials.[3] This instability can affect its efficacy and safety profile.

  • Poor Membrane Permeability: While not explicitly documented for fostriecin, molecules with its characteristics (a charged phosphate group and multiple hydroxyl groups) may exhibit poor passive diffusion across the intestinal epithelium.

  • Potential for Efflux by Transporters: It is plausible that fostriecin could be a substrate for efflux transporters like P-glycoprotein (P-gp), which would actively pump the drug out of cells and reduce its systemic absorption.[4][5]

  • Pre-systemic Metabolism: The potential for metabolism in the gut wall or liver before reaching systemic circulation could also limit bioavailability.

Q3: What formulation strategies can be explored to improve the bioavailability of this compound?

Several formulation strategies, commonly used for drugs with poor bioavailability, could be adapted for this compound:

  • Lipid-Based Formulations: Encapsulating fostriecin in liposomes or solid lipid nanoparticles (SLNs) could protect it from degradation in the gastrointestinal tract, enhance its solubility, and facilitate its absorption.[6][7][8]

  • Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate fostriecin, offering protection and the potential for controlled release and targeted delivery.[9][10]

  • Prodrug Approach: Modifying the fostriecin molecule to create a more lipophilic and permeable prodrug could improve its absorption. The prodrug would then be converted to the active fostriecin molecule in the body.[11][12]

Q4: Are there any known analogues of fostriecin with potentially better in vivo properties?

Research has focused on synthesizing more stable derivatives of fostriecin to overcome the stability issues of the parent compound.[13][14] While specific in vivo bioavailability data for these analogues is not widely published, the development of more stable compounds is a critical first step toward achieving better and more consistent in vivo performance.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound in animal studies.
Potential Cause Troubleshooting Steps
Degradation of this compound in Formulation - Prepare formulations immediately before administration. - Analyze the concentration and purity of the dosing solution before and after the study. - Investigate the use of stabilizing excipients or protective delivery systems (e.g., liposomes).
Inconsistent Oral Absorption - Evaluate the impact of food on absorption by comparing fed and fasted states in your animal model. - Consider the use of permeation enhancers, but with caution regarding potential toxicity. - Explore formulations designed to improve solubility and absorption, such as self-nanoemulsifying drug delivery systems (SNEDDS).
Enterohepatic Recirculation - Conduct a biliary excretion study to determine if fostriecin or its metabolites are excreted in the bile and reabsorbed.
Issue 2: Low or undetectable plasma concentrations of this compound after oral administration.
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility - Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract. - Consider formulation approaches to enhance solubility, such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins.
Extensive First-Pass Metabolism - Perform in vitro metabolism studies using liver and intestinal microsomes to assess the metabolic stability of fostriecin. - If metabolism is high, a prodrug approach that masks the metabolic sites may be beneficial.
P-glycoprotein (P-gp) Efflux - Conduct in vitro Caco-2 cell permeability assays to determine if fostriecin is a P-gp substrate. - If P-gp efflux is confirmed, co-administration with a P-gp inhibitor could be explored in preclinical models to assess its impact on bioavailability.[4][15]

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Fostriecin (Intravenous Administration in Rats)

ParameterValueReference
Route of Administration Intravenous[2]
Dose Range 2.5 to 26.5 mg/kg (repeated daily for 5 days)[2]
Observed Toxicities Bone marrow hypocellularity, leukopenia, neutropenia, thrombocytopenia, necrosis of lymphoid tissues, and renal effects (vacuolization and necrosis of tubular epithelium).[2]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study of a Novel this compound Formulation in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Groups:

    • Group 1: this compound in saline, intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: this compound in an oral vehicle (e.g., 0.5% methylcellulose), oral gavage (e.g., 20 mg/kg).

    • Group 3: Novel this compound formulation (e.g., liposomal), oral gavage (e.g., 20 mg/kg).

  • Dosing: Administer a single dose to each animal.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: Caco-2 Permeability Assay to Assess P-glycoprotein Efflux
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Transport Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Inhibitor Arm: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A).

  • Sample Analysis: Quantify the concentration of this compound in the samples from both chambers at various time points using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that fostriecin is a substrate for P-gp.

Visualizations

Fostriecin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Fostriecin Fostriecin Cell_Membrane Fostriecin->Cell_Membrane Uptake Fostriecin_Internal Fostriecin PP2A PP2A Fostriecin_Internal->PP2A Inhibition (IC50 ~1.5-3.2 nM) PP4 PP4 Fostriecin_Internal->PP4 Inhibition (IC50 ~3 nM) Phosphorylated_Substrates Phosphorylated_Substrates PP2A->Phosphorylated_Substrates Dephosphorylation PP4->Phosphorylated_Substrates Dephosphorylation Dephosphorylated_Substrates Dephosphorylated_Substrates Cell_Cycle_Arrest Cell_Cycle_Arrest Phosphorylated_Substrates->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Phosphorylated_Substrates->Apoptosis Leads to

Caption: Fostriecin inhibits PP2A and PP4, leading to downstream effects.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation Fostriecin_API This compound API Formulation_Strategy Select Strategy (Liposomes, Nanoparticles, Prodrug) Fostriecin_API->Formulation_Strategy Optimized_Formulation Optimized Formulation Formulation_Strategy->Optimized_Formulation In_Vitro_Assays In Vitro Assays (Stability, Permeability) Optimized_Formulation->In_Vitro_Assays In_Vivo_PK In Vivo Pharmacokinetics (Animal Model) In_Vitro_Assays->In_Vivo_PK Data_Analysis Pharmacokinetic Data Analysis In_Vivo_PK->Data_Analysis Bioavailability_Assessment Assess Bioavailability Improvement Data_Analysis->Bioavailability_Assessment Bioavailability_Assessment->Formulation_Strategy Iterate/Refine

Caption: Workflow for improving this compound bioavailability.

References

Fostriecin Sodium Purity Analysis and Quality Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis and quality control of Fostriecin Sodium. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for this compound?

A1: The purity of this compound is typically specified as ≥98% as determined by High-Performance Liquid Chromatography (HPLC). However, some commercial sources may offer grades with a purity of ≥85%[1]. For research and development purposes, it is crucial to use a well-characterized batch with a detailed Certificate of Analysis.

Q2: What are the known stability issues with this compound?

A2: this compound has known stability challenges that led to the halt of its clinical trials. The molecule is a phosphate monoester and contains a lactone ring, both of which are susceptible to hydrolysis under acidic or basic conditions. Its polyene structure also makes it sensitive to oxidation and light exposure.

Q3: What are the potential impurities of this compound?

A3: Potential impurities can originate from the fermentation process, synthesis, or degradation. These may include:

  • Process-related impurities: Analogs and biosynthetic precursors from the Streptomyces pulveraceus fermentation.

  • Degradation products: Hydrolysis of the phosphate ester or lactone ring, and oxidation products of the conjugated triene system.

Q4: How should this compound be stored?

A4: this compound should be stored in a well-sealed container, protected from light, and at a low temperature, typically -20°C, to minimize degradation. It should be handled under an inert atmosphere where possible to prevent oxidation.

Troubleshooting Guide for HPLC Analysis

This guide addresses common problems encountered during the HPLC analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Interaction with active silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity, end-capped C18 or C8 column. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be within the optimal range for the column and analyte (e.g., pH 6.8).
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare mobile phase accurately by weight and degas thoroughly. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if performance deteriorates.
Loss of Resolution 1. Column aging. 2. Change in mobile phase composition.1. Replace the column with a new one of the same type. 2. Ensure the mobile phase is prepared consistently and is of high quality.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assay and Impurity Determination

This protocol describes a representative stability-indicating HPLC method for the analysis of this compound. Note: This method is a starting point and must be fully validated according to ICH guidelines before use in a regulated environment.

1. Chromatographic Conditions:

ParameterSpecification
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 268 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (90:10)

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent.

3. System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of 6 Injections ≤ 2.0%
Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.

Stress ConditionProcedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 2 hours.
Thermal Degradation Store solid this compound at 80 °C for 24 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) for 24 hours.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound
TestSpecificationMethod
Appearance White to off-white solidVisual
Identification Matches the retention time of the reference standardHPLC
Purity (Assay) ≥ 98.0%HPLC
Individual Impurity ≤ 0.5%HPLC
Total Impurities ≤ 2.0%HPLC
Water Content ≤ 2.0%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsGC-HS
Table 2: Representative Results from Forced Degradation Studies
Stress Condition% Degradation of this compoundNumber of Degradation Peaks
Acid Hydrolysis ~15%2
Base Hydrolysis ~25%3
Oxidative Degradation ~10%2
Thermal Degradation ~5%1
Photolytic Degradation ~8%1

Visualizations

Fostriecin_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_results Data Evaluation Sample Sample Dissolution Dissolve in Diluent Sample->Dissolution Reference_Standard Reference Standard Reference_Standard->Dissolution Sample_Solution Sample Solution Dissolution->Sample_Solution Standard_Solution Standard Solution Dissolution->Standard_Solution HPLC_System HPLC System Sample_Solution->HPLC_System Standard_Solution->HPLC_System Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition System_Suitability System Suitability Check Data_Acquisition->System_Suitability Purity_Calculation Purity & Impurity Calculation System_Suitability->Purity_Calculation Pass Report Final Report Purity_Calculation->Report

Caption: Workflow for this compound Purity Analysis by HPLC.

Troubleshooting_Decision_Tree start HPLC Problem Observed peak_shape Abnormal Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing? peak_shape->tailing Yes ghost_peaks Ghost Peaks Present? retention_time->ghost_peaks No solution_rt Check mobile phase preparation. Verify column temperature. retention_time->solution_rt Yes solution_ghost Use fresh, high-purity solvents. Implement needle wash. ghost_peaks->solution_ghost Yes fronting Fronting? tailing->fronting No solution_tailing Check for column overload. Adjust mobile phase pH. tailing->solution_tailing Yes split Split Peaks? fronting->split No solution_fronting Reduce sample concentration. Ensure sample is dissolved in mobile phase. fronting->solution_fronting Yes solution_split Check for column blockage. Ensure proper sample dissolution. split->solution_split Yes

Caption: Decision Tree for Troubleshooting Common HPLC Issues.

References

Fostriecin Sodium Cytotoxicity Assay Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fostriecin Sodium in cytotoxicity assays. The information is tailored for scientists and drug development professionals to help optimize their experimental workflow and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?

A1: this compound is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4). Its cytotoxic effects are primarily attributed to the inhibition of these phosphatases, which are crucial regulators of numerous signaling pathways controlling cell cycle progression and apoptosis.[1][2] By inhibiting PP2A, this compound can induce premature entry into mitosis and ultimately lead to apoptotic cell death in cancer cells.

Q2: How should I prepare and store this compound for my experiments?

A2: this compound is soluble in water and DMSO.[3][4] For cell culture experiments, it is recommended to prepare a stock solution in sterile water or DMSO. It is advisable to prepare and use solutions on the same day.[3] If storage is necessary, solutions can be stored at -20°C for up to one month.[3] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[5] The compound should be stored in a dry, dark place at -20°C for long-term stability.[4]

Q3: What are the typical IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) values for this compound are highly dependent on the target protein phosphatase. It is a potent inhibitor of PP2A and PP4, with significantly weaker activity against other phosphatases and enzymes.

Q4: Which cytotoxicity assay is best suited for this compound?

A4: Common colorimetric and fluorometric assays such as the MTT, MTS, and Resazurin assays are suitable for assessing the cytotoxic effects of this compound.[6][7][8][9] The choice of assay may depend on the specific cell line, experimental throughput, and available equipment. All these assays measure metabolic activity, which generally correlates with cell viability.

Q5: How does inhibition of PP2A by this compound lead to cell death?

A5: Protein Phosphatase 2A (PP2A) is a critical tumor suppressor that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis.[1] By inhibiting PP2A, this compound disrupts the normal dephosphorylation of key proteins in pathways such as the MAP kinase and Akt signaling pathways.[1] This disruption can lead to cell cycle arrest and the induction of apoptosis. For instance, PP2A inhibition can affect the phosphorylation status of proteins like eIF4B and subsequently the expression of anti-apoptotic proteins like XIAP, thereby promoting cell death.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are more prone to evaporation.[12]
Low signal or absorbance values Insufficient cell number, short incubation time with the assay reagent, or incorrect wavelength settings.Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment. Increase the incubation time with the MTT or resazurin reagent, and verify the correct filter or wavelength settings on the plate reader.[6][13]
High background signal in control wells Contamination of the culture medium with bacteria or yeast. Phenol red in the medium can also interfere with some assays.Use aseptic techniques to prevent contamination.[14] For colorimetric assays, use a background control containing medium and the assay reagent but no cells. Consider using phenol red-free medium if interference is suspected.[6]
Unexpectedly low cytotoxicity This compound degradation, incorrect concentration, or cell line resistance.Prepare fresh this compound solutions for each experiment.[3] Verify the concentration of your stock solution. Ensure the chosen cell line is sensitive to PP2A inhibition.
Crystals do not fully dissolve (MTT assay) Insufficient mixing or solubilization time.Increase the shaking time on an orbital shaker or gently pipette the solution up and down to aid dissolution of the formazan crystals.[6]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against various protein phosphatases.

TargetIC50Reference(s)
Protein Phosphatase 2A (PP2A)1.5 - 3.2 nM[15][16]
Protein Phosphatase 4 (PP4)3 nM[15]
Protein Phosphatase 1 (PP1)131 µM[15]
Topoisomerase II40 µM[15]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is adapted for adherent cells treated with this compound.

Materials:

  • This compound

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Read the absorbance at 590 nm within 1 hour.[6][17]

  • Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Resazurin Cytotoxicity Assay Protocol

This protocol provides a fluorometric method to assess cytotoxicity.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • Resazurin solution (0.15 mg/mL in DPBS)[13]

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired treatment duration.

  • Resazurin Addition: Add 20 µL of the resazurin solution directly to each well containing 100 µL of cell culture medium.[13]

  • Signal Development: Incubate the plate for 1-4 hours at 37°C, protected from light.[13]

  • Fluorescence Reading: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[13]

  • Data Analysis: Subtract the background fluorescence from the blank wells. Express cell viability as a percentage of the vehicle-treated control.

Visualizations

Fostriecin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Optimal Seeding Density) Fostriecin_Prep 2. This compound (Serial Dilutions) Treatment 3. Compound Incubation (e.g., 24-72h) Fostriecin_Prep->Treatment Assay_Step 4. Add Assay Reagent (MTT or Resazurin) Treatment->Assay_Step Incubation 5. Reagent Incubation (1-4h) Assay_Step->Incubation Measurement 6. Signal Measurement (Absorbance/Fluorescence) Incubation->Measurement Data_Analysis 7. Calculate % Viability (vs. Control) Measurement->Data_Analysis

Caption: Experimental workflow for this compound cytotoxicity assay.

PP2A_Signaling_Pathway cluster_downstream Downstream Effects Fostriecin This compound PP2A PP2A Fostriecin->PP2A Inhibits Akt Akt (pAkt) PP2A->Akt Dephosphorylates MAPK MAPK Pathway (e.g., ERK) PP2A->MAPK Regulates eIF4B eIF4B (p-eIF4B) PP2A->eIF4B Dephosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (Premature Mitosis) Akt->Cell_Cycle_Arrest MAPK->Cell_Cycle_Arrest XIAP XIAP (Anti-apoptotic protein) eIF4B->XIAP Regulates Apoptosis Apoptosis XIAP->Apoptosis Inhibits Cell_Cycle_Arrest->Apoptosis

Caption: Simplified PP2A signaling pathway affected by this compound.

References

Fostriecin Sodium Delivery in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fostriecin Sodium in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CI-920) is a potent antitumor antibiotic isolated from Streptomyces pulveraceus.[1] Its primary mechanism of action is the highly selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), with IC50 values in the low nanomolar range.[2][3] It is a much weaker inhibitor of topoisomerase II.[2][3] This inhibition of key phosphatases disrupts the mitotic entry checkpoint, leading to premature entry of cells into mitosis.[1]

Q2: What are the common administration routes for this compound in animal models?

The most commonly reported administration routes in preclinical animal studies are intravenous (IV) and intraperitoneal (IP).[2][4]

Q3: What are the known stability issues with this compound and how can they be addressed?

This compound has known stability and purity issues, which ultimately led to the discontinuation of its Phase I clinical trials.[1] To improve stability, especially against oxidation, it has been formulated as a sodium ascorbate salt.[1] It is crucial to handle the compound with care, minimize its time in solution before administration, and store it under recommended conditions (desiccated at -20°C).[3]

Q4: What are the major toxicities associated with this compound administration in animal models?

Preclinical studies in rats have identified several major toxicities, particularly at higher doses. These include:

  • Hematologic effects: Bone marrow hypocellularity, leukopenia, neutropenia, and thrombocytopenia.[4]

  • Lymphoid tissue effects: Diffuse necrosis of various lymphoid tissues.[4]

  • Renal effects: Increased serum BUN and creatinine, and vacuolization and necrosis of proximal and distal tubular epithelium.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in solution Poor solubility in the chosen vehicle. The compound may be coming out of solution at the desired concentration.This compound is soluble in water.[3] Ensure the vehicle is appropriate and consider gentle warming (to 37°C) or brief sonication to aid dissolution.[3] Always visually inspect the solution for particulates before administration. For intravenous use, ensure the formulation is sterile and compatible with blood.
Inconsistent or lack of antitumor efficacy in vivo Drug Instability: this compound is unstable in solution. Suboptimal Dosing or Schedule: The dose or frequency of administration may not be sufficient for the tumor model. Incorrect Administration: Improper injection technique can lead to incorrect dosing.Drug Instability: Prepare the formulation fresh for each experiment and administer it promptly. Consider formulating with sodium ascorbate to enhance stability.[1] Suboptimal Dosing or Schedule: Refer to published studies for effective dose ranges (see Tables 1 and 2). A dose-finding study may be necessary for your specific model. Incorrect Administration: Ensure proper training in intravenous or intraperitoneal injection techniques to ensure accurate delivery of the intended dose.
Severe toxicity observed in study animals (e.g., significant weight loss, lethargy) Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal model and strain. Cumulative Toxicity: Repeated dosing can lead to an accumulation of toxic effects.Dose is too high: Reduce the dose. Refer to the toxicology data in Table 2 for guidance on lethal and toxic doses in rats. The MTD will need to be determined empirically for other species. Cumulative Toxicity: Consider a less frequent dosing schedule or shorter treatment duration. Implement a humane endpoint monitoring plan to identify and manage severe toxicity early.
Difficulty with intravenous administration Small vein size in mice: The tail veins of mice can be challenging to access. Viscous formulation: The prepared formulation may be too thick for easy injection.Small vein size in mice: Use appropriate-sized needles (e.g., 27-30 gauge). Ensure the animal is adequately warmed to promote vasodilation. Practice proper restraint and injection techniques. Viscous formulation: Ensure the compound is fully dissolved and the concentration is not excessively high.

Quantitative Data Summary

Table 1: Reported In Vivo Antitumor Efficacy of this compound

Animal ModelTumor TypeAdministration RouteDosage RegimenOutcome
B6D2F1 miceSubcutaneous Colon 38 tumorsIntraperitoneal (IP)65 mg/kg, single doseCaused extensive tumor necrosis after 24 hours and significant delays in tumor growth.[2]
MiceP388 and L1210 leukemiasNot specified10 mg/mlSubstantially suppressed tumor growth.[2]

Table 2: Preclinical Toxicology of Intravenous Fostriecin in Rats

Study TypeDose Levels (mg/kg)Key Findings
Single-dose IV8.8 - 48Lethality at ≥ 35 mg/kg. Major reversible toxicities (bone marrow hypocellularity, leukopenia, neutropenia, thrombocytopenia, lymphoid necrosis) at ≥ 17.5 mg/kg. Reversible renal effects at 20 mg/kg.[4]
Repeated-dose IV (daily for 5 days)2.5 - 26.5Death at ≥ 10 mg/kg. Similar hematologic, bone marrow, lymphoid, and renal changes as the single-dose study.[4]

Experimental Protocols

Note: Detailed, step-by-step protocols for the preparation and administration of this compound are not extensively detailed in the publicly available literature. The following protocols are based on the information available and general laboratory practices. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • Analytical balance

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions. Record the body weight of each mouse before dosing.

  • Formulation Preparation (prepare fresh daily): a. Aseptically weigh the required amount of this compound powder. b. In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of sterile water for injection or PBS to achieve the desired final concentration. A concentration of 10 mg/ml has been previously reported.[2] c. Vortex the solution until the powder is completely dissolved. Visually inspect for any particulates.

  • Dosing: a. The reported effective dose for a single IP injection in B6D2F1 mice with Colon 38 tumors is 65 mg/kg.[2] b. Calculate the injection volume for each mouse based on its body weight and the final concentration of the this compound solution. c. Properly restrain the mouse and administer the calculated volume via intraperitoneal injection.

  • Post-administration Monitoring: Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or signs of distress.

Protocol 2: Intravenous (IV) Administration of this compound in Rats (Based on Preclinical Toxicology Studies)

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline or 5% dextrose in water). Note: The exact vehicle used in the Parke-Davis studies is not specified. A formulation with sodium ascorbate was used in clinical trials to improve stability.[1] The preparation of this specific formulation is not detailed in the available literature.

  • Sterile, pyrogen-free water for injection (if needed for initial dissolution)

  • Sterile syringes and needles appropriate for rat tail vein injection (e.g., 27-30 gauge)

  • Warming device for the animal (e.g., heat lamp)

  • Analytical balance

Procedure:

  • Animal Preparation: Acclimatize the rats to the experimental conditions. Record the body weight of each rat before dosing.

  • Formulation Preparation (prepare fresh daily): a. Aseptically weigh the required amount of this compound powder. b. Dissolve the powder in the chosen sterile vehicle to the desired concentration. c. Ensure the solution is clear and free of particulates before drawing it into the syringe.

  • Dosing: a. Dose ranges from preclinical toxicology studies in rats were between 2.5 and 48 mg/kg.[4] b. Calculate the injection volume based on the rat's body weight and the solution concentration. c. Warm the rat to induce vasodilation of the tail veins. d. Properly restrain the rat and administer the calculated volume via slow intravenous injection into a lateral tail vein.

  • Post-administration Monitoring: Closely monitor the animals for signs of acute and delayed toxicity as described in the toxicology summary (Table 2).

Visualizations

Fostriecin_Signaling_Pathway Fostriecin This compound PP2A_PP4 Protein Phosphatase 2A (PP2A) Protein Phosphatase 4 (PP4) Fostriecin->PP2A_PP4 Inhibition Mitotic_Entry_Checkpoint Mitotic Entry Checkpoint Fostriecin->Mitotic_Entry_Checkpoint Disrupts via PP2A/PP4 inhibition PP2A_PP4->Mitotic_Entry_Checkpoint Maintains Premature_Mitosis Premature Mitosis Mitotic_Entry_Checkpoint->Premature_Mitosis Prevents Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Premature_Mitosis->Cell_Cycle_Arrest

Caption: Proposed signaling pathway of this compound leading to cell cycle disruption.

Fostriecin_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Weigh 1. Weigh this compound Dissolve 2. Dissolve in sterile vehicle (e.g., water, PBS, or saline) Weigh->Dissolve Verify 3. Verify complete dissolution Dissolve->Verify Animal_Weight 4. Record animal body weight Verify->Animal_Weight Calculate_Dose 5. Calculate injection volume Animal_Weight->Calculate_Dose Inject 6. Administer via IP or IV route Calculate_Dose->Inject Monitor_Toxicity 7. Monitor for toxicity (weight loss, clinical signs) Inject->Monitor_Toxicity Measure_Tumor 8. Measure tumor volume Inject->Measure_Tumor Analyze_Data 9. Analyze and report data Monitor_Toxicity->Analyze_Data Measure_Tumor->Analyze_Data

References

Fostriecin Sodium half-life in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of Fostriecin sodium in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2] It exhibits significantly weaker inhibition of Protein Phosphatase 1 (PP1) and Topoisomerase II.[1][3] Its antitumor properties are primarily attributed to the inhibition of PP2A and PP4, which leads to premature entry into mitosis and subsequent apoptosis in cancer cells.[4][5]

Q2: What is the half-life of this compound in cell culture media?

A precise half-life for this compound in specific cell culture media like DMEM or RPMI has not been definitively established in publicly available literature. However, it is crucial to note that Fostriecin is known for its inherent instability.[6][7][8] Its lactone ring is sensitive to oxidation, light, and pH changes, with activity greatly reduced at pH levels below 5.5 or above 7.5.[2][9] This instability was a significant factor in the discontinuation of its clinical trials.[6][7][8] Therefore, for experimental purposes, it should be considered to have a limited half-life in aqueous solutions, and fresh preparations are highly recommended for each experiment.

Q3: How should I prepare and store this compound solutions?

This compound is soluble in water.[3] Due to its instability, it is recommended to prepare fresh stock solutions for each experiment. If short-term storage is necessary, it should be stored at -20°C and protected from light. To enhance stability, formulation with an antioxidant like ascorbic acid has been used in clinical settings.[6][10]

Q4: What are the typical working concentrations for this compound in cell culture?

The effective concentration of Fostriecin can vary depending on the cell line and experimental goals. As a potent inhibitor of PP2A, its IC50 value is in the low nanomolar range (around 1.5-3.2 nM).[1][11] However, cellular uptake and stability can influence the required concentration in culture. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Problem 1: I am not observing the expected biological effect of this compound in my cell culture experiments.

  • Cause: Degradation of this compound.

    • Solution: Due to its inherent instability, prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. The lactone ring is sensitive to pH, so ensure the pH of your media and solutions is within a neutral range (pH 7.2-7.4).[2][9]

  • Cause: Suboptimal concentration.

    • Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.

  • Cause: Cell line resistance.

    • Solution: While Fostriecin is a potent inhibitor, cellular responses can vary. Confirm the expression and activity of PP2A and PP4 in your cell line.

Problem 2: I am observing high variability between replicate experiments.

  • Cause: Inconsistent this compound activity.

    • Solution: This is likely due to the compound's instability. Ensure that fresh solutions are used for each replicate and that the time between solution preparation and application to cells is consistent. Protect the compound and its solutions from light.

  • Cause: Issues with cell culture conditions.

    • Solution: Maintain consistent cell densities, passage numbers, and media conditions across all experiments to minimize variability.

Quantitative Data Summary

ParameterValueReference(s)
IC50 for PP2A 1.5 - 3.2 nM[1][11]
IC50 for PP4 3 nM[1]
IC50 for PP1 131 µM[1][11]
IC50 for Topoisomerase II 40 µM[1][3]

Experimental Protocols

Protocol: Determination of this compound Stability in Cell Culture Medium

This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM, RPMI) supplemented with serum and antibiotics as required for your cell line.

  • Sterile, light-protected microcentrifuge tubes or vials.

  • Incubator set to 37°C with 5% CO2.

  • A method for quantifying Fostriecin activity (e.g., a PP2A activity assay kit).

  • High-performance liquid chromatography (HPLC) system for direct measurement of compound concentration (optional, but more precise).

Procedure:

  • Preparation of Fostriecin Solution: Prepare a stock solution of this compound in sterile water at a known concentration.

  • Incubation in Medium: Dilute the Fostriecin stock solution to a final working concentration in your pre-warmed cell culture medium in several sterile, light-protected tubes.

  • Time Points: Place the tubes in a 37°C, 5% CO2 incubator. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube for analysis. The "0 hour" time point should be processed immediately after preparation.

  • Sample Analysis (Activity-Based):

    • At each time point, take an aliquot of the Fostriecin-containing medium.

    • Use this aliquot in a PP2A activity assay according to the manufacturer's instructions.

    • Compare the inhibition of PP2A activity by the incubated Fostriecin solution to that of a freshly prepared solution at the same concentration.

  • Sample Analysis (HPLC-Based):

    • At each time point, flash-freeze the sample in liquid nitrogen and store at -80°C until analysis.

    • Analyze the concentration of intact this compound using a validated HPLC method.

  • Data Analysis:

    • Plot the remaining Fostriecin activity or concentration against time.

    • Calculate the half-life (t1/2) from the decay curve. This can be done by fitting the data to a first-order decay model.

Visualizations

Fostriecin_Signaling_Pathway cluster_0 Cellular Processes Mitotic Entry Mitotic Entry Apoptosis Apoptosis Mitotic Entry->Apoptosis Leads to (in cancer cells) Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Inhibits PP4 PP4 Fostriecin->PP4 Inhibits Phosphoproteins Phosphoproteins PP2A->Phosphoproteins Dephosphorylates PP4->Phosphoproteins Dephosphorylates Phosphoproteins->Mitotic Entry Regulates

Caption: Fostriecin inhibits PP2A and PP4, leading to altered phosphorylation states and premature mitotic entry.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare fresh Fostriecin stock solution B Dilute to working concentration in pre-warmed medium A->B C Incubate at 37°C, 5% CO2 in light-protected tubes B->C D Collect samples at different time points (0, 2, 4, 8, 12, 24h) C->D E Measure remaining activity (PP2A assay) or concentration (HPLC) D->E F Plot decay curve and calculate half-life (t1/2) E->F

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Fostriecin Sodium Analog Synthesis: A Technical Support Center for Improved Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Fostriecin sodium analogs with improved stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Fostriecin analogs.

QuestionPossible Cause(s)Suggested Solution(s)
Why is my Fostriecin analog showing low yield after purification? Compound Instability: Fostriecin and its analogs are known to be unstable under certain conditions. The inhibitory activity of fostriecin can be greatly reduced by even a brief exposure to weak acid (pH <5.5) or base (pH >7.5).[1] Purification Challenges: The polarity of the molecule and the presence of multiple stereoisomers can make purification by chromatography challenging, leading to product loss.pH Control: Maintain a strict pH range between 5.5 and 7.5 during all purification and storage steps.[1] Use buffered solutions (e.g., phosphate buffer at pH 6.8) for chromatography and lyophilization.[1] Optimized Chromatography: Use reversed-phase HPLC with a C8 or C18 column. A gradient elution with acetonitrile in a phosphate buffer is often effective.[1] Multiple chromatographic steps may be necessary to achieve high purity.
I am observing unexpected side products in my reaction mixture. What could be the reason? Side Reactions during Coupling: Cross-coupling reactions, such as Suzuki or Stille couplings, used to introduce the polyene side chain can be challenging and may lead to homocoupling of the reactants or other side products. The vinylboronic acid coupling partner for fostriecin can be particularly difficult to work with.[2] Protecting Group Issues: Incomplete deprotection or side reactions involving protecting groups can lead to a mixture of products.Optimize Coupling Conditions: Carefully screen reaction conditions, including the catalyst, ligands, base, and solvent. A late-stage chemoenzymatic derivatization of an advanced intermediate can be a more efficient approach.[2] Protecting Group Strategy: Choose robust protecting groups that can be removed under mild conditions without affecting the sensitive functionalities of the molecule. A staged protection/deprotection sequence may be necessary.
My final compound shows poor stability during storage. How can I improve it? Inherent Instability of the Lactone Ring: The α,β-unsaturated δ-lactone moiety in Fostriecin is susceptible to hydrolysis, especially outside the optimal pH range. Oxidation of the Polyene Chain: The conjugated triene system is prone to oxidation, which can be accelerated by light and air.Analog Design: Synthesize analogs with modifications to the lactone ring to increase its stability. For example, creating saturated lactones or analogs lacking the lactone entirely have been explored. Storage Conditions: Store the final compound as a lyophilized solid at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
The enzymatic C-H oxidation step in my chemoenzymatic synthesis is inefficient. What can I do? Low Enzyme Activity/Stability: The P450 enzyme used for the oxidation might have low turnover numbers or denature during the reaction. Poor Substrate Binding: The non-native substrate may not bind efficiently to the enzyme's active site.Enzyme Engineering: Use rational enzyme engineering to improve the activity and stability of the enzyme. Use of Additives: The concurrent use of small molecule additives can improve enzyme activity. Buffer Optimization: Using a phosphate-based buffer for lysis, purification, and storage can help maintain the stability and activity of the enzyme.[2]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Fostriecin and its analogs?

Fostriecin is a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[3] It has been shown to covalently bind to the Cys269 residue of the PP2A catalytic subunit (PP2Ac) through its α,β-unsaturated lactone moiety via a conjugate addition reaction. This covalent modification leads to the inhibition of the phosphatase activity.

2. Why were the clinical trials of Fostriecin halted?

Phase I clinical trials of Fostriecin were discontinued due to issues with the compound's storage instability and unpredictable chemical purity.[1][2] This has motivated further research into the synthesis of more stable and pure analogs.

3. What are the key structural features of Fostriecin required for its activity?

Structure-activity relationship (SAR) studies have revealed that the phosphate monoester and the unsaturated lactone are crucial for the potent inhibitory activity of Fostriecin against PP2A.

4. What synthetic strategies are used to produce Fostriecin and its analogs?

Several total syntheses of Fostriecin have been reported, often involving 17 to 34 steps.[2] More recent approaches focus on modular and convergent strategies to reduce the number of steps and allow for the facile generation of analogs. A notable example is a chemoenzymatic approach that provides Fostriecin and its analogs in 9 steps.[2]

5. How can the stability of Fostriecin analogs be assessed?

A stability-indicating high-performance liquid chromatography (HPLC) method can be developed to assess the stability of Fostriecin analogs. This involves subjecting the analog to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and then using HPLC to separate the intact drug from its degradation products. The rate of degradation can then be quantified.

Data Presentation

Inhibitory Activity of Fostriecin and Related Compounds against Protein Phosphatases
CompoundPP1 IC₅₀ (µM)PP2A IC₅₀ (nM)PP4 IC₅₀ (nM)PP5 IC₅₀ (µM)
Fostriecin 451.53.0~50
Fostriecin (from another study) 1313.2--

Data compiled from multiple sources. Note that IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Assay
  • Preparation of Stock Solution: Accurately weigh and dissolve the Fostriecin analog in a suitable solvent (e.g., methanol or a buffer at neutral pH) to obtain a stock solution of known concentration.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) at a specific temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at a specific temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Sample Preparation for HPLC: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution system is typically used. For example, Mobile Phase A: 0.05 M phosphate buffer (pH 6.8) and Mobile Phase B: Acetonitrile. The gradient can be programmed from a low to a high percentage of Mobile Phase B over a certain time.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 268 nm for Fostriecin).

    • Analysis: Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. The method should be validated for specificity, linearity, accuracy, and precision.

Visualizations

Signaling Pathway of Fostriecin Inhibition

Fostriecin_Signaling_Pathway Fostriecin Fostriecin Analog PP2A Protein Phosphatase 2A (PP2A) (Active) Fostriecin->PP2A Covalent Binding (to Cys269) PP2A_inhibited PP2A-Fostriecin Complex (Inactive) Phospho_Substrate Phosphorylated Substrate (e.g., proteins involved in cell cycle) PP2A_inhibited->Phospho_Substrate Inhibition Dephospho_Substrate Dephosphorylated Substrate Phospho_Substrate->Dephospho_Substrate Dephosphorylation Cellular_Response Cell Cycle Arrest, Apoptosis Phospho_Substrate->Cellular_Response Accumulation leads to

Caption: Fostriecin covalently inhibits PP2A, leading to cell cycle arrest.

General Experimental Workflow for Fostriecin Analog Synthesis

Fostriecin_Analog_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Starting Materials (e.g., (R)-1,2,4-butanetriol) Fragment_Prep Fragment Preparation (Multiple Steps) Start->Fragment_Prep Coupling Fragment Coupling (e.g., Cross-Coupling) Fragment_Prep->Coupling Modification Functional Group Modification & Protection Coupling->Modification Final_Steps Final Synthetic Steps (e.g., Phosphorylation) Modification->Final_Steps Crude_Product Crude Analog Final_Steps->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Fostriecin Analog Characterization->Final_Product

Caption: A generalized workflow for the synthesis of Fostriecin analogs.

References

Validation & Comparative

Fostriecin Sodium: A Comparative Guide to a Potent PP2A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fostriecin Sodium with other prominent Protein Phosphatase 2A (PP2A) inhibitors. The information presented is curated from experimental data to assist researchers in making informed decisions for their drug development and scientific research endeavors.

At a Glance: this compound vs. Key Competitors

This compound, a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and the related PP4, has garnered significant interest as a potential anti-cancer agent.[1][2] Its mechanism of action, primarily through the inhibition of these critical cellular phosphatases, leads to cell cycle arrest and apoptosis in cancer cells.[3][4] This guide provides a comparative analysis of this compound against other well-known PP2A inhibitors, including Okadaic Acid, Calyculin A, Cantharidin, and the clinical-stage inhibitor LB-100.

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy and potential for off-target effects of a phosphatase inhibitor are determined by its potency (IC50) and selectivity against a panel of related phosphatases. The following table summarizes the available data for this compound and its counterparts.

InhibitorPP1 (IC50)PP2A (IC50)PP2B (IC50)PP4 (IC50)PP5 (IC50)Topoisomerase II (IC50)
This compound 131 µM[2]1.5 - 3.2 nM[1][2]No inhibition[1]3 nM[1]50,000 - 70,000 nM40 µM[1]
Okadaic Acid 15 - 500 nM0.1 - 1 nM4,000 - 5,000 nM~0.1 nM3.5 nMNot Reported
Calyculin A ~2 nM0.5 - 1 nMNot ReportedNot ReportedNot ReportedNot Reported
Cantharidin 1.7 - 1.8 µM0.16 - 0.2 µMHigh concentrations requiredNot ReportedNot ReportedNot Reported
LB-100 Not Reported0.85 - 3.87 µM (in cells)[5]Not ReportedNot ReportedInhibits PPP5C[6]Not Reported

Performance in Preclinical and Clinical Settings

This compound: Preclinical studies have demonstrated the anti-tumor activity of Fostriecin.[3] In vivo studies in rats identified the kidney as a target organ for toxicity at higher doses, with effects including increased serum BUN and creatinine.[7] A Phase I clinical trial was initiated to evaluate Fostriecin's safety and efficacy in cancer patients. However, the trial was halted before determining the maximum tolerated dose due to issues with the stability and purity of the clinical supply of the natural product.[8] Despite this setback, the promising preclinical data and the potential for synthetic derivatives to overcome these limitations maintain interest in Fostriecin as a therapeutic candidate.

Other PP2A Inhibitors:

  • Okadaic Acid: Widely used as a research tool to study PP2A function, Okadaic Acid is also a known tumor promoter.[6][9] Its use in preclinical cancer models has helped to elucidate the role of PP2A in cancer progression.[10][11] However, its toxicity profile has limited its therapeutic development.

  • Calyculin A: Similar to Okadaic Acid, Calyculin A is a potent PP2A inhibitor and a valuable research tool. It has also been shown to be a potent tumor promoter in mouse skin models.[12]

  • Cantharidin: This natural toxin has a long history in traditional medicine and has been investigated for its anti-tumor properties.[1][13] Preclinical studies have shown its ability to inhibit melanoma cell proliferation and retard tumor growth in xenograft models.[14] However, its clinical application has been hindered by its significant toxicity.[15] Efforts are ongoing to develop less toxic derivatives.[16]

  • LB-100: This synthetic PP2A inhibitor has progressed to clinical trials.[17][18] Preclinical studies have shown that LB-100 can sensitize cancer cells to chemotherapy and immunotherapy.[19] A key finding is that LB-100 is a prodrug that is converted to its active form, endothall, which is a potent PP2A inhibitor.[20] Clinical trials are currently evaluating the safety and efficacy of LB-100 in various cancers, including ovarian and colorectal cancer.[17][20]

Experimental Protocols

Phosphatase Activity Assay

This protocol describes a colorimetric assay to determine the activity of protein phosphatases using the substrate p-nitrophenylphosphate (pNPP).

Materials:

  • Purified protein phosphatase (e.g., PP2A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)

  • p-Nitrophenylphosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the Assay Buffer.

  • In a 96-well plate, add a fixed amount of the purified protein phosphatase to each well.

  • Add the serially diluted inhibitor to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the pNPP substrate solution to each well.

  • Incubate the plate at 30°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the Stop Solution to each well. The dephosphorylation of pNPP by the phosphatase results in the formation of a yellow product, p-nitrophenol.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells (no inhibitor).

  • The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cultured cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 96-well cell culture plate

  • Test inhibitor (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the solvent used to dissolve the inhibitor).

  • Incubate the plate for a specific period (e.g., 48 or 72 hours) in a cell culture incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PP2A and a typical experimental workflow for evaluating PP2A inhibitors.

PP2A_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PP2A PP2A PP2A->Raf PP2A->MEK Fostriecin This compound Fostriecin->PP2A

Caption: PP2A's role in the MAPK/ERK signaling pathway.

Experimental_Workflow Inhibitor_Screening Inhibitor Screening (Phosphatase Assay) Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Inhibitor_Screening->Cytotoxicity_Assay Identify Potent Inhibitors In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Cytotoxicity_Assay->In_Vivo_Efficacy Select Lead Compounds Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials Evaluate Safety and Efficacy

Caption: A typical workflow for PP2A inhibitor drug discovery.

References

A Comparative Guide to Fostriecin Sodium and Okadaic Acid: Potent Serine/Threonine Protein Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fostriecin Sodium and Okadaic Acid, two widely utilized inhibitors of serine/threonine protein phosphatases. This document aims to deliver an objective analysis of their biochemical properties, inhibitory activities, and cellular effects, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Overview and Mechanism of Action

This compound and Okadaic Acid are invaluable chemical probes for dissecting cellular signaling pathways regulated by reversible phosphorylation. Both compounds potently inhibit specific members of the phosphoprotein phosphatase (PPP) family, leading to the hyperphosphorylation of numerous cellular proteins. However, their selectivity profiles and, consequently, their downstream biological effects, exhibit notable differences.

This compound is a water-soluble phosphate monoester produced by the bacterium Streptomyces pulveraceus.[1][2][3] It is a highly potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2][3] Its antitumor properties were initially attributed to weak inhibition of topoisomerase II, but it is now understood that its primary mechanism of action is the potent inhibition of PP2A and PP4, which leads to mitotic arrest and apoptosis.[3][4]

Okadaic Acid is a lipophilic polyether toxin produced by marine dinoflagellates.[5][6][7][8] It is a potent inhibitor of several serine/threonine protein phosphatases, with a particularly high affinity for PP2A.[5][9][10] It also inhibits PP1, PP4, and PP5, albeit with lower potency.[5] Its ability to induce diarrheic shellfish poisoning is a well-known toxic effect, but in a research context, it serves as a powerful tool to study cellular processes governed by phosphorylation.[6][7][8]

Comparative Data

The following tables summarize the key quantitative data for this compound and Okadaic Acid, providing a direct comparison of their inhibitory activities and physical properties.

Table 1: Inhibitory Activity (IC50) Against Serine/Threonine Protein Phosphatases
Protein PhosphataseThis compound (IC50)Okadaic Acid (IC50)
PP1 131 µM[1][2][11]15-50 nM[5][9][10]
PP2A 1.5 - 3.2 nM[1][2][11]0.1 - 0.3 nM[5][9][10]
PP2B (Calcineurin) No apparent inhibition[1][2]Inhibited at higher concentrations[9][10]
PP4 3 nM[1][2]0.1 nM[5]
PP5 Weak inhibition3.5 nM[5]
Topoisomerase II 40 µM[1][2]Not a primary target
Table 2: Physicochemical Properties
PropertyThis compoundOkadaic Acid
Molecular Formula C₁₉H₂₆NaO₉P[12]C₄₄H₆₈O₁₃[7]
Molecular Weight 452.37 g/mol [2][12]805.0 g/mol [7]
Solubility Soluble in water (up to 100 mM)[2]Soluble in DMSO and ethanol[9]
Source Streptomyces pulveraceus[1][2]Marine dinoflagellates[5][7]

Signaling Pathways and Cellular Effects

The differential inhibition of protein phosphatases by this compound and Okadaic Acid leads to distinct downstream signaling consequences.

This compound's high selectivity for PP2A and PP4 makes it a more specific tool for studying the roles of these particular phosphatases. Inhibition of PP2A and PP4 by Fostriecin disrupts the regulation of key cell cycle proteins, leading to premature mitotic entry and subsequent apoptosis, which is the basis for its antitumor activity.[4][13]

Fostriecin_Pathway Fostriecin This compound PP2A PP2A Fostriecin->PP2A inhibits PP4 PP4 Fostriecin->PP4 inhibits CellCycleProteins Cell Cycle Regulatory Proteins (e.g., Cdk1/Cyclin B) PP2A->CellCycleProteins dephosphorylates Phosphorylation Increased Phosphorylation PP4->CellCycleProteins dephosphorylates Mitosis Premature Mitotic Entry Phosphorylation->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Figure 1. Signaling pathway of this compound.

Okadaic Acid , with its broader inhibition profile, affects a wider range of cellular processes. Its potent inhibition of PP2A also disrupts cell cycle control. However, its significant inhibition of PP1 impacts other pathways, including glycogen metabolism and muscle contraction.[14] The hyperphosphorylation of tau protein induced by Okadaic Acid is a key feature in experimental models of Alzheimer's disease.[5][15]

Okadaic_Acid_Pathway OkadaicAcid Okadaic Acid PP2A PP2A OkadaicAcid->PP2A inhibits (potent) PP1 PP1 OkadaicAcid->PP1 inhibits OtherPPs Other PPs (PP4, PP5) OkadaicAcid->OtherPPs inhibits CellCycleProteins Cell Cycle Proteins PP2A->CellCycleProteins dephosphorylates Tau Tau Protein PP2A->Tau dephosphorylates MetabolicEnzymes Metabolic Enzymes PP1->MetabolicEnzymes dephosphorylates Hyperphosphorylation Hyperphosphorylation CellCycleArrest Cell Cycle Arrest Hyperphosphorylation->CellCycleArrest Neurotoxicity Neurotoxicity Hyperphosphorylation->Neurotoxicity MetabolicDysregulation Metabolic Dysregulation Hyperphosphorylation->MetabolicDysregulation

Figure 2. Signaling pathway of Okadaic Acid.

Experimental Protocols

The following provides a generalized protocol for a key experiment used to characterize and compare serine/threonine protein phosphatase inhibitors.

Protein Phosphatase Inhibition Assay (Colorimetric)

This protocol is a common method to determine the IC50 values of inhibitors like this compound and Okadaic Acid.

Materials:

  • Purified protein phosphatase (e.g., recombinant PP1 or PP2A)

  • Inhibitor stock solutions (this compound and Okadaic Acid)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 5 mM DTT

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified protein phosphatase in assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a serial dilution of the inhibitors (this compound and Okadaic Acid) in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 20 µL of the diluted protein phosphatase.

    • Add 10 µL of the serially diluted inhibitor or vehicle control to the respective wells.

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the pNPP substrate solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear phase.

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Enzyme Prepare Enzyme Dilution Add_Enzyme Add Enzyme to 96-well Plate Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor/ Vehicle Prep_Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (30°C, 10 min) Add_Inhibitor->Pre_Incubate Add_Substrate Add pNPP Substrate Pre_Incubate->Add_Substrate Incubate Incubate (30°C, 15-30 min) Add_Substrate->Incubate Stop_Reaction Stop Reaction (add NaOH) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Figure 3. Experimental workflow for a protein phosphatase inhibition assay.

Conclusion

This compound and Okadaic Acid are both potent inhibitors of serine/threonine protein phosphatases, but their distinct selectivity profiles make them suitable for different research applications.

  • This compound is the preferred choice for studies specifically targeting PP2A and PP4 , offering high selectivity and lower off-target effects on PP1. Its water solubility is an added advantage for in vitro assays.

  • Okadaic Acid is a more broad-spectrum inhibitor of the PPP family. While it is a powerful tool for inducing a general state of protein hyperphosphorylation, researchers should be mindful of its effects on multiple phosphatases when interpreting results.

The selection between these two inhibitors should be guided by the specific research question and the desired level of target selectivity. This guide provides the foundational data and protocols to assist in making an informed decision for your experimental design.

References

Fostriecin Sodium: A Comparative Analysis of Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncology research, the quest for more effective and targeted therapeutic agents is perpetual. Fostriecin sodium, a potent and selective inhibitor of protein phosphatase 2A (PP2A) and 4 (PP4), has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the efficacy of this compound against standard chemotherapy agents, supported by available preclinical data.

Mechanism of Action: A Divergence from Classical Chemotherapy

Standard chemotherapy agents, such as doxorubicin and paclitaxel, primarily function by inducing widespread DNA damage or interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This compound, however, employs a more targeted approach. Initially investigated as a weak topoisomerase II inhibitor, its primary mechanism of antitumor activity is now understood to be the potent and selective inhibition of PP2A and PP4. These serine/threonine phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A and PP4, Fostriecin disrupts the normal cell cycle checkpoints, forcing cancer cells into premature and abnormal mitosis, ultimately leading to cell death.

Simplified Signaling Pathway of this compound Fostriecin This compound PP2A_PP4 PP2A / PP4 Fostriecin->PP2A_PP4 Inhibits CellCycle_Proteins Key Cell Cycle Regulatory Proteins (e.g., Cdk1/Cyclin B) PP2A_PP4->CellCycle_Proteins Dephosphorylates (Regulates) Mitotic_Entry Uncontrolled Mitotic Entry CellCycle_Proteins->Mitotic_Entry Promotes (when phosphorylated) Apoptosis Apoptosis Mitotic_Entry->Apoptosis

Caption: Simplified pathway of Fostriecin's action.

Preclinical Efficacy: In Vitro Studies

In vitro studies have demonstrated the promising antitumor activity of this compound across a range of human cancer cell lines. A significant preclinical evaluation was conducted using a human tumor cloning assay, which assesses the ability of a drug to inhibit the formation of tumor cell colonies.

Human Tumor Cloning Assay Data

The following table summarizes the in vitro response rates of various tumor types to this compound (also known as CI-920) in a human tumor cloning assay. A response was defined as a greater than 50% decrease in tumor colony forming units.

Tumor TypeThis compound (CI-920) Response Rate (1.0 µg/ml, 1-hr exposure)
Ovarian Cancer33% (5/15)[1]
Breast Cancer42% (5/12)[1]
Lung Cancer36% (4/11)[1]
Overall 35% (15/43) [1]

This study highlighted that this compound exhibited significant antitumor activity at a concentration considered to be clinically achievable.[1] Furthermore, the data suggested a lack of cross-resistance with several established cytotoxic agents, indicating its potential efficacy in tumors that have developed resistance to standard chemotherapies.[1]

Comparative Efficacy Data from the NCI-60 Human Tumor Cell Line Screen

While direct head-to-head comparative studies in the published literature are limited, the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) has screened thousands of compounds, including this compound (NSC 339638), against a panel of 60 human cancer cell lines. This publicly accessible data allows for a comparative analysis of its activity with standard chemotherapeutic agents.

The following table presents a summary of the mean graph midpoint (MGM) values for this compound and two standard chemotherapy drugs, doxorubicin and paclitaxel, across the NCI-60 cell line panel. The MGM represents the average GI50 (concentration causing 50% growth inhibition) across all cell lines, providing a general measure of potency.

CompoundNSC NumberMean Graph Midpoint (Molar)
Fostriecin3396381.95 x 10-7
Doxorubicin1231271.12 x 10-7
Paclitaxel1259734.37 x 10-9

Data sourced from the NCI DTP database.

This data indicates that, on average, paclitaxel is the most potent of the three compounds in the NCI-60 screen, followed by doxorubicin and then Fostriecin. However, it is crucial to note that the pattern of activity and efficacy against specific cancer cell lines can vary significantly. The value of Fostriecin may lie in its unique mechanism of action and its potential to overcome resistance to standard agents.

Experimental Protocols

Human Tumor Cloning Assay

Objective: To assess the in vitro cytotoxic activity of this compound against fresh human tumor cells.

Methodology:

  • Tumor Collection: Fresh tumor specimens were obtained from patients and mechanically and enzymatically dissociated into a single-cell suspension.

  • Drug Exposure: Tumor cells were incubated with this compound at a concentration of 1.0 µg/ml for 1 hour.

  • Cell Culture: Following drug exposure, cells were washed and plated in a two-layer soft agar system.

  • Colony Formation: Plates were incubated for approximately 14-21 days to allow for the formation of tumor cell colonies.

  • Data Analysis: The number of colonies in treated plates was compared to untreated control plates to determine the percentage of growth inhibition. A response was defined as a ≥50% reduction in the number of tumor colony-forming units.[1]

Human Tumor Cloning Assay Workflow Tumor_Specimen Fresh Tumor Specimen Single_Cell_Suspension Single-Cell Suspension Tumor_Specimen->Single_Cell_Suspension Drug_Incubation Incubation with Fostriecin (1.0 µg/ml, 1 hr) Single_Cell_Suspension->Drug_Incubation Plating Plating in Soft Agar Drug_Incubation->Plating Incubation Incubation (14-21 days) Plating->Incubation Colony_Counting Colony Counting & Analysis Incubation->Colony_Counting

References

Validating Fostriecin Sodium's On-Target Effects with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fostriecin Sodium's performance against small interfering RNA (siRNA) in targeting Protein Phosphatase 2A (PP2A). This guide includes supporting experimental data and detailed protocols to validate the on-target effects of this compound.

This compound is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), key serine/threonine phosphatases involved in cell cycle regulation.[1][2] Its antitumor properties stem from its ability to induce mitotic arrest and subsequent apoptosis by inhibiting PP2A activity.[1][3] To rigorously validate that the observed cellular effects of this compound are indeed a direct consequence of PP2A inhibition, a comparison with a genetic approach, such as siRNA-mediated knockdown of the PP2A catalytic subunit (PP2Ac), is essential. This guide outlines the experimental framework for such a comparison, providing quantitative data and detailed methodologies.

Comparative Analysis of this compound and PP2A siRNA

The on-target effects of this compound can be validated by comparing its phenotypic consequences to those induced by the specific knockdown of its primary target, PP2A. Key parameters for comparison include cell viability, induction of apoptosis, and cell cycle progression.

ParameterThis compoundPP2A siRNANegative Control siRNAUntreated Control
Inhibitor/Target PP2A/PP4PP2A Catalytic Subunit (PPP2CA)Non-targeting sequenceN/A
IC50 (PP2A) ~1.5 - 3.2 nM[1][4]N/AN/AN/A
Cell Viability (% of Control) DecreasedDecreasedNo significant change100%
Apoptosis (% of Apoptotic Cells) IncreasedIncreasedNo significant changeBaseline
Cell Cycle Analysis G2/M ArrestG2/M ArrestNormal DistributionNormal Distribution

Table 1: Comparative Effects of this compound and PP2A siRNA. This table summarizes the expected outcomes when comparing the effects of this compound with PP2A siRNA. The data presented is a representative synthesis from multiple studies. Actual values will vary depending on the cell line, concentration, and experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach, the following diagrams illustrate the PP2A signaling pathway in mitosis and the workflow for comparing this compound and PP2A siRNA.

Fostriecin_PP2A_Pathway cluster_upstream Upstream Regulators cluster_pp2a PP2A Complex cluster_outcome Cellular Outcome CDK1 CDK1/Cyclin B PP2A PP2A CDK1->PP2A Phosphorylates & Inactivates PLK1 PLK1 PLK1->PP2A Phosphorylates & Inactivates APC_C APC/C PP2A->APC_C Dephosphorylates & Activates Wee1 Wee1 PP2A->Wee1 Dephosphorylates & Inactivates Cdc25 Cdc25 PP2A->Cdc25 Dephosphorylates & Activates Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Fostriecin This compound Fostriecin->PP2A Inhibits siRNA PP2A siRNA siRNA->PP2A Knocks Down

Figure 1: this compound and PP2A in Mitotic Regulation. This diagram illustrates the central role of PP2A in controlling mitotic entry and progression. This compound and PP2A siRNA both lead to the inhibition of PP2A, resulting in mitotic arrest and subsequent apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays (48-72h post-treatment) cluster_validation Target Validation cluster_analysis Data Analysis & Comparison Start Seed Cancer Cells (e.g., HeLa, Jurkat) Treatment Treat with: - this compound - PP2A siRNA - Negative Control siRNA - Untreated Control Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (for PP2A knockdown confirmation) Treatment->WesternBlot (siRNA groups) Analysis Quantitative Comparison of Phenotypic Effects Viability->Analysis Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Figure 2: Experimental Workflow. This diagram outlines the key steps for comparing the on-target effects of this compound with PP2A siRNA.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human cervical cancer (HeLa) or human T-cell leukemia (Jurkat) cell lines are suitable models.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Treat cells with a final concentration range of 10 nM to 1 µM for 48-72 hours.

  • siRNA Transfection:

    • Use a validated siRNA sequence targeting the alpha isoform of the PP2A catalytic subunit (PPP2CA). A non-targeting siRNA should be used as a negative control.

    • Transfect cells using a lipid-based transfection reagent according to the manufacturer's protocol. A final siRNA concentration of 20-50 nM is typically effective.

Western Blot for PP2A Knockdown Validation
  • Cell Lysis: After 48-72 hours of transfection, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the PP2A catalytic subunit (α-isoform) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Cell Viability Assay (MTT Assay)
  • Procedure:

    • Seed cells in a 96-well plate and treat as described above.

    • After the incubation period, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Procedure:

    • Treat cells as described above.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Procedure:

    • Treat cells as described above.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This guide provides a comprehensive framework for validating the on-target effects of this compound by direct comparison with siRNA-mediated knockdown of PP2A. The congruence of phenotypic outcomes, such as decreased cell viability, increased apoptosis, and G2/M cell cycle arrest, between this compound treatment and PP2A siRNA provides strong evidence for the on-target activity of the compound. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers in the fields of cancer biology and drug development.

References

Unraveling the Potency of Fostriecin Sodium: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the intricate relationship between the structure of Fostriecin Sodium and its biological activity is paramount for designing more potent and selective anticancer agents. This guide provides a comprehensive comparison of this compound and its key analogs, supported by experimental data and detailed methodologies, to illuminate the structural determinants of its potent inhibitory effects on protein phosphatases.

Fostriecin, a phosphate monoester originally isolated from Streptomyces pulveraceus, has garnered significant attention for its promising antitumor properties.[1][2] Its primary mechanism of action involves the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), key regulators of cellular processes, including cell cycle progression.[2][3][4] However, challenges related to its stability and purity have spurred extensive research into its structure-activity relationships (SAR) to develop more drug-like analogs.[1][2][5]

Comparative Analysis of Fostriecin Analogs

The following table summarizes the inhibitory activities (IC50 values) of Fostriecin and its key analogs against various protein phosphatases. This quantitative data, extracted from seminal studies in the field, highlights the critical structural motifs required for potent and selective inhibition.

CompoundStructural Modification from FostriecinPP1 (IC50)PP2A (IC50)PP4 (IC50)PP5 (IC50)
Fostriecin -45 µM1.5 nM3.0 nM>100 µM
Dephosphofostriecin Removal of the C9-phosphate group>100 µM>100 µM--
Cytostatin Different stereochemistry and modifications in the hydrophobic tail-29.0 nM--
Dephosphocytostatin Removal of the phosphate group from Cytostatin>100 µM>100 µM--
Lactone-opened Fostriecin Hydrolysis of the α,β-unsaturated δ-lactone ring-Abolished--
C11-acetyl Fostriecin Acetylation of the C11-hydroxyl group-Abolished--
C18-acetyl Fostriecin Acetylation of the C18-hydroxyl group-Abolished--

Data compiled from multiple sources.[2][5][6]

Key Structural Insights from SAR Studies

The comparative data reveals several critical structural features governing the inhibitory activity of Fostriecin:

  • The Phosphate Group: The phosphate monoester at the C9 position is absolutely essential for inhibitory activity. Its removal in Dephosphofostriecin and Dephosphocytostatin leads to a complete loss of potency against PP2A.[6]

  • The α,β-Unsaturated Lactone: This moiety is crucial for the covalent interaction with the target phosphatase. Opening of the lactone ring results in the abolishment of activity.[2] It is proposed to react with a cysteine residue near the active site of PP2A.[6]

  • The C11-Hydroxyl Group: This hydroxyl group is vital for binding. Its acetylation leads to a loss of inhibitory activity, suggesting its involvement in a critical hydrogen bond interaction with the enzyme.[2]

  • The (Z,Z,E)-Triene System: While not directly interacting with the active site, the conjugated triene system in the hydrophobic tail contributes to the overall conformation and selectivity of the molecule.[6] Modifications in this region, as seen in Cytostatin, can influence potency.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of SAR data, a detailed understanding of the experimental protocols is essential.

Protein Phosphatase Activity Assay

A widely used method to determine the inhibitory activity of compounds like Fostriecin is the in vitro protein phosphatase assay using a radiolabeled substrate.

Principle: This assay measures the release of radioactive phosphate from a phosphorylated substrate upon dephosphorylation by a protein phosphatase. The inhibitory effect of a compound is determined by its ability to reduce the amount of released phosphate.

Protocol:

  • Substrate Preparation: A protein substrate, such as histone or myelin basic protein, is phosphorylated using a protein kinase (e.g., PKA) and [γ-³²P]ATP. The radiolabeled substrate is then purified to remove unincorporated [γ-³²P]ATP.

  • Enzyme Reaction: The phosphatase enzyme (e.g., purified PP1, PP2A, or PP5 catalytic subunits) is pre-incubated with varying concentrations of the inhibitor (e.g., Fostriecin or its analogs) for a defined period (e.g., 10-30 minutes) at 30°C in a suitable assay buffer.

  • Initiation of Dephosphorylation: The dephosphorylation reaction is initiated by the addition of the ³²P-labeled substrate. The reaction is allowed to proceed for a specific time, ensuring that the substrate dephosphorylation remains in the linear range (typically <20%).

  • Termination and Phosphate Separation: The reaction is terminated by the addition of a reagent that precipitates the protein substrate, such as trichloroacetic acid (TCA). The mixture is then centrifuged to pellet the protein, leaving the released ³²P-inorganic phosphate in the supernatant.

  • Quantification: The amount of ³²P in the supernatant is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Interactions and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway affected by Fostriecin and a typical experimental workflow for its evaluation.

Fostriecin_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Regulatory Proteins G2 G2 M M G2->M Mitotic Entry Cdc25 Cdc25 Wee1 Wee1 Cdk1/CyclinB Cdk1/ Cyclin B Wee1->Cdk1/CyclinB Phosphorylates (Inhibits) Cdk1/CyclinB->M Promotes Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A PP2A->Cdc25 Dephosphorylates (Inhibits) PP2A->Wee1 Dephosphorylates (Activates)

Caption: Fostriecin's mechanism of action in cell cycle regulation.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare ³²P-labeled protein substrate D Initiate reaction with ³²P-substrate A->D B Prepare serial dilutions of Fostriecin analogs C Pre-incubate Phosphatase (PP2A) with inhibitor B->C C->D E Incubate at 30°C D->E F Terminate reaction E->F G Separate released ³²P from substrate F->G H Quantify ³²P using scintillation counting G->H I Calculate IC50 values H->I

Caption: Workflow for determining phosphatase inhibitory activity.

References

Cross-Validation of Fostriecin Sodium's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fostriecin Sodium, a phosphate monoester derived from Streptomyces pulveraceus, has demonstrated significant anti-tumor properties, primarily through its potent and selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1] This guide provides a comparative analysis of this compound's anti-tumor activity against other known PP2A inhibitors, Cytostatin and Okadaic Acid, supported by experimental data and detailed methodologies for key assays.

Comparative Anti-Tumor Activity

The anti-tumor efficacy of this compound and its alternatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the available data for this compound, Cytostatin, and Okadaic Acid.

This compound: In Vitro Anti-Tumor Activity
Cell Line Cancer Type IC50
P388 LeukemiaLeukemiaNot Specified
L1210 LeukemiaLeukemiaNot Specified
HeLaCervical Cancer0.22 mM (90% inhibition of DNA synthesis)[1]
Cytostatin: In Vitro Anti-Tumor Activity
Cell Line Cancer Type IC50
MelanomaMelanomaNot Specified[1]
LeukemiaLeukemiaNot Specified[1]
Okadaic Acid: In Vitro Anti-Tumor Activity
Target Effect IC50
PP2AInhibition0.07 nM
PP1Inhibition3.4 nM
Walker Carcinosarcoma CellsSuppression of cell polarity0.14 µM
Walker Carcinosarcoma CellsInduction of blebs0.4 µM

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanism of Action: Targeting the PP2A Signaling Pathway

This compound exerts its anti-tumor effects predominantly by inhibiting the catalytic subunit of PP2A. This inhibition disrupts the normal dephosphorylation of key cellular proteins, leading to cell cycle arrest and apoptosis. The diagram below illustrates the simplified signaling pathway affected by this compound.

Fostriecin_Signaling_Pathway cluster_cell Cancer Cell Fostriecin This compound PP2A PP2A Fostriecin->PP2A Inhibits p_Proteins Phosphorylated Substrate Proteins (e.g., c-Myc, Akt) PP2A->p_Proteins Dephosphorylates CellCycle Cell Cycle Progression p_Proteins->CellCycle Promotes Apoptosis Apoptosis p_Proteins->Apoptosis Inhibits

Caption: this compound inhibits PP2A, leading to hyperphosphorylation of substrate proteins, which in turn inhibits cell cycle progression and promotes apoptosis.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to assess the anti-tumor activity of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (or other test compounds)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor activity of a compound in a living organism.

General Procedure:

  • Cell Culture: Culture human cancer cells in appropriate media.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Compound Administration: Once tumors reach a specified size, randomly assign mice to treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

In_Vitro_Assay_Workflow cluster_workflow In Vitro Anti-Tumor Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Add_Compound Add Test Compound (e.g., Fostriecin) Incubate1->Add_Compound Incubate2 Incubate (24-72h) Add_Compound->Incubate2 Assay Perform Viability Assay (MTT or SRB) Incubate2->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for in vitro anti-tumor activity assays such as MTT and SRB.

Conclusion

This compound demonstrates potent anti-tumor activity, primarily by targeting the PP2A signaling pathway, leading to cell cycle arrest and apoptosis. Comparative data with other PP2A inhibitors like Cytostatin and Okadaic Acid highlight its efficacy. The provided experimental protocols offer a standardized approach for researchers to further investigate and cross-validate the anti-tumor potential of this compound and novel therapeutic agents.

References

Fostriecin Sodium: A Potent and Selective Inhibitor of Protein Phosphatase 2A and 4

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the specificity and performance of Fostriecin Sodium against other common phosphatase inhibitors.

This guide provides a detailed comparison of this compound with other widely used serine/threonine phosphatase inhibitors, including Okadaic Acid, Calyculin A, and Tautomycin. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their studies of cellular signaling pathways regulated by protein dephosphorylation.

This compound is a potent, water-soluble, and cell-permeable inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2] Its high selectivity for PP2A and PP4 over other major phosphatases like PP1 and PP5 makes it a valuable tool for dissecting the specific roles of these enzymes in various cellular processes.[3][4]

Comparative Specificity Profiling

The inhibitory potency of this compound and other phosphatase inhibitors is typically determined by in vitro phosphatase activity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following table summarizes the IC50 values of this compound, Okadaic Acid, Calyculin A, and Tautomycin against a panel of serine/threonine phosphatases.

CompoundPP1 (IC50)PP2A (IC50)PP4 (IC50)PP5 (IC50)
This compound 72 - 131 µM[1][5]0.2 - 1.5 nM[1][3][5]3 - 4 nM[1][5]60 µM[5]
Okadaic Acid 3 - 50 nM[6][7][8]0.1 - 1 nM[6][7][8]0.1 nM[6]3.5 nM[6]
Calyculin A 0.3 - 2 nM[9][10]0.5 - 1 nM[9][10]--
Tautomycin 0.16 nM0.4 nM--

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.

As the data indicates, this compound exhibits remarkable selectivity for PP2A and PP4, with over 10,000-fold greater potency against these phosphatases compared to PP1 and PP5.[3][4] This high degree of selectivity is a key advantage over less selective inhibitors like Okadaic Acid and Calyculin A, which potently inhibit both PP1 and PP2A.[8] Tautomycin, on the other hand, shows a preference for PP1 over PP2A.

Experimental Protocols

The determination of inhibitor specificity and potency relies on robust and reproducible experimental protocols. A common method for assessing phosphatase activity and inhibitor IC50 values is the in vitro phosphatase activity assay using a colorimetric readout, such as the Malachite Green assay.

In Vitro Phosphatase Activity Assay (Malachite Green Protocol)

This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific serine/threonine phosphatase.

Materials:

  • Purified recombinant phosphatase (e.g., PP1, PP2A, PP4, PP5)

  • Phosphopeptide substrate specific for the phosphatase of interest

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • Serial dilutions of the inhibitor (e.g., this compound)

  • Malachite Green reagent

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all buffers, substrate, and inhibitor solutions to their final working concentrations.

  • Set up Reactions: In a 96-well plate, add the assay buffer, the purified phosphatase, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Initiate Reaction: Add the phosphopeptide substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Color Development: Add the Malachite Green reagent to each well to stop the reaction and initiate color development. The reagent will react with the free phosphate released by the phosphatase activity, forming a colored complex.

  • Measure Absorbance: After a short incubation period for color stabilization, measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all other readings.

    • Calculate the percentage of phosphatase activity for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Contexts

To better understand the experimental process and the biological relevance of this compound's targets, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate Plate Setup (Controls & Inhibitor Dilutions) Reagents->Plate Dispense Start Initiate Reaction (Add Substrate) Plate->Start Add Incubate Incubation (Controlled Temperature & Time) Start->Incubate Proceeds Stop Stop Reaction & Develop Color (Add Malachite Green) Incubate->Stop Terminate Read Measure Absorbance Stop->Read Measure Analyze Data Analysis (Calculate IC50) Read->Analyze Input

Figure 1. Experimental workflow for determining phosphatase inhibitor IC50 values.

G cluster_pathway Cell Cycle Regulation Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates PP2A PP2A Akt->PP2A inhibits CellCycle Cell Cycle Progression mTOR->CellCycle promotes PP2A->Akt dephosphorylates (inactivates) Apoptosis Apoptosis PP2A->Apoptosis promotes Fostriecin This compound Fostriecin->PP2A inhibits

References

A Comparative Analysis of Fostriecin Sodium and Its Analogs as Potent Protein Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Fostriecin sodium, a natural product isolated from Streptomyces pulveraceus, has garnered significant attention in the field of cancer research due to its potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2] These enzymes play crucial roles in cell cycle regulation, and their inhibition by fostriecin can induce mitotic arrest and apoptosis in cancer cells.[3][4] However, the clinical development of fostriecin was hampered by its inherent instability and challenges in ensuring consistent purity.[1][5] This has spurred the development of numerous synthetic analogs aimed at improving stability, refining the inhibitory profile, and elucidating the structure-activity relationships (SAR) that govern its biological activity.[5][6][7]

This guide provides a comparative analysis of this compound and its key analogs, presenting quantitative data on their inhibitory activities, detailing the experimental protocols used for their evaluation, and visualizing the relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity of Fostriecin Analogs

The inhibitory potency of fostriecin and its analogs is typically evaluated against a panel of serine/threonine protein phosphatases, primarily PP1, PP2A, and PP5, to determine their selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater inhibition. The following table summarizes the IC50 values for fostriecin and several key analogs from comparative studies.

CompoundPP1 (IC50)PP2A (IC50)PP5 (IC50)Selectivity (PP1/PP2A)Reference
Fostriecin 131 µM1.5 nM~60 µM>87,000-fold[6]
Cytostatin >100 µM29.0 nM>100 µM>3,400-fold[6]
Dephosphofostriecin >100 µM>100 µM>100 µM-[6]
Lactone-Deleted Analog >100 µM0.1 µM>100 µM>1,000-fold[6]
Triene-Deleted Analog >100 µM4.2 µM>100 µM>23-fold[6]

Key Observations from the Data:

  • High Potency and Selectivity of Fostriecin: Fostriecin exhibits exceptional potency against PP2A with an IC50 in the low nanomolar range and demonstrates remarkable selectivity over PP1 and PP5.[6][8]

  • Importance of the Phosphate Group: The dephospho analog of fostriecin shows a dramatic loss of inhibitory activity, highlighting the critical role of the C9-phosphate group for binding to the active site of the phosphatase.[6]

  • Contribution of the Lactone and Triene Moieties: Analogs lacking the unsaturated lactone or the (Z,Z,E)-triene subunit exhibit significantly reduced potency against PP2A.[6] This indicates that while the phosphate group is essential, these other structural features are crucial for optimal inhibitory activity and selectivity.[6][7]

  • Cytostatin as a Related Inhibitor: Cytostatin, a structurally related natural product, is also a potent and selective PP2A inhibitor, though it is approximately 20-fold less potent than fostriecin.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used in the comparative analysis of fostriecin analogs.

Protein Phosphatase Inhibition Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by a specific protein phosphatase.

Materials:

  • Purified catalytic subunits of PP1, PP2A, and PP5.

  • [³²P]-labeled phosphohistone as the substrate.

  • This compound and its analogs.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.1 mg/mL BSA).

  • Trichloroacetic acid (TCA).

Procedure:

  • Prepare serial dilutions of the fostriecin analogs in the assay buffer.

  • In a microcentrifuge tube, combine the purified phosphatase enzyme with the diluted analog and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the [³²P]-labeled phosphohistone substrate.

  • Allow the reaction to proceed for a set time (e.g., 10 minutes) at 30°C.

  • Terminate the reaction by adding a solution of TCA to precipitate the protein.

  • Centrifuge the samples to pellet the precipitated protein.

  • Measure the amount of [³²P] released into the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the analog compared to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This assay is used to assess the cytotoxic effects of fostriecin analogs on cancer cell lines.

Materials:

  • Cancer cell line (e.g., PC-03 prostate cancer cells).[5]

  • Cell culture medium and supplements.

  • This compound and its analogs.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fostriecin analogs and incubate for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Determine the IC50 value, representing the concentration of the analog that causes a 50% reduction in cell viability.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams have been generated.

Fostriecin_Signaling_Pathway cluster_cell Cancer Cell Fostriecin Fostriecin / Analog PP2A PP2A/PP4 Fostriecin->PP2A Inhibits pCdc25 Phospho-Cdc25 (Inactive) PP2A->pCdc25 Dephosphorylates Cdc25 Cdc25 (Active) pCdc25->Cdc25 Activation pCDK1 Phospho-CDK1 (Inactive) Cdc25->pCDK1 Dephosphorylates CDK1 CDK1 (Active) pCDK1->CDK1 Activation Mitosis Mitotic Entry CDK1->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Aberrant Mitosis Leads to

Caption: Signaling pathway of Fostriecin-induced mitotic arrest and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis start Start: Fostriecin Analogs phosphatase_assay Protein Phosphatase Inhibition Assay start->phosphatase_assay ic50_determination IC50 Determination (PP1, PP2A, PP5) phosphatase_assay->ic50_determination selectivity Determine Selectivity Profile ic50_determination->selectivity cell_culture Cancer Cell Culture selectivity->cell_culture Select Potent & Selective Analogs cell_viability Cell Viability Assay (e.g., MTT) cell_culture->cell_viability cytotoxicity_ic50 Determine Cytotoxic IC50 cell_viability->cytotoxicity_ic50 end End: Comparative Analysis cytotoxicity_ic50->end

Caption: Experimental workflow for the comparative analysis of Fostriecin analogs.

References

A Comparative Guide to Fostriecin Sodium and Classical Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fostriecin Sodium with other established topoisomerase II (Topo II) inhibitors, including Etoposide, Doxorubicin, Mitoxantrone, and Amonafide. While initially investigated for its effects on Topo II, Fostriecin's primary mechanism of action is now understood to be the potent inhibition of protein phosphatases, setting it apart from classical Topo II poisons and intercalating agents.

Mechanism of Action: A Tale of Two Targets

Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] They function by creating transient double-strand breaks (DSBs) to allow DNA strands to pass through each other. Anticancer drugs targeting Topo II are broadly classified into two groups: poisons and catalytic inhibitors.

  • Topoisomerase II Poisons: This is the largest class of clinical Topo II inhibitors. They don't inhibit the enzyme's cutting function but rather stabilize the "cleavage complex," a transient intermediate where Topo II is covalently bound to the broken DNA ends.[1] This prevents the re-ligation of the DNA strands, leading to an accumulation of toxic DSBs and subsequent cell death (apoptosis).[1][3] Etoposide, Teniposide, Doxorubicin, and Mitoxantrone fall into this category.[1][4][5]

  • DNA Intercalators: Some agents, like Doxorubicin and Mitoxantrone, also physically insert themselves between DNA base pairs (intercalation).[][7][8] This action distorts the DNA helix, interfering with replication and transcription, and contributes to the stabilization of the Topo II cleavage complex.[7][9]

  • Fostriecin's Unique Role: Initial studies identified Fostriecin as a weak Topo II inhibitor.[10][11] However, its potent anticancer effects occur at concentrations far below what is needed for Topo II inhibition.[11][12] The primary mechanism of Fostriecin is the highly potent and selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[10][11][13] Inhibition of these phosphatases disrupts the mitotic entry checkpoint, causing cancer cells to enter mitosis prematurely, which leads to apoptosis.[11][12]

Topoisomerase_II_Inhibition_Pathway cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibitors Inhibitor Action cluster_fostriecin Fostriecin Primary Pathway TopoII Topo II Complex_non_covalent Non-covalent Topo II-DNA Complex TopoII->Complex_non_covalent DNA Supercoiled DNA DNA->Complex_non_covalent Binding ATP ATP ATP->Complex_non_covalent Cleavage_Complex Covalent Cleavage Complex (DSB) Complex_non_covalent->Cleavage_Complex DNA Cleavage Strand_Passage DNA Strand Passage Cleavage_Complex->Strand_Passage Religation DNA Re-ligation Strand_Passage->Religation DNA_relaxed Relaxed DNA Religation->DNA_relaxed Release Etoposide Etoposide (Topo II Poison) Etoposide->Cleavage_Complex Stabilizes Doxorubicin Doxorubicin (Intercalator & Poison) Doxorubicin->DNA Intercalates Doxorubicin->Cleavage_Complex Stabilizes Amonafide Amonafide (Unique Inhibitor) Amonafide->Complex_non_covalent Inhibits Catalysis (Pre-cleavage) Fostriecin Fostriecin Fostriecin->Cleavage_Complex Weak Inhibition (µM range) PP2A PP2A / PP4 Fostriecin->PP2A Potent Inhibition (nM range) Mitotic_Checkpoint Mitotic Entry Checkpoint Control PP2A->Mitotic_Checkpoint Regulates Apoptosis Premature Mitosis & Apoptosis Mitotic_Checkpoint->Apoptosis Disruption leads to

Caption: Mechanisms of Topo II inhibitors and Fostriecin's primary pathway.

Comparative Efficacy and Potency

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The table below summarizes the IC50 values for Fostriecin and other Topo II inhibitors against their enzymatic targets and various cancer cell lines. It is critical to note the vast difference in Fostriecin's potency against PP2A versus Topoisomerase II.

CompoundTargetIC50 ValueCell Line(s)IC50 Value (Cell Line)Citation(s)
This compound Protein Phosphatase 2A (PP2A) 1.5 - 3.2 nM L1210 Leukemia-[13]
Protein Phosphatase 4 (PP4) 3 nM --
Topoisomerase II40 µM--[11]
Protein Phosphatase 1 (PP1)131 µM--[13]
Etoposide Topoisomerase II59.2 - 60.3 µMHeLa, A549, HepG252.7-167.3 µM (HeLa), 3.49 µM (A549, 72h), 30.16 µM (HepG2)[14][15][16][17]
Doxorubicin Topoisomerase II / DNA IntercalationNot specifiedHepG2, HeLa, MCF-71.3 µM (HepG2), 0.92-3.7 µM (HeLa), 2.69-17.44 µM (MCF-7)[18][19][20]
Mitoxantrone Topoisomerase II / DNA IntercalationNot specified--[5][21][22]
Amonafide Topoisomerase IINot specifiedHT-29, HeLa, PC34.67 µM (HT-29), 2.73 µM (HeLa), 6.38 µM (PC3)[23]

Note: IC50 values for cell lines can vary significantly based on the assay conditions, exposure time, and specific cell clone.

Experimental Methodologies

Evaluating the efficacy of these inhibitors involves a range of in vitro assays. Below are generalized protocols for two common experiments: a cell viability assay to determine IC50 and an in vitro Topoisomerase II cleavage assay.

Cell Viability (MTT) Assay Workflow

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

MTT_Assay_Workflow start Start cell_culture 1. Seed cancer cells in a 96-well plate and culture for 24 hours start->cell_culture drug_treatment 2. Treat cells with a serial dilution of the inhibitor (e.g., Fostriecin, Etoposide) cell_culture->drug_treatment incubation 3. Incubate for a set period (e.g., 48-72 hours) drug_treatment->incubation mtt_addition 4. Add MTT reagent to each well and incubate for 2-4 hours incubation->mtt_addition formazan_solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization read_absorbance 6. Measure absorbance at ~570 nm using a plate reader formazan_solubilization->read_absorbance data_analysis 7. Plot absorbance vs. drug concentration and calculate the IC50 value read_absorbance->data_analysis end End data_analysis->end

Caption: A typical workflow for determining IC50 using an MTT assay.

Protocol Details:

  • Cell Seeding: Cells from a chosen cancer line (e.g., HeLa, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Drug Preparation: A stock solution of the inhibitor is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to create a range of concentrations.

  • Treatment: The old medium is removed from the cells, and 100 µL of the medium containing the various drug concentrations is added. Control wells receive medium with the solvent only.

  • Incubation: The plate is incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured on a microplate reader.

  • Analysis: The absorbance values are normalized to the control wells to determine the percentage of cell viability. The IC50 is calculated by plotting viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vitro Topoisomerase II DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the Topo II-DNA cleavage complex.

Protocol Principles:

  • Reaction Setup: Purified human Topoisomerase IIα enzyme is incubated with supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer.

  • Drug Addition: The test compound (e.g., Etoposide) is added to the reaction mixture.

  • Initiation and Termination: The reaction is initiated by adding ATP. After a short incubation, the reaction is stopped by adding SDS and proteinase K. SDS traps the covalent complex, and proteinase K digests the Topo II enzyme.

  • Analysis by Gel Electrophoresis: The DNA is analyzed on an agarose gel.

    • No Enzyme Control: Shows supercoiled DNA.

    • Enzyme, No Drug Control: Shows mostly relaxed DNA, as Topo II completes its catalytic cycle.

    • Enzyme + Topo II Poison (e.g., Etoposide): Shows an increase in linear DNA. The stabilization of the cleavage complex results in a double-strand break when the protein is digested, converting the circular plasmid into a linear form.

  • Quantification: The amount of linear DNA is quantified using densitometry to determine the drug's cleavage-inducing activity.

Summary and Conclusion

While this compound was initially explored in the context of Topoisomerase II inhibition, its true therapeutic potential stems from its highly potent and selective inhibition of protein phosphatases PP2A and PP4. This distinguishes it fundamentally from classical Topoisomerase II inhibitors.

  • This compound is a potent PP2A/PP4 inhibitor with only weak activity against Topo II. Its mechanism involves disrupting the mitotic checkpoint.

  • Etoposide and Teniposide are classic Topo II poisons that stabilize the DNA-enzyme cleavage complex, leading to DNA double-strand breaks.[4][24][25][26]

  • Doxorubicin and Mitoxantrone are dual-action agents that both intercalate into DNA and act as Topo II poisons.[5][][22] Doxorubicin also generates damaging reactive oxygen species.[27]

  • Amonafide represents a more unique Topo II inhibitor that may act prior to cleavage complex formation and is not affected by P-glycoprotein-mediated efflux, a common drug resistance mechanism.[23][28]

For researchers, this comparison underscores the importance of understanding a compound's primary mechanism of action. Fostriecin represents a different class of anticancer agent compared to traditional Topo II-targeted drugs, offering a distinct therapeutic strategy by targeting cellular signaling and cell cycle regulation through phosphatase inhibition.

References

Fostriecin Sodium: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fostriecin Sodium, a phosphate monoester originally isolated from Streptomyces pulveraceus, has garnered interest as a potential anti-cancer agent due to its potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1] This guide provides a comprehensive comparison of this compound with other relevant anti-cancer agents, supported by available clinical and preclinical data.

Mechanism of Action: A Tale of Two Targets

Initially, Fostriecin's anti-tumor activity was attributed to the inhibition of topoisomerase II.[2] However, subsequent research revealed that it is a far more potent inhibitor of PP2A and PP4, with IC50 values in the nanomolar range, while its effect on topoisomerase II is significantly weaker, with an IC50 in the micromolar range.[2][3][4] This potent inhibition of PP2A/PP4 disrupts the mitotic entry checkpoint, leading to premature entry into mitosis and subsequent apoptosis in cancer cells.

dot

This compound Signaling Pathway This compound Mechanism of Action Fostriecin This compound PP2A_PP4 PP2A / PP4 (Protein Phosphatase 2A/4) Fostriecin->PP2A_PP4 Inhibits CDK1_CyclinB CDK1/Cyclin B (Mitotic Kinase) PP2A_PP4->CDK1_CyclinB Dephosphorylates (Inactivates) Mitotic_Substrates Mitotic Substrates CDK1_CyclinB->Mitotic_Substrates Phosphorylates Mitosis Premature Mitotic Entry Mitotic_Substrates->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Caption: this compound's primary mechanism of action.

Clinical Trial Analysis: this compound in Phase I

A Phase I clinical trial of this compound was conducted to determine its maximum tolerated dose (MTD), toxicity profile, and pharmacokinetics. The study was ultimately halted due to challenges with drug stability and supply before the MTD could be established.

ParameterThis compound
Dose Range 2-47 mg/m²
Dosing Schedule Daily intravenous bolus for 5 consecutive days
Dose-Limiting Toxicities - Elevated creatinine, bilirubin, and hepatic transaminases- Nausea, anorexia, lethargy, and hypotension
Pharmacokinetics Two-compartment model
Preliminary Efficacy 16 patients achieved stable disease

Comparative Analysis: this compound vs. Other PP2A Inhibitors

For a comprehensive evaluation, this compound is compared with other agents that target the PP2A pathway, namely the clinical-stage inhibitor LB-100 and the immunomodulator FTY720 (Fingolimod), which also exhibits anti-cancer properties through PP2A inhibition.

Clinical Data Comparison:
ParameterThis compoundLB-100
Recommended Phase II Dose Not Established2.33 mg/m² daily for 3 days every 3 weeks
Dose-Limiting Toxicities Renal and hepatic toxicities, constitutional symptomsReversible increases in serum creatinine
Preliminary Efficacy Stable disease in some patientsOne partial response (pancreatic adenocarcinoma) and stable disease in several other solid tumors
In Vitro Cytotoxicity Comparison (IC50 Values in µM):
Cancer Cell LineThis compoundLB-100FTY720 (Fingolimod)
Pancreatic (BxPc-3) Not Reported2.3[5]Not Reported
Pancreatic (Panc-1) Not Reported1.7[5]Not Reported
Medulloblastoma (DAOY) Not Reported2.9[6]Not Reported
Medulloblastoma (D341) Not Reported1.9[6]Not Reported
Medulloblastoma (D283) Not Reported0.9[6]Not Reported
Breast (BT-474) Not ReportedNot Reported5-10[7]
Breast (SK-BR-3) Not ReportedNot Reported2.5-5[7]
Glioblastoma (A172) Not ReportedNot Reported4.6[8]
Glioblastoma (G28) Not ReportedNot Reported17.3[8]
Glioblastoma (U87) Not ReportedNot Reported25.2[8]

Experimental Protocols

Protein Phosphatase Inhibition Assay

A common method to determine the inhibitory activity of compounds against protein phosphatases involves a colorimetric assay using a synthetic phosphopeptide substrate.

dot

Phosphatase Inhibition Assay Workflow General Workflow for PP2A Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Purified PP2A enzyme - Phosphopeptide substrate - Assay buffer - Fostriecin/Comparator Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add enzyme to wells - Add varying concentrations  of inhibitor Prepare_Reagents->Plate_Setup Incubation1 Pre-incubation Plate_Setup->Incubation1 Add_Substrate Add Phosphopeptide Substrate Incubation1->Add_Substrate Incubation2 Incubation at 37°C Add_Substrate->Incubation2 Stop_Reaction Stop Reaction Incubation2->Stop_Reaction Measure_Phosphate Measure Released Phosphate (e.g., Malachite Green) Stop_Reaction->Measure_Phosphate Analyze_Data Data Analysis: - Plot dose-response curve - Calculate IC50 value Measure_Phosphate->Analyze_Data End End Analyze_Data->End

References

In Vivo Validation of Fostriecin Sodium's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fostriecin Sodium, a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), has demonstrated significant antitumor activity in preclinical studies.[1][2] This guide provides a comparative analysis of this compound with other known PP2A inhibitors, focusing on the in vivo validation of its mechanism of action. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the PP2A Tumor Suppressor

Protein Phosphatase 2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3][4] In many cancers, PP2A function is suppressed, leading to uncontrolled cell growth. This compound exerts its anticancer effects by inhibiting PP2A, thereby restoring its tumor-suppressive activity.[1][5] This leads to cell cycle arrest and apoptosis in cancer cells.

Comparative In Vitro Activity of PP2A Inhibitors

While direct comparative in vivo studies are limited, in vitro data provides a basis for comparing the potency and selectivity of this compound with other PP2A inhibitors.

CompoundTarget(s)IC50 (PP2A)IC50 (PP1)IC50 (Topoisomerase II)Selectivity (PP1/PP2A)
This compound PP2A, PP4 ~1.5-3.2 nM [1]~131 µM [1]~40 µM >40,000-fold
Okadaic AcidPP1, PP2A~0.1-1 nM~10-20 nM-~10-200-fold
Calyculin APP1, PP2A~0.5-2 nM~1-2 nM-~1-fold
CytostatinPP2A~29 nM[2]>100 µM->3,400-fold

Note: IC50 values can vary depending on the experimental conditions.

In Vivo Antitumor Activity

This compound

Preclinical studies have demonstrated the in vivo antitumor efficacy of this compound in various cancer models.

Animal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
MiceP388 and L1210 LeukemiaNot specifiedSignificant suppression[6]
MiceColon 38 CarcinomaNot specifiedSignificant inhibition[2]

It is important to note that clinical trials with this compound were halted due to issues with the stability of the natural product, which has prompted research into more stable synthetic analogs.[7]

Alternative PP2A Inhibitors

Direct in vivo antitumor efficacy data for direct comparison with this compound is scarce for other PP2A inhibitors.

  • Okadaic Acid and Calyculin A: These compounds are potent tumor promoters in vivo, particularly in skin carcinogenesis models.[8] Their systemic use as anticancer agents is limited by their toxicity and lack of selectivity.

  • Cytostatin: While it shows in vitro activity, detailed in vivo antitumor efficacy studies are not widely reported in the reviewed literature.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its in vivo validation.

fostriecin_pathway Fostriecin This compound PP2A PP2A Fostriecin->PP2A Inhibits Substrates Phosphorylated Substrates (e.g., Akt, p53, c-Myc) PP2A->Substrates Dephosphorylates CellCycle Cell Cycle Arrest Substrates->CellCycle Apoptosis Apoptosis Substrates->Apoptosis

Fostriecin's Mechanism of Action

experimental_workflow cluster_preclinical Preclinical In Vivo Validation cluster_mechanistic Mechanism of Action Confirmation Xenograft Tumor Xenograft Model (e.g., Human cancer cells in mice) Treatment Treatment Groups: - Vehicle Control - this compound - Comparator Drug(s) Xenograft->Treatment Monitoring Tumor Growth Monitoring (Calipers, Imaging) Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight/Volume - Survival Analysis Monitoring->Endpoint Tissue Tumor Tissue Collection Endpoint->Tissue WesternBlot Western Blot Analysis (p-Akt, cleaved PARP, etc.) Tissue->WesternBlot IHC Immunohistochemistry (Ki-67, TUNEL) Tissue->IHC

In Vivo Validation Workflow

Experimental Protocols

In Vivo Xenograft Study
  • Cell Culture: Human cancer cell lines (e.g., colon, breast, lung) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a suitable medium like Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, this compound, comparator drug). The drug is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Survival analysis may also be performed.

  • Tissue Collection: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

Western Blot Analysis of PP2A Signaling Pathway
  • Protein Extraction: Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for proteins in the PP2A signaling pathway (e.g., phospho-Akt, total Akt, cleaved PARP, c-Myc, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a highly potent and selective inhibitor of PP2A with demonstrated in vivo antitumor activity. While direct comparative in vivo efficacy data against other PP2A inhibitors is limited, its high selectivity for PP2A over PP1 suggests a potentially more favorable therapeutic window compared to less selective inhibitors like Okadaic Acid and Calyculin A, which also exhibit tumor-promoting properties. Further in vivo studies with stabilized analogs of this compound are warranted to fully elucidate its therapeutic potential and to provide a more direct comparison with other emerging PP2A-targeting agents. The experimental protocols outlined in this guide provide a framework for the continued in vivo validation of this compound's mechanism of action and the evaluation of its next-generation derivatives.

References

Fostriecin Sodium's Impact on Gene Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Fostriecin Sodium's effects on gene expression profiling against other anti-cancer agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes complex biological pathways to offer a clear and objective overview.

Introduction to this compound

This compound is a potent anti-tumor agent primarily recognized for its highly selective inhibition of protein phosphatase 2A (PP2A), a crucial enzyme in cellular signaling. While it also exhibits weak inhibitory effects on topoisomerase II, its primary mechanism of anti-cancer activity is attributed to PP2A inhibition, which disrupts normal cell cycle progression and induces apoptosis in cancer cells. Understanding the specific changes in gene expression induced by this compound is critical for elucidating its therapeutic potential and identifying biomarkers for patient stratification.

Comparative Analysis of Gene Expression Profiles

To provide a comprehensive understanding of this compound's impact, this guide compares its effects with those of other well-characterized anti-cancer compounds with distinct mechanisms of action:

  • Okadaic Acid: A well-studied PP2A inhibitor, serving as a direct mechanistic analog to this compound.

  • Topotecan: A topoisomerase I inhibitor.

  • Etoposide: A topoisomerase II inhibitor.[1][2]

  • Sodium Butyrate: A histone deacetylase (HDAC) inhibitor with known effects on gene expression and apoptosis.[3][4][5][6][7][8]

Due to the limited availability of public gene expression datasets specifically for this compound, data from Okadaic Acid studies are used as a proxy to infer the effects of potent PP2A inhibition on cancer cell transcriptomes.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compared compounds across various cancer cell lines, providing a snapshot of their relative potencies.

CompoundCancer Cell LineIC50 (µM)
This compound L1210 Leukemia~0.005
HCT-116 ColonNot Publicly Available
MCF7 BreastNot Publicly Available
Okadaic Acid U-937 Lymphoma0.1
HL-60 LeukemiaNot Publicly Available
Topotecan NCI-H460 Lung7.1-7.29[9]
HMLE0.75[9]
Etoposide Varies (NCI-60)Varies
Sodium Butyrate HCT-116 Colon>5000

Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here are compiled from various public sources for comparative purposes.

The subsequent table highlights key genes and pathways commonly modulated by these agents, as determined from publicly available gene expression studies.

Compound ClassKey Upregulated Genes/PathwaysKey Downregulated Genes/Pathways
PP2A Inhibitors (Okadaic Acid) Genes involved in cell cycle arrest (e.g., GADD45A), Apoptosis (e.g., BAX), MAPK signaling pathway activation (p38, JNK).[10][11]Genes related to xenobiotic and lipid metabolism.
Topoisomerase I Inhibitors (Topotecan) p53-regulated genes (e.g., CDKN1A), DNA damage response genes (e.g., GADD45α), Pro-apoptotic genes.[12][13][14]Estrogen receptor alpha (ESR1), Anti-apoptotic BCL2.[12][13]
Topoisomerase II Inhibitors (Etoposide) p53 target genes (e.g., GADD45, BAX, MDM2), DNA damage response pathways.[15]Genes involved in protein, sugar, and nucleic acid biosynthesis.[16]
HDAC Inhibitors (Sodium Butyrate) Pro-apoptotic genes (e.g., BAX, CASP3, PUMA), Cell cycle inhibitors (e.g., CDKN1A).[3]Anti-apoptotic genes (e.g., BCL-2, MCL-1), Proliferation markers (e.g., PCNA, Ki-67).[3]

Experimental Protocols

This section outlines a generalized, comprehensive protocol for analyzing the effects of small molecule inhibitors on gene expression in cancer cell lines using RNA sequencing (RNA-seq), based on established methodologies.

Experimental Workflow for Gene Expression Analysis

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & QC cluster_library_prep Library Preparation & Sequencing cluster_data_analysis Data Analysis A Cancer Cell Line Seeding (e.g., HCT-116, MCF7) B Incubation (24h) for cell adherence A->B C Treatment with this compound or comparator drug (various concentrations) B->C D Incubation (e.g., 6, 24, 48h) C->D E Cell Lysis and Total RNA Extraction D->E F RNA Quantification (e.g., NanoDrop) E->F G RNA Integrity Check (e.g., Agilent Bioanalyzer, RIN > 8) F->G H Poly(A) mRNA Selection G->H I cDNA Synthesis H->I J Adapter Ligation and Library Amplification I->J K High-Throughput Sequencing (e.g., Illumina NovaSeq) J->K L Quality Control of Raw Reads (e.g., FastQC) K->L M Read Alignment to Reference Genome (e.g., STAR) L->M N Gene Expression Quantification (e.g., HTSeq, RSEM) M->N O Differential Gene Expression Analysis (e.g., DESeq2, edgeR) N->O P Pathway and Functional Enrichment Analysis (e.g., GSEA) O->P

Caption: A generalized workflow for RNA-seq analysis of drug-treated cancer cells.

Detailed Methodologies
  • Cell Culture and Treatment:

    • Human cancer cell lines (e.g., HCT-116, MCF7) are cultured in appropriate media and conditions.

    • Cells are seeded in multi-well plates and allowed to adhere for 24 hours.

    • The cells are then treated with this compound or comparator drugs at various concentrations (typically around their IC50 values) for specified time points (e.g., 6, 24, 48 hours). Control cells are treated with the vehicle (e.g., DMSO).

  • RNA Isolation and Quality Control:

    • Total RNA is extracted from the cells using a commercial kit (e.g., Qiagen RNeasy Kit).

    • The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop).

    • RNA integrity is assessed using an Agilent Bioanalyzer, with a minimum RNA Integrity Number (RIN) of 8 being required for downstream applications.

  • Library Preparation and Sequencing:

    • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

    • The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers.

    • Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.

    • The ligated products are amplified by PCR to create the final cDNA library.

    • The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Raw sequencing reads are assessed for quality using tools like FastQC.

    • Reads are aligned to the human reference genome using a splice-aware aligner such as STAR.

    • Gene expression levels are quantified using tools like HTSeq or RSEM.

    • Differential gene expression analysis between treated and control samples is performed using packages like DESeq2 or edgeR in R.

    • Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

    • Gene set enrichment analysis (GSEA) and pathway analysis are performed to identify biological pathways that are significantly affected by the drug treatment.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the comparator drugs.

This compound/Okadaic Acid: PP2A Inhibition and MAPK Pathway Activation

pp2a_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF p38 p38 MAPK RAS->p38 JNK JNK RAS->JNK MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Expression (Cell Cycle Arrest, Apoptosis) ERK->Transcription ERK->Transcription p38->Transcription p38->Transcription JNK->Transcription JNK->Transcription PP2A PP2A PP2A->RAF PP2A->MEK Fostriecin This compound / Okadaic Acid Fostriecin->PP2A

Caption: PP2A inhibition by Fostriecin leads to hyperactivation of the MAPK pathway.

Topotecan and Etoposide: Topoisomerase Inhibition and DNA Damage Response

topoisomerase_pathway cluster_nucleus_topo Nucleus DNA DNA Replication Fork TopoI Topoisomerase I DNA->TopoI TopoII Topoisomerase II DNA->TopoII DSB DNA Double-Strand Breaks TopoI->DSB TopoII->DSB Topotecan Topotecan Topotecan->TopoI Etoposide Etoposide Etoposide->TopoII p53 p53 Activation DSB->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Topoisomerase inhibitors induce DNA damage, leading to p53 activation.

Sodium Butyrate: HDAC Inhibition and Epigenetic Regulation

hdac_pathway cluster_nucleus_hdac Nucleus Chromatin Chromatin Acetylation Histone Acetylation (Open Chromatin) Chromatin->Acetylation HDACs Histone Deacetylases HDACs->Chromatin SodiumButyrate Sodium Butyrate SodiumButyrate->HDACs Gene_Expression Altered Gene Expression Acetylation->Gene_Expression TumorSuppressor Tumor Suppressor Genes (e.g., p21) Upregulation Gene_Expression->TumorSuppressor Oncogenes Oncogenes (e.g., BCL-2) Downregulation Gene_Expression->Oncogenes Apoptosis_HDAC Apoptosis TumorSuppressor->Apoptosis_HDAC Oncogenes->Apoptosis_HDAC

Caption: Sodium Butyrate inhibits HDACs, leading to changes in gene expression.

Conclusion

This compound, through its potent and selective inhibition of PP2A, induces a distinct gene expression profile in cancer cells that is characterized by the activation of stress-response pathways like MAPK and the induction of cell cycle arrest and apoptosis. This profile shows both similarities and differences when compared to topoisomerase inhibitors and HDAC inhibitors, highlighting the unique therapeutic potential of targeting the PP2A pathway. Further research, including direct RNA-seq analysis of this compound-treated cells, is warranted to fully elucidate its mechanism of action and to identify robust biomarkers for its clinical application.

References

A Researcher's Guide to Fostriecin Sodium Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key target engagement assays for Fostriecin Sodium, a potent inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).

This compound, an antitumor antibiotic isolated from Streptomyces pulveraceous, has garnered significant interest for its selective inhibition of PP2A and PP4, crucial serine/threonine phosphatases involved in a multitude of cellular processes.[1][2] Its mechanism of action involves the covalent binding to the Cys269 residue of the PP2A catalytic subunit (PP2Ac), leading to cell cycle arrest and apoptosis.[3] Verifying and quantifying the engagement of this compound with its intended target is paramount for understanding its biological activity and for the development of novel therapeutics.

This guide details and compares various experimental approaches to measure the interaction between this compound and PP2A, presenting quantitative data, detailed protocols, and visual workflows to aid in assay selection and implementation.

Comparative Analysis of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the experimental setting (biochemical, cell-based, or biophysical), the desired quantitative output, and available resources. Below is a summary of commonly employed and applicable assays for this compound.

Assay TypeMethodPrincipleKey Quantitative ReadoutsThroughputAdvantagesDisadvantages
Biochemical Malachite Green Phosphatase Activity AssayColorimetric detection of phosphate released from a substrate by PP2A. Inhibition by this compound reduces the signal.IC50Medium to HighDirect measure of enzymatic inhibition. Well-established and relatively inexpensive.Indirect measure of binding. Prone to interference from compounds that absorb at the detection wavelength.
Cell-Based Biotin-Fostriecin PulldownA biotinylated Fostriecin analog is used to capture PP2A from cell lysates, followed by detection via Western Blot or Mass Spectrometry.Target identification and relative bindingLowConfirms direct binding in a cellular context. Allows for identification of binding partners.Requires synthesis of a labeled compound. Semi-quantitative.
Cell-Based Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein after heating is quantified.Thermal shift (ΔTm), EC50Low to High (format dependent)Measures target engagement in intact cells without modification of the compound or target.Can be technically challenging to optimize. Not all proteins exhibit a clear thermal shift.
Biophysical Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding of an analyte (Fostriecin) to an immobilized ligand (PP2A).Association rate (ka), Dissociation rate (kd), Affinity (KD)Low to MediumProvides real-time kinetic data. Label-free.Requires purified protein. Can be sensitive to buffer conditions.
Biophysical Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of a ligand to a protein.Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowProvides a complete thermodynamic profile of the interaction. Label-free and in-solution.Requires large amounts of purified protein and ligand. Low throughput.
Cell-Based Bioluminescence Resonance Energy Transfer (BRET)Measures the proximity of a luciferase-tagged PP2A and a fluorescently-labeled ligand or interacting protein.BRET ratio, EC50HighAllows for real-time monitoring of interactions in living cells. High signal-to-background ratio.Requires genetic modification of the target protein. Indirect measure of binding.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the PP2A signaling pathway and the workflows of the discussed target engagement assays.

PP2A_Signaling_Pathway This compound and the PP2A Signaling Pathway cluster_upstream Upstream Signals cluster_pp2a PP2A Holoenzyme cluster_downstream Downstream Effectors & Cellular Processes Growth_Factors Growth Factors PP2A_holoenzyme PP2A Holoenzyme (A, B, and C subunits) Growth_Factors->PP2A_holoenzyme regulates DNA_Damage DNA Damage DNA_Damage->PP2A_holoenzyme activates Stress Cellular Stress Stress->PP2A_holoenzyme modulates Akt Akt PP2A_holoenzyme->Akt dephosphorylates (inactivates) ERK ERK PP2A_holoenzyme->ERK dephosphorylates (inactivates) c_Myc c-Myc PP2A_holoenzyme->c_Myc dephosphorylates (destabilizes) Cell_Cycle Cell Cycle Progression PP2A_holoenzyme->Cell_Cycle regulates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation Akt->Proliferation ERK->Proliferation c_Myc->Proliferation Fostriecin This compound Fostriecin->PP2A_holoenzyme inhibits

Caption: this compound inhibits the PP2A holoenzyme, disrupting downstream signaling pathways.

Malachite_Green_Assay_Workflow Malachite Green Phosphatase Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Lysate Prepare Cell Lysate or Purified PP2A IP Immunoprecipitate PP2A (optional, for lysates) Lysate->IP Incubate Incubate PP2A with This compound IP->Incubate Fostriecin_prep Prepare serial dilutions of this compound Fostriecin_prep->Incubate Add_substrate Add Phosphopeptide Substrate Incubate->Add_substrate Reaction_run Allow dephosphorylation reaction to proceed Add_substrate->Reaction_run Stop_reaction Stop Reaction Reaction_run->Stop_reaction Add_reagent Add Malachite Green Reagent Stop_reaction->Add_reagent Measure Measure Absorbance at ~620-650 nm Add_reagent->Measure Plot Plot Absorbance vs. Fostriecin Concentration Measure->Plot Calculate_IC50 Calculate IC50 Value Plot->Calculate_IC50

Caption: Workflow for the Malachite Green-based phosphatase activity assay.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis_separation Lysis and Separation cluster_detection_analysis Detection and Analysis Treat_cells Treat intact cells with This compound Heat_cells Heat cells at a specific temperature or across a gradient Treat_cells->Heat_cells Lyse_cells Lyse cells Heat_cells->Lyse_cells Separate Separate soluble and precipitated proteins Lyse_cells->Separate Quantify Quantify soluble PP2A (e.g., Western Blot, ELISA) Separate->Quantify Plot_data Plot soluble PP2A vs. Temperature or Concentration Quantify->Plot_data Determine_shift Determine Thermal Shift (ΔTm) or EC50 Plot_data->Determine_shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

Malachite Green Phosphatase Activity Assay

This protocol is adapted from commercially available kits and published literature.[1][2]

1. Materials:

  • PP2A Immunoprecipitation Phosphatase Assay Kit (contains anti-PP2A antibody, protein A-agarose beads, reaction buffer, phosphopeptide substrate K-R-pT-I-R-R, and malachite green reagent).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • This compound.

  • Microplate reader.

2. Procedure:

  • Prepare Cell Lysates: Culture and harvest cells. Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration.

  • Immunoprecipitation of PP2A:

    • Incubate an appropriate amount of cell lysate (e.g., 500 µg) with anti-PP2A antibody for 2-4 hours at 4°C.

    • Add protein A-agarose beads and incubate for another 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and wash three times with lysis buffer and twice with reaction buffer.

  • Phosphatase Reaction:

    • Resuspend the beads in reaction buffer.

    • Add serial dilutions of this compound to the bead suspension and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Incubate at 30°C for 10-30 minutes.

  • Detection:

    • Stop the reaction according to the kit instructions.

    • Centrifuge to pellet the beads and transfer the supernatant to a new microplate.

    • Add the malachite green reagent to each well and incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at ~620-650 nm.

  • Data Analysis:

    • Generate a standard curve using the provided phosphate standards.

    • Calculate the amount of phosphate released in each reaction.

    • Plot the percentage of PP2A activity against the log concentration of this compound to determine the IC50 value.

Biotin-Fostriecin Pulldown Assay

This protocol is a generalized procedure based on the use of biotinylated Fostriecin as described in the literature.[3]

1. Materials:

  • Biotin-labeled Fostriecin (bio-Fos).

  • Streptavidin-conjugated magnetic beads or agarose resin.

  • Cell lysis buffer.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Western blot reagents (antibodies against PP2A).

2. Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with bio-Fos for a specified time.

    • Wash cells with ice-cold PBS and lyse in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • Pulldown of Biotin-Fostriecin-PP2A Complex:

    • Pre-clear the lysate by incubating with unconjugated beads.

    • Incubate the pre-cleared lysate with streptavidin beads for 2-4 hours at 4°C with rotation.

    • Pellet the beads and wash extensively with wash buffer to remove non-specific binders.

  • Elution and Detection:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the PP2A catalytic subunit.

Cellular Thermal Shift Assay (CETSA)

This protocol is based on the principles and procedures outlined in several CETSA publications.

1. Materials:

  • Intact cells.

  • This compound.

  • PBS and lysis buffer with protease inhibitors.

  • Equipment for heating (e.g., PCR cycler), protein quantification (e.g., Western blot, ELISA).

2. Procedure:

  • Cell Treatment:

    • Treat cultured cells with various concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble PP2A in each sample using Western blot or ELISA.

    • For each treatment condition, plot the percentage of soluble PP2A against the temperature to generate a melt curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm (ΔTm) in the presence of this compound indicates target engagement.

    • Alternatively, for an isothermal dose-response format, heat all samples at a single optimized temperature and plot the amount of soluble PP2A against the this compound concentration to determine the EC50.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Fostriecin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Fostriecin Sodium, a potent antitumor antibiotic and a highly selective inhibitor of protein phosphatase 2A (PP2A), requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. Its cytotoxic nature and high toxicity to aquatic life necessitate that all waste containing this compound be treated as hazardous.[1] Adherence to the following procedures is critical for maintaining a safe and compliant research environment.

Core Safety and Handling Summary

All personnel handling this compound must be trained in the management of cytotoxic compounds.[2] The minimum personal protective equipment (PPE) includes a lab coat or gown, safety goggles with side shields, and two pairs of chemotherapy-tested gloves.[2][3] All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.[1]

Quantitative Data on this compound
PropertyValueReference
Molecular FormulaC₁₉H₂₆NaO₉P[4]
Molecular Weight452.37 g/mol [4]
IC₅₀ for PP2A1.5 - 3.2 nM[5][6]
IC₅₀ for PP1131 µM[5][6]
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1]
Aquatic ToxicityCategory 1 (Very toxic to aquatic life with long-lasting effects)[1]

Detailed Protocol for the Disposal of this compound Waste

This protocol outlines the essential steps for the safe segregation, containment, and disposal of all waste streams contaminated with this compound.

I. Waste Segregation and Containment
  • Immediate Segregation: At the point of generation, all materials that have come into contact with this compound must be segregated from general and other laboratory waste.

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, disposable gowns, bench paper, pipette tips, and vials, into a designated, rigid, leak-proof container lined with a thick (minimum 2 mm polypropylene) plastic bag.

    • The container must be clearly labeled with a cytotoxic warning symbol and the words "Cytotoxic Waste" or "Chemotherapeutic Waste".

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a dedicated, shatter-proof, and leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic, environmentally hazardous).

  • Sharps Waste:

    • Dispose of all needles, syringes, and other contaminated sharps immediately into a designated, puncture-resistant sharps container that is also labeled with a cytotoxic warning.[2]

II. Spill Decontamination

In the event of a spill, the following procedure must be initiated immediately:

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Evacuate and Secure: If the spill is large or involves a significant amount of powder, evacuate the area and prevent entry.

  • Don Appropriate PPE: Before cleaning, personnel must wear a disposable gown, two pairs of chemotherapy gloves, eye protection, and a respirator (N95 or higher).

  • Contain the Spill:

    • For liquid spills, cover with absorbent pads, starting from the outside and working inward.

    • For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder. Do not dry sweep.

  • Clean the Area:

    • Once absorbed, carefully collect all contaminated materials and place them in the cytotoxic solid waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

  • Final Decontamination: Decontaminate the area again with a suitable laboratory disinfectant.

III. Final Disposal
  • Container Sealing: Once waste containers are three-quarters full, securely seal the inner bag and then the outer container.

  • Storage: Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area, away from general waste and incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. This compound waste must be transported to an approved waste disposal plant for high-temperature incineration.[1][7]

  • Documentation: Maintain a detailed log of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.

Visual Guides for Safety and Compliance

To aid in the understanding of the risks and procedures associated with this compound, the following diagrams illustrate its biological mechanism of action and the required workflow for its proper disposal.

Fostriecin_PP2A_Inhibition cluster_Cell Cellular Environment Phosphorylated_Protein Phosphorylated Substrate Protein (Active/Inactive) PP2A Protein Phosphatase 2A (PP2A) Phosphorylated_Protein->PP2A Target for dephosphorylation Dephosphorylated_Protein Dephosphorylated Substrate Protein (Inactive/Active) PP2A->Dephosphorylated_Protein Dephosphorylates Fostriecin This compound Fostriecin->PP2A Inhibits

This compound's inhibition of PP2A.

Fostriecin_Disposal_Workflow cluster_Containers Labeled Cytotoxic Waste Containers Start Generation of This compound Waste Segregation Immediate Segregation at Source Start->Segregation Solid_Waste Solid Waste (Gloves, Vials, etc.) Segregation->Solid_Waste Liquid_Waste Liquid Waste (Aqueous Solutions) Segregation->Liquid_Waste Sharps_Waste Sharps Waste (Needles, Syringes) Segregation->Sharps_Waste Storage Secure Storage in Designated Area Solid_Waste->Storage Liquid_Waste->Storage Sharps_Waste->Storage Disposal Collection by Licensed Hazardous Waste Contractor Storage->Disposal End High-Temperature Incineration Disposal->End

Workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fostriecin Sodium
Reactant of Route 2
Fostriecin Sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.